molecular formula C17H24F3N3O6 B15141401 H-Lys-Tyr-OH TFA

H-Lys-Tyr-OH TFA

Numéro de catalogue: B15141401
Poids moléculaire: 423.4 g/mol
Clé InChI: UBMFBQMLODXUGN-QNTKWALQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

H-Lys-Tyr-OH TFA is a useful research compound. Its molecular formula is C17H24F3N3O6 and its molecular weight is 423.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C17H24F3N3O6

Poids moléculaire

423.4 g/mol

Nom IUPAC

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C15H23N3O4.C2HF3O2/c16-8-2-1-3-12(17)14(20)18-13(15(21)22)9-10-4-6-11(19)7-5-10;3-2(4,5)1(6)7/h4-7,12-13,19H,1-3,8-9,16-17H2,(H,18,20)(H,21,22);(H,6,7)/t12-,13-;/m0./s1

Clé InChI

UBMFBQMLODXUGN-QNTKWALQSA-N

SMILES isomérique

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N)O.C(=O)(C(F)(F)F)O

SMILES canonique

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCCN)N)O.C(=O)(C(F)(F)F)O

Origine du produit

United States

Foundational & Exploratory

H-Lys-Tyr-OH TFA: A Technical Overview of its Postulated Mechanism of Action in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the specific mechanism of action for the dipeptide H-Lys-Tyr-OH TFA in neuronal cells is not extensively available in the public domain. This document synthesizes a plausible mechanism of action based on the known neuroactive properties of its constituent amino acids, L-lysine and L-tyrosine, and data from studies on structurally related dipeptides. The proposed pathways and effects are inferred from existing research on similar molecules and should be considered as a hypothetical framework for future investigation.

Executive Summary

The dipeptide H-Lys-Tyr-OH, supplied as its trifluoroacetate (TFA) salt, is composed of the essential amino acid L-lysine and the non-essential amino acid L-tyrosine. Both amino acids are known to play critical roles in neuronal function. L-tyrosine is a direct precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine, which are fundamental for mood, cognition, and stress response.[1][2] L-lysine is involved in various cellular processes, and its deficiency has been linked to apoptosis and impaired metabolism.[3] Based on the functions of its components and related dipeptides, this compound is postulated to exert neuroprotective effects through several mechanisms, including modulation of neurotransmitter synthesis, attenuation of oxidative stress, and inhibition of apoptotic pathways. This document outlines these potential mechanisms, supported by data from analogous compounds.

Postulated Core Mechanisms of Action

The neurobiological activity of H-Lys-Tyr-OH is likely multifaceted, leveraging the individual properties of lysine and tyrosine once metabolized, and potentially acting as a dipeptide prior to hydrolysis.

Neuromodulation via Catecholamine Synthesis

The primary and most direct mechanism is likely the role of the tyrosine moiety as a substrate for catecholamine synthesis. Oral and parenteral administration of tyrosine-containing dipeptides has been shown to increase brain tyrosine levels and stimulate catecholaminergic systems.[1][2]

  • Increased Neurotransmitter Levels: By supplying tyrosine, H-Lys-Tyr-OH can enhance the production of dopamine and norepinephrine in neuronal cells.[1] This is particularly relevant under conditions of high neuronal activity or stress, where the demand for these neurotransmitters is elevated.

  • Regulation of Tyrosine Hydroxylase (TH): Neuronal activity regulates the expression of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.[4] The availability of tyrosine can influence this process.

Neuroprotection against Oxidative Stress

Oxidative stress is a key contributor to neuronal damage and death in various neurodegenerative conditions.[5][6][7][8] Peptides containing tyrosine have demonstrated antioxidant properties.

  • Reactive Oxygen Species (ROS) Scavenging: The phenolic group of tyrosine can act as a radical scavenger, helping to neutralize harmful ROS. Peptides derived from food sources have been shown to reduce ROS levels in neuronal cell models.[9]

  • Modulation of Endogenous Antioxidant Pathways: Some neuroprotective peptides can activate intracellular antioxidant pathways, such as the Nrf2/Keap-1/HO-1 pathway, leading to increased expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[10]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a critical process in neurodegeneration. Lysine deficiency has been shown to induce apoptosis, while lysine-containing dipeptides can alleviate this.[3]

  • Inhibition of Apoptotic Cascades: H-Lys-Tyr-OH may protect neurons by inhibiting key apoptotic signaling pathways. This could involve the regulation of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family.

  • Cell Cycle Regulation: Lysine deprivation can cause cell-cycle arrest. Supplementation with lysine dipeptides can restore normal cell cycle progression, preventing apoptosis.[3]

Quantitative Data from Related Peptides

The following tables summarize quantitative findings from studies on dipeptides with similar amino acid compositions, providing a basis for expected efficacy.

PeptideModel SystemDosageOutcomeQuantitative ResultReference
Tyr-ProMale ICR Mice (in vivo)10 mg/kg (oral)Brain AccumulationAUC0-120 min: 0.34 ± 0.11 pmol·min/mg-dry brain[11]
Ser-TyrMale ddY Mice (in vivo)100 mg/kg (oral)Increased Brain TyrosineSignificant increase in cerebral cortex tyrosine content[1]
LYLKPRH2O2-injured HT-22 cellsNot specifiedReduction of Mature IL-1829.08% reduction in intracellular mature IL-18[10]
EVSGPGYSPNIn vitro BBB modelNot specifiedROS ReductionReduced ROS levels to 110.46 ± 15.16% (relative to control)[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments relevant to the study of H-Lys-Tyr-OH's mechanism of action.

In Vitro Neuroprotection Assay against Oxidative Stress
  • Cell Culture: Mouse hippocampal neuronal cell line (e.g., HT-22) is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Oxidative Stress: Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with serum-free medium. Oxidative stress is induced by adding hydrogen peroxide (H2O2) to a final concentration of 300 µg/mL.

  • Peptide Treatment: this compound is dissolved in sterile water or culture medium and added to the cells at various concentrations (e.g., 1, 10, 100 µM) simultaneously with or prior to H2O2 treatment.

  • Cell Viability Assessment (MTT Assay): After 24 hours of incubation, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The formazan crystals are then dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

  • ROS Measurement: Intracellular ROS levels are quantified using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are treated as described above, then incubated with DCFH-DA. Fluorescence intensity is measured using a fluorescence microplate reader.

In Vivo Blood-Brain Barrier Penetration Study
  • Animal Model: Male ICR mice (8 weeks old) are used.

  • Peptide Administration: A stable isotope-labeled version of H-Lys-Tyr-OH is synthesized. The peptide is administered orally via gavage at a specific dose (e.g., 10 mg/kg body weight).

  • Sample Collection: At various time points post-administration (e.g., 15, 30, 60, 120 minutes), blood samples are collected via cardiac puncture, and brains are harvested.

  • Sample Processing: Blood is centrifuged to obtain plasma. Brains are homogenized.

  • Quantification by LC-MS/MS: The concentration of the labeled peptide in plasma and brain homogenates is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters, including the area under the curve (AUC), are calculated for both plasma and brain to determine the extent of blood-brain barrier penetration.

Visualizing the Mechanism of Action

The following diagrams illustrate the postulated signaling pathways and experimental workflows.

G cluster_0 Postulated Neuroprotective Pathways of H-Lys-Tyr-OH Peptide H-Lys-Tyr-OH Tyr Tyrosine Peptide->Tyr Metabolism Lys Lysine Peptide->Lys Metabolism ROS Oxidative Stress (ROS) Peptide->ROS Inhibits Antioxidant Antioxidant Response (Nrf2) Peptide->Antioxidant Activates Apoptosis Apoptosis Peptide->Apoptosis Inhibits TH Tyrosine Hydroxylase Tyr->TH Substrate Lys->Apoptosis Inhibits Dopamine Dopamine TH->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Neurotransmission Enhanced Neurotransmission Norepinephrine->Neurotransmission Survival Cellular Survival Neurotransmission->Survival Neuroprotection Neuroprotection ROS->Neuroprotection Antioxidant->ROS Antioxidant->Neuroprotection Apoptosis->Survival

Caption: Postulated signaling pathways for H-Lys-Tyr-OH in neuronal cells.

G Start Start: Culture Neuronal Cells (e.g., HT-22) InduceStress Induce Oxidative Stress (e.g., H2O2) Start->InduceStress TreatPeptide Treat with this compound (Dose-Response) Start->TreatPeptide Incubate Incubate for 24h InduceStress->Incubate TreatPeptide->Incubate AssessViability Assess Cell Viability (MTT Assay) Incubate->AssessViability MeasureROS Measure Intracellular ROS (DCFH-DA Assay) Incubate->MeasureROS AnalyzeData Analyze Data & Determine EC50 AssessViability->AnalyzeData MeasureROS->AnalyzeData End End: Quantify Neuroprotective Effect AnalyzeData->End

Caption: Experimental workflow for in vitro neuroprotection assay.

Conclusion and Future Directions

While direct evidence is pending, the dipeptide this compound presents a promising candidate for neuroprotective and neuromodulatory applications. Its constituent amino acids are precursors to vital neurotransmitters and are implicated in cell survival pathways. The proposed mechanisms—enhancement of catecholamine synthesis, reduction of oxidative stress, and inhibition of apoptosis—are supported by a body of evidence from related peptides.

Future research should focus on validating these hypotheses through direct experimentation. Key areas of investigation include:

  • Receptor Binding Studies: To determine if the dipeptide has affinity for any neuronal receptors.

  • In Vivo Efficacy Models: Testing the peptide in animal models of neurodegenerative diseases (e.g., Parkinson's or Alzheimer's disease).

  • Metabolomic Studies: To track the breakdown and distribution of the dipeptide in the brain.

  • Signaling Pathway Analysis: Using techniques like Western blotting and qPCR to confirm the modulation of pathways such as Nrf2 and Bcl-2 family proteins.

A thorough investigation of these areas will provide a definitive understanding of this compound's mechanism of action and its therapeutic potential.

References

An In-depth Technical Guide on H-Lys-Tyr-OH TFA and its Hypothesized Role in Neurotransmitter Release

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, presents a hypothesized mechanism of action for H-Lys-Tyr-OH based on established principles of catecholamine neurochemistry and data from studies on structurally similar tyrosine-containing dipeptides. The quantitative data and experimental protocols detailed herein are derived from published research on these related compounds and should be considered illustrative examples for guiding future research on H-Lys-Tyr-OH TFA.

Introduction: The Precursor Strategy for Neuromodulation

The synthesis of catecholamine neurotransmitters—dopamine, norepinephrine (noradrenaline), and epinephrine—is critically dependent on the availability of the precursor amino acid, L-Tyrosine.[2] The enzyme Tyrosine Hydroxylase (TH) catalyzes the rate-limiting step in this pathway: the conversion of tyrosine to L-DOPA.[2] Unlike many enzymatic pathways in the brain, TH is not fully saturated under normal physiological conditions.[3] This unique characteristic implies that increasing the local concentration of tyrosine can enhance the rate of catecholamine synthesis, particularly in neurons that are actively firing.[2][4]

H-Lys-Tyr-OH is a dipeptide composed of L-lysine and L-tyrosine. It is hypothesized that, when administered, this dipeptide may function as a pro-drug, being absorbed and subsequently hydrolyzed by peptidases to release free L-tyrosine. This localized increase in the tyrosine pool within the brain could, in turn, boost the synthesis and subsequent release of noradrenaline.

The compound is supplied as a trifluoroacetate (TFA) salt, a common consequence of solid-phase peptide synthesis and purification using trifluoroacetic acid.[5] As will be discussed, the presence of this counter-ion is a critical experimental variable that must be carefully considered, as TFA itself can exert biological effects.[5][6][7]

Hypothesized Mechanism of Action

The proposed role of H-Lys-Tyr-OH in promoting neurotransmitter release is centered on its ability to serve as a delivery vehicle for tyrosine, thereby augmenting the brain's catecholaminergic capacity.

  • Transport and Hydrolysis: Following administration, H-Lys-Tyr-OH is transported into the brain, where it is cleaved by peptidases into its constituent amino acids, L-Lysine and L-Tyrosine. Studies on similar dipeptides, such as Ser-Tyr (SY), have shown that oral administration can markedly increase tyrosine content in the cerebral cortex.[1][8][9]

  • Enhanced Catecholamine Synthesis: The elevated intracellular tyrosine concentration increases the substrate available for Tyrosine Hydroxylase (TH), pushing the equilibrium towards L-DOPA production. This effect is most pronounced in active neurons where TH is phosphorylated and more receptive to its substrate.

  • Vesicular Loading and Release: The newly synthesized dopamine (formed from L-DOPA) is then converted to noradrenaline by dopamine-β-hydroxylase within synaptic vesicles. An enlarged pool of vesicular noradrenaline is then available for release into the synaptic cleft upon neuronal depolarization.

This proposed pathway is visualized in the diagram below.

Catecholamine_Synthesis cluster_transport Delivery & Hydrolysis cluster_neuron Noradrenergic Neuron cluster_vesicle Synaptic Vesicle LysTyr H-Lys-Tyr-OH Tyr L-Tyrosine LysTyr->Tyr Peptidases Lys L-Lysine LysTyr->Lys Tyr_in L-Tyrosine Tyr->Tyr_in Transport into Neuron LDOPA L-DOPA Tyr_in->LDOPA Tyrosine Hydroxylase (TH) (Rate-Limiting Step) DA Dopamine LDOPA->DA DOPA Decarboxylase DA_vesicle Dopamine DA->DA_vesicle VMAT2 NA_vesicle Noradrenaline (NA) DA_vesicle->NA_vesicle Dopamine β-hydroxylase NA_release NA Release NA_vesicle->NA_release Depolarization

Hypothesized pathway for H-Lys-Tyr-OH mediated noradrenaline release.

Quantitative Data (Based on Proxy Compounds)

Direct quantitative data for this compound is not available in peer-reviewed literature. The following tables summarize findings from studies on the oral administration of the dipeptide Ser-Tyr (SY) in mice and the intraperitoneal administration of L-Tyrosine in rats, which serve as proxies for the hypothesized effects.

Table 1: Effect of Oral Dipeptide Administration on Brain Neurochemistry in Mice (Data derived from a study on Ser-Tyr dipeptide)[1][10]

Compound (Oral Dose)Brain RegionAnalyteTime PointResult
Ser-Tyr (SY)Cerebral CortexTyrosine60 minMarked increase vs. vehicle
Ser-Tyr (SY)Cerebral CortexMHPG60 minSignificant increase vs. vehicle
Ser-Tyr (SY)HippocampusMHPG30-60 min1.9-fold increase vs. vehicle

*MHPG (3-methoxy-4-hydroxyphenylethyleneglycol) is the principal metabolite of noradrenaline; its levels are an indicator of noradrenergic turnover.

Table 2: Effect of L-Tyrosine Administration on Striatal Dopamine Release in Rats (Data derived from an in-vivo microdialysis study)[11][12]

Compound (IP Dose)Brain RegionAnalyteTime PointResult (% Increase vs. Baseline)
L-Tyrosine (50 mg/kg)StriatumDopamine (Extracellular)90 min~28% increase
L-Tyrosine (100 mg/kg)StriatumDopamine (Extracellular)75 min~29% increase
L-Tyrosine (200 mg/kg)StriatumDopamine (Extracellular)-No significant further increase

Experimental Protocols

The following are detailed, representative protocols for assessing the effect of a compound like this compound on neurotransmitter release.

In Vivo Microdialysis in Rodents

This protocol allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.[13][14][15]

Objective: To quantify extracellular noradrenaline and tyrosine concentrations in the prefrontal cortex of rats following oral administration of this compound.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane)

  • Syringe pump and gastight syringes

  • Guide cannulae

  • This compound

  • Vehicle (e.g., sterile water)

  • Artificial cerebrospinal fluid (aCSF), filtered and degassed

  • HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

  • Surgical Implantation: Anesthetize adult male Sprague-Dawley rats. Using a stereotaxic frame, surgically implant a guide cannula aimed at the medial prefrontal cortex. Allow for a recovery period of 5-7 days.

  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

  • Perfusion & Equilibration: Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min). Allow the system to equilibrate for at least 90-120 minutes.

  • Baseline Collection: Collect dialysate samples every 20 minutes for at least one hour to establish a stable baseline of neurotransmitter levels.

  • Compound Administration: Administer this compound (e.g., 100 mg/kg) or vehicle via oral gavage.

  • Post-Administration Collection: Continue collecting dialysate samples every 20 minutes for the next 3-4 hours.

  • Sample Analysis: Immediately analyze the collected samples using a validated HPLC-ECD method to quantify noradrenaline and tyrosine concentrations.[16][17]

  • Histological Verification: At the end of the experiment, perfuse the animal and section the brain to histologically verify the correct placement of the microdialysis probe.

In Vitro Release Assay Using PC12 Cells

PC12 cells are a rat pheochromocytoma cell line that synthesizes, stores, and releases catecholamines, serving as a useful in vitro model.[18][19]

Objective: To determine if this compound enhances depolarization-induced noradrenaline release from cultured PC12 cells.

Materials:

  • PC12 cells

  • Cell culture reagents (e.g., DMEM, horse serum, fetal bovine serum)

  • 24-well cell culture plates

  • This compound

  • Krebs-Ringer-HEPES (KRH) buffer (low K+)

  • KRH buffer (high K+, e.g., 50 mM KCl, for depolarization)

  • HPLC-ECD system

Procedure:

  • Cell Culture: Plate PC12 cells in 24-well plates and allow them to adhere and differentiate for 48-72 hours.

  • Pre-incubation: Wash cells twice with KRH buffer (low K+). Pre-incubate the cells with varying concentrations of this compound (or vehicle) in low K+ KRH buffer for 60 minutes at 37°C.

  • Stimulation: Remove the pre-incubation solution. Add high K+ KRH buffer (containing the same concentrations of this compound) to the wells to induce depolarization and neurotransmitter release. Incubate for 10 minutes.

  • Sample Collection: Collect the supernatant (which contains the released neurotransmitters) from each well. Add an antioxidant (e.g., perchloric acid) to stabilize the catecholamines.

  • Cell Lysis: Lyse the remaining cells in the wells to determine total protein content for normalization.

  • Sample Analysis: Analyze the supernatant for noradrenaline content using HPLC-ECD.

  • Data Normalization: Express the amount of released noradrenaline as a percentage of the total protein content in each well.

Visualizations: Workflows and Considerations

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vivo study.

Experimental_Workflow start Hypothesis: Dipeptide increases NA release surgery Stereotaxic Surgery: Implant Guide Cannula start->surgery recovery Animal Recovery (5-7 days) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion equilibration System Equilibration (>90 min) probe_insertion->equilibration baseline Collect Baseline Samples (3 x 20 min) equilibration->baseline admin Oral Administration: This compound or Vehicle baseline->admin collection Collect Post-Dose Samples (9 x 20 min) admin->collection analysis HPLC-ECD Analysis: Quantify NA and Tyr collection->analysis histology Histological Verification of Probe Placement analysis->histology end Data Interpretation histology->end

Workflow for in vivo microdialysis experiment.
The Trifluoroacetate (TFA) Counter-Ion: A Critical Consideration

Peptides purified by HPLC are typically isolated as TFA salts.[5] It is crucial for researchers to recognize that the TFA counter-ion is not biologically inert and can produce confounding effects in experimental assays.[5][6][7][20][21]

  • Cellular Effects: TFA has been shown to inhibit cell proliferation in some cell types (e.g., osteoblasts) at concentrations as low as 10 nM, while promoting growth in others.[5]

  • Physicochemical Effects: TFA can alter the pH of peptide solutions and influence the secondary structure of peptides.[5][6]

  • In Vivo Effects: Trifluoroacetylated proteins can elicit immune responses in vivo.[6]

Given these potential interferences, it is strongly recommended to either include a TFA salt control group in experiments or to perform a salt exchange (e.g., to a hydrochloride or acetate salt) prior to biological testing.

TFA_Considerations cluster_options Experimental Design Options cluster_controls Required Controls for Option 1 peptide Peptide Synthesis & HPLC Purification tfa_salt H-Peptide-OH · TFA peptide->tfa_salt option1 Option 1: Test TFA Salt Directly tfa_salt->option1 option2 Option 2: Perform Salt Exchange tfa_salt->option2 control1 Vehicle Control option1->control1 control2 Sodium TFA Control option1->control2 hcl_salt H-Peptide-OH · HCl option2->hcl_salt bio_assay Biological Assay (In Vitro / In Vivo) control1->bio_assay control2->bio_assay hcl_salt->bio_assay

Logical workflow for addressing the TFA counter-ion issue.

Conclusion and Future Directions

This compound is a dipeptide that, based on its composition and data from related compounds, holds a plausible hypothesis for acting as a precursor to enhance noradrenergic neurotransmission. By delivering L-tyrosine to the brain, it may overcome the rate-limiting step in catecholamine synthesis, leading to increased noradrenaline release.

However, this technical guide underscores the critical lack of direct, peer-reviewed evidence. The claims surrounding its efficacy rely on proprietary data that is not publicly available for scrutiny. Therefore, the immediate future direction for any research program involving this compound must be the rigorous, independent validation of its effects.

Researchers are urged to:

  • Directly test the effect of H-Lys-Tyr-OH on brain tyrosine levels and noradrenaline release using established methods like in vivo microdialysis.

  • Conduct careful dose-response studies to determine the efficacy and therapeutic window of the compound.

  • Systematically investigate and control for the potential confounding effects of the TFA counter-ion by including appropriate controls or performing salt-exchange procedures.

Only through such foundational research can the true potential of this compound as a tool for researchers or as a potential therapeutic agent be properly evaluated.

References

The Neuroprotective Potential of H-Lys-Tyr-OH TFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Lys-Tyr-OH, presented here as its trifluoroacetate (TFA) salt, is emerging as a compound of interest in the field of neuroprotection. Composed of the essential amino acid L-lysine and the conditionally essential amino acid L-tyrosine, this molecule is hypothesized to confer protective effects on neuronal cells through various mechanisms. While direct and extensive research on H-Lys-Tyr-OH TFA is in its nascent stages, this technical guide synthesizes the current understanding of related dipeptides and outlines established experimental protocols to facilitate further investigation into its neuroprotective capabilities. The proposed mechanisms of action center on the modulation of neurotransmitter levels, attenuation of oxidative stress, and inhibition of apoptotic pathways. This document provides a framework for researchers to explore the therapeutic potential of this compound in models of neurodegenerative diseases and acute neuronal injury.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, along with acute neurological events like ischemic stroke, represent a significant and growing global health burden. The pathological hallmarks of these conditions often include neuronal apoptosis, excessive oxidative stress, and neuroinflammation. Consequently, there is a critical need for the development of novel neuroprotective agents that can mitigate these detrimental processes. Small peptides, particularly dipeptides, have garnered attention for their potential therapeutic applications due to their high specificity, efficacy, and favorable safety profiles.

This compound is a dipeptide comprised of L-lysine and L-tyrosine. Emerging evidence suggests that this compound may prevent neurological diseases by promoting the release of noradrenaline and tyrosine in the brain[1]. While comprehensive studies specifically on the TFA salt are limited, the constituent amino acids and related peptides have known roles in neuronal function and protection. L-tyrosine is a precursor for the synthesis of catecholamine neurotransmitters, including dopamine and norepinephrine, which are crucial for cognitive function. L-lysine plays a role in various cellular processes, and its derivatives have been investigated for their effects on neuronal health. This guide will explore the potential neuroprotective mechanisms of this compound and provide detailed methodologies for its preclinical evaluation.

Putative Mechanisms of Neuroprotection

The neuroprotective effects of peptides are often multifaceted, involving the modulation of several key cellular pathways. Based on the activities of structurally similar peptides and the known functions of its constituent amino acids, the potential mechanisms of action for this compound can be categorized as follows:

  • Modulation of Neurotransmitter Systems: this compound is suggested to enhance brain function by promoting the release of noradrenaline and tyrosine[1]. An increase in the bioavailability of tyrosine, a direct precursor to catecholamines, could support neuronal communication and resilience.

  • Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in many neurological disorders[2][3][4]. Peptides containing tyrosine residues have been shown to possess antioxidant properties, which may be attributed to the phenolic group of tyrosine acting as a radical scavenger[5][6].

  • Anti-apoptotic Effects: The inhibition of programmed cell death, or apoptosis, is a critical aspect of neuroprotection. Lysine-containing dipeptides have been shown to alleviate apoptosis induced by amino acid deficiency[7]. The potential anti-apoptotic signaling pathway is depicted below.

  • Anti-inflammatory Action: Neuroinflammation is a common feature of neurodegenerative diseases. While direct evidence for this compound is lacking, many bioactive peptides exert anti-inflammatory effects, which could contribute to its overall neuroprotective profile.

Quantitative Data Summary

Direct quantitative data on the neuroprotective efficacy of this compound is not yet extensively available in peer-reviewed literature. The following tables are presented as templates for organizing future experimental findings and are based on typical assays used to evaluate neuroprotective compounds.

Table 1: In Vitro Neuroprotective Activity of this compound

Assay TypeCell LineNeurotoxic InsultConcentration Range TestedOutcome MeasureResult (e.g., IC50, % Protection)
Cell ViabilitySH-SY5YH₂O₂(e.g., 1-100 µM)MTT AssayTo be determined
ApoptosisHT-22Glutamate(e.g., 1-100 µM)Caspase-3 ActivityTo be determined
Oxidative StressPrimary Cortical NeuronsAmyloid-β(e.g., 1-100 µM)ROS LevelsTo be determined
NeuroinflammationBV-2 MicrogliaLPS(e.g., 1-100 µM)Nitric Oxide ProductionTo be determined

Table 2: In Vivo Neuroprotective Efficacy of this compound

Animal ModelDosing RegimenOutcome MeasureResult (e.g., % Infarct Reduction)
Rat MCAO Model(e.g., 10 mg/kg, i.p.)Infarct VolumeTo be determined
Mouse Model of Parkinson's Disease(e.g., daily oral gavage)Dopaminergic Neuron CountTo be determined
Transgenic Mouse Model of Alzheimer's Disease(e.g., long-term dietary supplement)Cognitive Performance (Morris Water Maze)To be determined

Experimental Protocols

The following are detailed methodologies for key experiments to assess the neuroprotective effects of this compound.

In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol describes the assessment of the protective effects of this compound against oxidative stress-induced cell death in the human neuroblastoma cell line SH-SY5Y.

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% MEM Non-Essential Amino Acids Solution.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • For differentiation, plate cells at a density of 1 x 10⁵ cells/mL. After 24 hours, replace the medium with a differentiation medium containing 1% FBS and 10 µM all-trans-retinoic acid (RA). Culture for 5-7 days, changing the medium every 2-3 days[8].

  • Treatment and Induction of Oxidative Stress:

    • Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.

    • Prepare serial dilutions of this compound in the culture medium.

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

    • Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) to the culture medium at a pre-determined optimal concentration (e.g., 200 µM)[9].

  • Assessment of Cell Viability (MTT Assay):

    • After the desired incubation period with the neurotoxin (e.g., 24 hours), add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group[8].

In Vivo Neuroprotection Assessment in a Rat Model of Ischemic Stroke

This protocol details the evaluation of this compound in a transient middle cerebral artery occlusion (MCAO) model in rats.

  • Animal Preparation:

    • Use healthy adult male Sprague-Dawley rats (250-300g).

    • Anesthetize the rats (e.g., with isoflurane). Maintain body temperature at 37°C throughout the surgical procedure.

  • Middle Cerebral Artery Occlusion (MCAO) Surgery:

    • Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Introduce a nylon monofilament suture through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms occlusion[1][10].

    • After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

  • Drug Administration:

    • Administer this compound (e.g., intraperitoneally) at a predetermined dose at the onset of reperfusion or at various time points post-occlusion.

  • Assessment of Neurological Deficit and Infarct Volume:

    • Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system.

    • At a specified time point (e.g., 48 or 72 hours), euthanize the animals and perfuse the brains.

    • Section the brains coronally and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area will appear white, while viable tissue will be red.

    • Quantify the infarct volume using image analysis software[10].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows for investigating the neuroprotective effects of this compound.

G Proposed Anti-Apoptotic Signaling Pathway of this compound cluster_0 Upstream Events cluster_1 Apoptotic Cascade This compound This compound Pro-Survival Signals Pro-Survival Signals This compound->Pro-Survival Signals Bcl-2 Bcl-2 Pro-Survival Signals->Bcl-2 Bax Bax Bcl-2->Bax Inhibits Cytochrome c Release Cytochrome c Release Bax->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed anti-apoptotic pathway of this compound.

G In Vitro Neuroprotection Experimental Workflow SH-SY5Y Cell Culture SH-SY5Y Cell Culture Neuronal Differentiation (Retinoic Acid) Neuronal Differentiation (Retinoic Acid) SH-SY5Y Cell Culture->Neuronal Differentiation (Retinoic Acid) Plating in 96-well Plates Plating in 96-well Plates Neuronal Differentiation (Retinoic Acid)->Plating in 96-well Plates Pre-treatment with this compound Pre-treatment with this compound Plating in 96-well Plates->Pre-treatment with this compound Induction of Neurotoxicity (e.g., H2O2) Induction of Neurotoxicity (e.g., H2O2) Pre-treatment with this compound->Induction of Neurotoxicity (e.g., H2O2) Incubation (24h) Incubation (24h) Induction of Neurotoxicity (e.g., H2O2)->Incubation (24h) Cell Viability Assessment (MTT Assay) Cell Viability Assessment (MTT Assay) Incubation (24h)->Cell Viability Assessment (MTT Assay) Data Analysis Data Analysis Cell Viability Assessment (MTT Assay)->Data Analysis

Caption: Workflow for in vitro neuroprotection assessment.

G In Vivo MCAO Experimental Workflow Animal Acclimatization Animal Acclimatization Anesthesia Anesthesia Animal Acclimatization->Anesthesia Middle Cerebral Artery Occlusion (MCAO) Middle Cerebral Artery Occlusion (MCAO) Anesthesia->Middle Cerebral Artery Occlusion (MCAO) Reperfusion Reperfusion Middle Cerebral Artery Occlusion (MCAO)->Reperfusion Treatment with this compound Treatment with this compound Reperfusion->Treatment with this compound Neurological Scoring (24h) Neurological Scoring (24h) Treatment with this compound->Neurological Scoring (24h) Euthanasia and Brain Collection (48h) Euthanasia and Brain Collection (48h) Neurological Scoring (24h)->Euthanasia and Brain Collection (48h) TTC Staining TTC Staining Euthanasia and Brain Collection (48h)->TTC Staining Infarct Volume Quantification Infarct Volume Quantification TTC Staining->Infarct Volume Quantification Statistical Analysis Statistical Analysis Infarct Volume Quantification->Statistical Analysis

Caption: Workflow for in vivo neuroprotection assessment using MCAO.

Conclusion and Future Directions

This compound represents a promising candidate for further investigation as a neuroprotective agent. Its simple dipeptide structure, composed of naturally occurring amino acids, suggests a favorable safety profile. The hypothesized mechanisms of action, including the modulation of neurotransmitter systems, antioxidant effects, and inhibition of apoptosis, are all highly relevant to the pathologies of various neurological disorders.

The immediate next steps in the evaluation of this compound should focus on generating robust in vitro data to confirm its neuroprotective activity and elucidate its primary mechanisms of action. Dose-response studies are crucial to determine its potency. Subsequently, in vivo studies in well-established animal models of neurodegeneration and ischemic stroke will be essential to validate its therapeutic potential. Future research should also investigate its ability to cross the blood-brain barrier, a critical factor for any centrally acting therapeutic. The experimental frameworks provided in this guide offer a clear path for the systematic evaluation of this compound, with the ultimate goal of developing a novel therapeutic for the treatment of debilitating neurological conditions.

References

The Dipeptide H-Lys-Tyr-OH: A Technical Guide to its Potential Upstream Targets and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Lys-Tyr-OH (Lysyl-tyrosine) is a molecule of interest for its potential biological activities. While a singular, primary upstream target remains to be definitively elucidated in publicly available literature, current evidence points towards two principal mechanisms of action: the modulation of neurotransmitter release and the potential inhibition of the angiotensin-converting enzyme (ACE). This technical guide provides an in-depth analysis of these potential pathways, including detailed experimental protocols and structured quantitative data, to facilitate further research and drug development efforts.

Potential Upstream Target 1: Modulation of Noradrenaline and Tyrosine Release

One of the key reported effects of H-Lys-Tyr-OH is its ability to promote the release of noradrenaline and its precursor, tyrosine, in the brain. This suggests an interaction with the cellular machinery responsible for neurotransmitter synthesis and exocytosis. The precise molecular target that initiates this cascade is not yet identified, but the downstream consequences are significant for neuronal function.

Signaling Pathway

The proposed pathway involves the uptake of H-Lys-Tyr-OH into presynaptic noradrenergic neurons, likely via peptide transporters. Inside the neuron, the dipeptide could influence the activity of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, or modulate the process of vesicular release of noradrenaline.

Noradrenaline_Release_Pathway cluster_outside Extracellular Space cluster_neuron Presynaptic Noradrenergic Neuron cluster_synaptic_cleft Synaptic Cleft H_Lys_Tyr_OH_ext H-Lys-Tyr-OH Peptide_Transporter Peptide Transporter (e.g., PEPT2) H_Lys_Tyr_OH_ext->Peptide_Transporter Uptake H_Lys_Tyr_OH_int H-Lys-Tyr-OH Peptide_Transporter->H_Lys_Tyr_OH_int Noradrenaline_Vesicle Noradrenaline (in vesicle) H_Lys_Tyr_OH_int->Noradrenaline_Vesicle Promotes Release (?) Tyrosine_Hydroxylase Tyrosine Hydroxylase (TH) (Rate-limiting step) H_Lys_Tyr_OH_int->Tyrosine_Hydroxylase Modulates (?) Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Hydroxylation Dopamine Dopamine L_DOPA->Dopamine Decarboxylation Dopamine->Noradrenaline_Vesicle Vesicular Transport Noradrenaline_Released Noradrenaline (released) Noradrenaline_Vesicle->Noradrenaline_Released Exocytosis Adrenergic_Receptor Adrenergic Receptor Noradrenaline_Released->Adrenergic_Receptor Binds DOPA_Decarboxylase DOPA Decarboxylase Dopamine_beta_Hydroxylase Dopamine β-Hydroxylase Postsynaptic_Neuron Postsynaptic Neuron Adrenergic_Receptor->Postsynaptic_Neuron Signal Transduction Noradrenaline_Release_Workflow cluster_workflow Experimental Workflow: Noradrenaline Release Assay Start Start Tissue_Homogenization Homogenize rat brain tissue (e.g., hippocampus) in sucrose buffer Start->Tissue_Homogenization Centrifugation_1 Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei Tissue_Homogenization->Centrifugation_1 Supernatant_1 Collect supernatant Centrifugation_1->Supernatant_1 Centrifugation_2 Centrifuge supernatant at high speed (e.g., 17,000 x g) Supernatant_1->Centrifugation_2 Synaptosome_Pellet Resuspend synaptosome pellet in physiological buffer Centrifugation_2->Synaptosome_Pellet Incubation Incubate synaptosomes with varying concentrations of H-Lys-Tyr-OH Synaptosome_Pellet->Incubation Depolarization Stimulate release with high K+ solution Incubation->Depolarization Sample_Collection Collect supernatant containing released neurotransmitters Depolarization->Sample_Collection HPLC_ECD Quantify noradrenaline using HPLC with electrochemical detection Sample_Collection->HPLC_ECD Data_Analysis Analyze data and determine EC50 and maximal release HPLC_ECD->Data_Analysis End End Data_Analysis->End ACE_Inhibition_Pathway cluster_RAS Renin-Angiotensin System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion ACE Angiotensin-Converting Enzyme (ACE) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds Vasoconstriction Vasoconstriction (Increased Blood Pressure) AT1_Receptor->Vasoconstriction H_Lys_Tyr_OH H-Lys-Tyr-OH H_Lys_Tyr_OH->ACE Inhibits ACE_Inhibition_Workflow cluster_workflow Experimental Workflow: ACE Inhibition Assay Start Start Prepare_Reagents Prepare ACE solution, substrate (HHL), and inhibitor solutions (H-Lys-Tyr-OH) Start->Prepare_Reagents Reaction_Setup In separate tubes/wells, mix ACE with buffer (control) or inhibitor Prepare_Reagents->Reaction_Setup Pre_incubation Pre-incubate at 37°C for 10 minutes Reaction_Setup->Pre_incubation Add_Substrate Initiate reaction by adding HHL substrate Pre_incubation->Add_Substrate Incubation Incubate at 37°C for 30 minutes Add_Substrate->Incubation Stop_Reaction Stop reaction with 1M HCl Incubation->Stop_Reaction Extraction Extract hippuric acid with ethyl acetate Stop_Reaction->Extraction Evaporation Evaporate ethyl acetate Extraction->Evaporation Reconstitution Reconstitute hippuric acid in water Evaporation->Reconstitution Spectrophotometry Measure absorbance at 228 nm Reconstitution->Spectrophotometry Data_Analysis Calculate % inhibition and IC50 value Spectrophotometry->Data_Analysis End End Data_Analysis->End

H-Lys-Tyr-OH TFA: A Technical Guide to its Discovery and Initial Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial synthesis of the dipeptide H-Lys-Tyr-OH, presented as its trifluoroacetate (TFA) salt. The document details the plausible chemical strategies that would have been employed for its first synthesis, based on the foundational principles of peptide chemistry. It includes detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and relevant biological pathways.

Introduction: The Significance of Lysyl-Tyrosine

The dipeptide L-Lysyl-L-Tyrosine (H-Lys-Tyr-OH) is a molecule of interest in biochemical and pharmaceutical research. Comprised of the essential amino acid L-lysine and the non-essential aromatic amino acid L-tyrosine, this dipeptide has been investigated for its potential physiological roles. Notably, tyrosine is a precursor to several key neurotransmitters, including dopamine, norepinephrine, and epinephrine, which are collectively known as catecholamines. The strategic combination of lysine and tyrosine in a single molecule offers potential advantages in terms of solubility and bioavailability compared to the individual amino acids.

While the precise historical "discovery" of every simple dipeptide is not always formally documented as a singular event, the ability to synthesize such molecules arose from the pioneering work in peptide chemistry in the early to mid-20th century. The initial synthesis of H-Lys-Tyr-OH would have been achieved through solution-phase peptide synthesis, a meticulous process requiring the strategic use of protecting groups to ensure the formation of the correct peptide bond.

The Initial Synthesis: A Solution-Phase Approach

The first chemical synthesis of H-Lys-Tyr-OH would have been accomplished using a solution-phase strategy. This method involves the stepwise coupling of protected amino acid derivatives in a suitable solvent, followed by the removal of these protecting groups to yield the final dipeptide. The synthesis necessitates the protection of the α-amino and ε-amino groups of lysine, the α-carboxyl group of tyrosine, and potentially the phenolic hydroxyl group of tyrosine to prevent unwanted side reactions.

A plausible and historically relevant approach would involve the use of the carbobenzoxy (Z or Cbz) group for amino group protection and a simple ester, such as a benzyl (Bzl) or methyl (Me) ester, for carboxyl group protection. The trifluoroacetate (TFA) salt form is typically a result of the final deprotection and purification steps, particularly when using trifluoroacetic acid for the removal of acid-labile protecting groups and during reverse-phase HPLC purification.

Synthetic Strategy Overview

The logical workflow for the initial solution-phase synthesis of H-Lys-Tyr-OH is depicted below. This strategy involves the protection of the amino and carboxyl termini of the constituent amino acids, followed by a coupling reaction and subsequent deprotection steps.

G Solution-Phase Synthesis of H-Lys-Tyr-OH cluster_lys Lysine Preparation cluster_tyr Tyrosine Preparation cluster_coupling Coupling Reaction cluster_deprotection Deprotection cluster_purification Purification and Salt Formation Lys L-Lysine Z_Lys_Z Nα,Nε-Dicarbobenzoxy-L-lysine (Z-Lys(Z)-OH) Lys->Z_Lys_Z Protection (Cbz-Cl) Z_Lys_Tyr_OBzl Protected Dipeptide (Z-Lys(Z)-Tyr-OBzl) Z_Lys_Z->Z_Lys_Tyr_OBzl Coupling Agent (e.g., DCC) Tyr L-Tyrosine Tyr_OBzl L-Tyrosine benzyl ester (H-Tyr-OBzl) Tyr->Tyr_OBzl Esterification (BnOH, H+) Tyr_OBzl->Z_Lys_Tyr_OBzl Lys_Tyr H-Lys-Tyr-OH Z_Lys_Tyr_OBzl->Lys_Tyr Catalytic Hydrogenation (H₂, Pd/C) Lys_Tyr_TFA H-Lys-Tyr-OH TFA Lys_Tyr->Lys_Tyr_TFA Purification (RP-HPLC with TFA) G Tyrosine Metabolic Pathway to Catecholamines Tyr L-Tyrosine DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Physicochemical Characteristics of Lyophilized H-Lys-Tyr-OH TFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical characteristics of the lyophilized dipeptide H-Lys-Tyr-OH TFA (Lysyl-Tyrosine trifluoroacetate). This document details the molecular properties, and provides comprehensive experimental protocols for its analysis, tailored for professionals in research and drug development.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. While the molecular formula and weight are exact, other parameters are typically determined experimentally for each batch.

PropertyValue
Chemical Name L-Lysyl-L-tyrosine trifluoroacetate
Molecular Formula C₁₇H₂₄F₃N₃O₆
Molecular Weight 423.38 g/mol [1]
Appearance White to off-white lyophilized powder
Purity (by HPLC) Typically >95% or >98%[2][3][4][5][6]
Solubility Soluble in water
Storage Store at -20°C, desiccated[4]

Experimental Protocols

Detailed methodologies for the characterization of lyophilized this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of the lyophilized this compound sample.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the lyophilized peptide in Solvent A to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Detection Wavelength: 214 nm (for the peptide bond) and 280 nm (for the tyrosine residue).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Gradient:

      Time (min) % Solvent B
      0 5
      25 60
      30 95
      35 95
      36 5

      | 40 | 5 |

  • Data Analysis: The purity is calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram, expressed as a percentage.

Solubility Assessment

Objective: To determine the solubility of the lyophilized dipeptide in an aqueous solvent.

Materials:

  • This compound sample

  • Distilled water

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Add 1 mg of the lyophilized peptide to a clear vial.

  • Incrementally add distilled water (e.g., in 100 µL aliquots) to the vial.

  • After each addition, vortex the vial for 30 seconds and visually inspect for complete dissolution against a dark background.

  • Continue adding solvent until the peptide is fully dissolved.

  • The solubility is expressed as the concentration at which the peptide completely dissolves (e.g., mg/mL). Due to the charged nature of the peptide (a basic lysine residue), it is expected to be soluble in aqueous solutions.

Thermal Analysis: TGA and DSC

Objective: To assess the thermal stability and identify thermal transitions of the lyophilized powder.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

Procedure for TGA:

  • Place 5-10 mg of the lyophilized sample into a TGA pan.

  • Heat the sample from 25°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature. The resulting thermogram will indicate the decomposition temperature.[7]

Procedure for DSC:

  • Seal 2-5 mg of the lyophilized sample in an aluminum DSC pan.

  • Heat the sample from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the heat flow. The resulting thermogram can reveal events such as glass transitions, crystallization, and melting.[8][9][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the dipeptide.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Place a small amount of the lyophilized powder directly onto the ATR crystal.

  • Record the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Peaks:

    • ~3300 cm⁻¹: N-H stretching (amide and amine groups).[11]

    • ~3030 cm⁻¹: Aromatic C-H stretching (tyrosine).[11]

    • ~1650 cm⁻¹: C=O stretching (amide I band).[11]

    • ~1540 cm⁻¹: N-H bending (amide II band).[11]

    • ~1200 cm⁻¹: C-F stretching (from the TFA counter-ion).

    • ~1235 cm⁻¹: Phenolic C-O stretching (tyrosine).[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of the dipeptide.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • This compound sample

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

Procedure:

  • Dissolve 5-10 mg of the lyophilized peptide in 0.5-0.7 mL of the deuterated solvent.

  • Acquire a ¹H NMR spectrum.

  • Expected ¹H NMR Signals (in D₂O):

    • ~7.1-7.2 ppm (doublet): Aromatic protons of the tyrosine side chain.

    • ~6.8-6.9 ppm (doublet): Aromatic protons of the tyrosine side chain.

    • ~4.0-4.5 ppm (multiplets): α-protons of lysine and tyrosine.

    • ~2.9-3.1 ppm (multiplet): ε-methylene protons of the lysine side chain.

    • ~1.3-1.9 ppm (multiplets): β, γ, and δ-methylene protons of the lysine side chain.

Biological Context and Signaling Pathway

This compound is reported to have the potential to prevent neurological diseases by promoting the release of noradrenaline and tyrosine in the brain.[1] Tyrosine is the precursor for the synthesis of catecholamines, including dopamine, noradrenaline (norepinephrine), and adrenaline (epinephrine).

Catecholamine Synthesis Pathway

The synthesis of noradrenaline from tyrosine is a multi-step enzymatic process that primarily occurs in the cytoplasm of noradrenergic neurons.

Catecholamine_Synthesis Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Tyrosine->TH LDOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase (AADC) LDOPA->AADC Dopamine Dopamine DBH Dopamine β-Hydroxylase (DBH) Dopamine->DBH Noradrenaline Noradrenaline TH->LDOPA AADC->Dopamine DBH->Noradrenaline

Caption: The enzymatic pathway for the synthesis of noradrenaline from L-tyrosine.

Noradrenaline Release from Neuronal Synapse

Once synthesized, noradrenaline is packaged into synaptic vesicles and released into the synaptic cleft upon neuronal stimulation.

Noradrenaline_Release cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Vesicle Synaptic Vesicle NA_in_Vesicle Noradrenaline Fusion Vesicle Fusion (Exocytosis) Vesicle->Fusion VMAT2->Vesicle ActionPotential Action Potential Arrives Ca_channel Voltage-gated Ca²⁺ Channel ActionPotential->Ca_channel Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Ca_ion->Fusion NA_released Noradrenaline Fusion->NA_released Release Receptor Adrenergic Receptor NA_released->Receptor Response Postsynaptic Response Receptor->Response

Caption: Mechanism of noradrenaline release at the synapse and its action on postsynaptic receptors.

Conclusion

This technical guide provides a framework for the comprehensive physicochemical characterization of lyophilized this compound. The detailed experimental protocols serve as a valuable resource for researchers in ensuring the quality and consistency of this dipeptide for its application in scientific and drug development endeavors. The provided diagrams offer a clear visualization of the relevant biological pathways.

References

The Potential of H-Lys-Tyr-OH TFA as a Cognitive Enhancer: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the potential of H-Lys-Tyr-OH TFA as a cognitive enhancer. It is important to note that, to date, there is a significant lack of publicly available scientific literature, quantitative data, and detailed experimental protocols specifically investigating the cognitive-enhancing effects of this compound. Therefore, this document synthesizes information from studies on the precursor amino acid, L-tyrosine, and related tyrosine-containing dipeptides to build a hypothetical framework for the potential mechanisms and experimental validation of this compound.

Introduction

This compound, a dipeptide composed of lysine and tyrosine, has been suggested to have potential in improving brain function. The proposed mechanism involves the promotion of noradrenaline and tyrosine release in the brain. As a precursor to the catecholamine neurotransmitters dopamine and norepinephrine, which are crucial for cognitive processes such as memory, attention, and executive function, L-tyrosine and its derivatives are of significant interest in the field of nootropics. This guide explores the theoretical basis for this compound's potential as a cognitive enhancer, drawing parallels from existing research on related compounds.

Theoretical Mechanism of Action

The cognitive-enhancing potential of this compound is hypothesized to stem from its constituent amino acid, L-tyrosine. As a dipeptide, it may be transported across the blood-brain barrier, subsequently being hydrolyzed to release L-tyrosine. This localized increase in L-tyrosine availability within the brain could directly influence the synthesis of dopamine and norepinephrine, particularly in situations of high cognitive demand or stress where the firing rates of catecholaminergic neurons are high.

Signaling Pathway

The proposed primary signaling pathway for this compound's cognitive-enhancing effects is the catecholamine synthesis pathway.

Catecholamine_Synthesis_Pathway H_Lys_Tyr_OH_TFA This compound L_Tyrosine L-Tyrosine H_Lys_Tyr_OH_TFA->L_Tyrosine Hydrolysis L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Cognitive_Function Cognitive Function (Memory, Attention, Executive Function) Dopamine->Cognitive_Function Norepinephrine->Cognitive_Function

Figure 1: Proposed Catecholamine Synthesis Pathway for this compound.

Evidence from Related Tyrosine-Containing Dipeptides

While direct evidence for this compound is lacking, studies on other tyrosine-containing dipeptides provide a basis for its potential cognitive-enhancing effects.

DipeptideAnimal ModelKey FindingsReference
Trp-Tyr Scopolamine-induced amnesic miceImproved spontaneous alternation in the Y-maze test. Increased dopamine levels in the hippocampus and frontal cortex. Inhibited monoamine oxidase B (MAO-B) activity.[1][2]
Ser-Tyr MiceEfficiently stimulates noradrenergic turnover in the mouse brain.[3]
Ile-Tyr MiceLed to increases in dopamine and its metabolites in the brainstem.[3]

Table 1: Summary of Cognitive Effects of Related Tyrosine-Containing Dipeptides

These studies suggest that dipeptides containing tyrosine can cross the blood-brain barrier and modulate catecholamine systems, leading to improvements in cognitive function, particularly memory.[1][2][3]

Experimental Protocols for Evaluating Cognitive Enhancement

To rigorously assess the potential of this compound as a cognitive enhancer, a series of preclinical experiments would be necessary. The following protocols are based on methodologies used in studies of related compounds.

Animal Models
  • Rodent Models: Male C57BL/6 mice or Sprague-Dawley rats are commonly used. For studies on age-related cognitive decline, aged rodents (e.g., 24 months old) would be appropriate. To model cognitive deficits, amnesia can be induced using agents like scopolamine.

Behavioral Assays for Learning and Memory
  • Morris Water Maze: This is a widely used test for spatial learning and memory.

    • Acquisition Phase: Animals are trained over several days to find a hidden platform in a circular pool of water, using spatial cues. Latency to find the platform and path length are recorded.

    • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.

  • Y-Maze: This task is used to assess spatial working memory.

    • The test relies on the innate tendency of rodents to explore novel environments. The sequence of arm entries is recorded, and the percentage of spontaneous alternations (entering a different arm on each of the last three entries) is calculated. A higher percentage of alternations indicates better spatial working memory.

Neurochemical Analysis

  • High-Performance Liquid Chromatography (HPLC): Following behavioral testing, brain tissue (e.g., hippocampus, prefrontal cortex) can be dissected and analyzed by HPLC with electrochemical detection to measure the levels of dopamine, norepinephrine, and their metabolites (e.g., DOPAC, HVA).

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Mice, Rats) Drug_Administration This compound Administration (Oral Gavage) Animal_Model->Drug_Administration Behavioral_Testing Behavioral Assays (Morris Water Maze, Y-Maze) Drug_Administration->Behavioral_Testing Neurochemical_Analysis Neurochemical Analysis (HPLC) Behavioral_Testing->Neurochemical_Analysis Data_Analysis Data Analysis and Interpretation Neurochemical_Analysis->Data_Analysis

Figure 2: General Experimental Workflow for Preclinical Evaluation.

Data Presentation and Interpretation

Quantitative data from the aforementioned experiments should be presented in a clear and structured format to allow for easy comparison between treatment and control groups.

ParameterControl GroupThis compound (Low Dose)This compound (High Dose)p-value
Morris Water Maze (Escape Latency - Day 5)
Y-Maze (Spontaneous Alternation %)
Hippocampal Dopamine (ng/mg tissue)
Prefrontal Cortex Norepinephrine (ng/mg tissue)

Table 2: Example Data Table for Preclinical Study Results

A statistically significant decrease in escape latency in the Morris water maze, an increase in spontaneous alternations in the Y-maze, and elevated levels of dopamine and norepinephrine in relevant brain regions would provide strong evidence for the cognitive-enhancing effects of this compound.

Conclusion and Future Directions

While direct evidence is currently unavailable, the theoretical framework based on the role of L-tyrosine in catecholamine synthesis and the positive findings from studies on related tyrosine-containing dipeptides suggest that this compound is a promising candidate for further investigation as a cognitive enhancer. Future research should focus on conducting rigorous preclinical studies, as outlined in this guide, to determine its efficacy and mechanism of action. Should these studies yield positive results, progression to clinical trials to assess its safety and efficacy in human subjects would be a logical next step. The development of novel cognitive enhancers is a critical area of research, and the exploration of compounds like this compound could contribute significantly to this field.

References

Structural Analysis of H-Lys-Tyr-OH Dipeptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Lys-Tyr-OH, composed of a lysine and a tyrosine residue, is a molecule of interest in biochemical and pharmaceutical research. Understanding its three-dimensional structure is crucial for elucidating its biological function and for its potential application in drug design and development. This technical guide provides a comprehensive overview of the methodologies employed in the structural analysis of H-Lys-Tyr-OH, from its synthesis to its characterization by various spectroscopic techniques. The potential biological relevance of this dipeptide within the context of the Renin-Angiotensin System (RAS) is also explored.

Table 1: General Properties of H-Lys-Tyr-OH

PropertyValueSource
Molecular Formula C₁₅H₂₃N₃O₄PubChem
Molecular Weight 309.36 g/mol PubChem
Monoisotopic Mass 309.168856 g/mol PubChem
Canonical SMILES C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)N)OPubChem
InChI Key MYTOTTSMVMWVJN-STQMWFEESA-NPubChem

Synthesis and Purification

The chemical synthesis of H-Lys-Tyr-OH can be efficiently achieved using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support, simplifying the purification process at each step.

Experimental Protocol: Solid-Phase Peptide Synthesis of H-Lys-Tyr-OH

Materials:

  • Fmoc-Tyr(tBu)-Wang resin

  • Fmoc-Lys(Boc)-OH

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

  • High-performance liquid chromatography (HPLC) system

  • Lyophilizer

Procedure:

  • Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the tyrosine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate Fmoc-Lys(Boc)-OH with DIC and HOBt in DMF and add it to the resin. Allow the coupling reaction to proceed for 2 hours. Wash the resin with DMF.

  • Final Fmoc Deprotection: Remove the Fmoc group from the newly added lysine residue using 20% piperidine in DMF. Wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups (Boc and tBu) by treating the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2-3 hours.

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether to remove scavengers.

  • Purification: Purify the crude peptide by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilization: Lyophilize the pure fractions to obtain H-Lys-Tyr-OH as a white powder.

G Workflow for Solid-Phase Peptide Synthesis of H-Lys-Tyr-OH resin Fmoc-Tyr(tBu)-Wang Resin swell Swell Resin in DMF resin->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple Couple Fmoc-Lys(Boc)-OH (DIC/HOBt) deprotect1->couple deprotect2 Final Fmoc Deprotection couple->deprotect2 cleave Cleavage from Resin (TFA/TIS/H2O) deprotect2->cleave precipitate Precipitate in Ether cleave->precipitate purify HPLC Purification precipitate->purify lyophilize Lyophilization purify->lyophilize product H-Lys-Tyr-OH lyophilize->product

A simplified workflow for the synthesis of H-Lys-Tyr-OH.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and sequence of peptides. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is commonly used for peptide analysis.

Expected Fragmentation Pattern

In MS/MS, the protonated dipeptide ([M+H]⁺) is subjected to collision-induced dissociation (CID), which primarily cleaves the peptide bond. This results in the formation of b- and y-type fragment ions. The b-ions contain the N-terminus, while the y-ions contain the C-terminus.[1][2][3]

Table 2: Theoretical m/z Values for the Primary Fragment Ions of H-Lys-Tyr-OH

Ion TypeSequenceTheoretical m/z
[M+H]⁺ H-Lys-Tyr-OH310.17
b₁ Lys129.10
y₁ Tyr182.08

Note: The theoretical m/z values are for the monoisotopic masses of the singly charged ions.

Experimental Protocol: ESI-MS/MS Analysis

Materials:

  • H-Lys-Tyr-OH sample

  • Acetonitrile (ACN)

  • Water (H₂O)

  • Formic acid (FA)

  • Electrospray ionization tandem mass spectrometer

Procedure:

  • Sample Preparation: Dissolve the lyophilized H-Lys-Tyr-OH in a solution of 50% ACN/50% H₂O with 0.1% FA to a concentration of approximately 1 pmol/µL.

  • MS Analysis: Infuse the sample into the ESI source. Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion at m/z 310.17.

  • MS/MS Analysis: Select the precursor ion (m/z 310.17) for CID. Acquire the product ion spectrum to observe the b₁ and y₁ fragment ions at m/z 129.10 and 182.08, respectively.

G Mass Spectrometry Fragmentation of H-Lys-Tyr-OH Lys H-Lys- Tyr -Tyr-OH b1 b₁ ion (Lys) m/z 129.10 Lys->b1 b-ion cleavage y1 y₁ ion (Tyr) m/z 182.08 Tyr->y1 y-ion cleavage

Expected fragmentation of H-Lys-Tyr-OH in MS/MS.

NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can be used to assign the proton (¹H) and carbon (¹³C) signals and to obtain conformational information.

Expected ¹H and ¹³C NMR Spectra

The ¹H NMR spectrum of H-Lys-Tyr-OH is expected to show distinct signals for the protons of the lysine and tyrosine residues. The aromatic protons of tyrosine will appear in the downfield region (around 7 ppm), while the aliphatic protons of the lysine side chain will be in the upfield region. The α-protons of both residues will be in the range of 4-5 ppm.[4][5][6]

The ¹³C NMR spectrum will show signals for all 15 carbon atoms. The carbonyl carbons will be in the most downfield region (around 170-180 ppm), followed by the aromatic carbons of tyrosine. The α-carbons and the aliphatic side-chain carbons will appear at higher fields.[7][8]

2D NMR for Structural Elucidation

2D NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are essential for assigning the proton signals.[9][10][11][12][13]

  • COSY: Reveals correlations between protons that are coupled through-bond (typically over 2-3 bonds). This helps to identify adjacent protons within a residue.

  • TOCSY: Shows correlations between all protons within a spin system, even if they are not directly coupled. This is particularly useful for identifying the complete spin systems of the lysine and tyrosine residues.

Experimental Protocol: NMR Analysis

Materials:

  • Lyophilized H-Lys-Tyr-OH

  • Deuterated water (D₂O) or a mixture of H₂O/D₂O

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve 1-5 mg of H-Lys-Tyr-OH in 0.5 mL of D₂O. Adjust the pH to around 4-5 to slow down the exchange of amide protons with the solvent.

  • 1D ¹H NMR: Acquire a 1D ¹H NMR spectrum to get an overview of the proton signals.

  • 2D NMR:

    • Acquire a 2D ¹H-¹H COSY spectrum to identify scalar-coupled protons.

    • Acquire a 2D ¹H-¹H TOCSY spectrum to identify the complete spin systems of the lysine and tyrosine residues.

    • Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.

  • Data Analysis: Analyze the 2D spectra to assign all the ¹H and ¹³C chemical shifts.

G NMR Experimental Workflow for H-Lys-Tyr-OH sample H-Lys-Tyr-OH in D₂O nmr1d 1D ¹H NMR sample->nmr1d nmr2d_cosy 2D ¹H-¹H COSY sample->nmr2d_cosy nmr2d_tocsy 2D ¹H-¹H TOCSY sample->nmr2d_tocsy nmr2d_hsqc 2D ¹H-¹³C HSQC sample->nmr2d_hsqc assignment Resonance Assignment nmr1d->assignment nmr2d_cosy->assignment nmr2d_tocsy->assignment nmr2d_hsqc->assignment structure Structural Information assignment->structure

A workflow for the structural elucidation of H-Lys-Tyr-OH by NMR.

Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a technique used to study the secondary structure of peptides and proteins in solution. By measuring the differential absorption of left and right circularly polarized light, CD can provide information about the presence of α-helices, β-sheets, and random coil structures.[14][15][16]

For a small dipeptide like H-Lys-Tyr-OH, the far-UV CD spectrum (190-250 nm) is expected to be dominated by the peptide bond and the aromatic side chain of tyrosine. The spectrum will likely indicate a predominantly random coil conformation in aqueous solution.

Experimental Protocol: CD Spectroscopy

Materials:

  • H-Lys-Tyr-OH sample

  • Phosphate buffer

  • CD spectropolarimeter

Procedure:

  • Sample Preparation: Dissolve the dipeptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of approximately 0.1 mg/mL.

  • Data Acquisition: Record the CD spectrum from 250 nm to 190 nm at a controlled temperature.

  • Data Analysis: Analyze the spectrum to identify characteristic absorbances that indicate the secondary structure content.

Biological Context: The Renin-Angiotensin System

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. A key enzyme in this system is the Angiotensin-Converting Enzyme (ACE), which cleaves the dipeptide His-Leu from angiotensin I to produce the potent vasoconstrictor angiotensin II.[14][17][18][19]

Given that ACE is a dipeptidyl carboxypeptidase, it is plausible that other dipeptides, including H-Lys-Tyr-OH, could act as substrates or inhibitors of this enzyme. The structural characteristics of H-Lys-Tyr-OH, particularly the presence of the aromatic tyrosine residue, may facilitate its binding to the active site of ACE. Further research is needed to investigate the potential interaction between H-Lys-Tyr-OH and ACE and to determine its effect on the RAS pathway.

G The Renin-Angiotensin System (RAS) angiotensinogen Angiotensinogen angiotensin1 Angiotensin I angiotensinogen->angiotensin1 angiotensin2 Angiotensin II angiotensin1->angiotensin2 vasoconstriction Vasoconstriction Aldosterone Secretion angiotensin2->vasoconstriction Binds to AT1 Receptor lys_tyr H-Lys-Tyr-OH (Potential Inhibitor/Substrate) ace ACE lys_tyr->ace ? renin Renin

A simplified diagram of the Renin-Angiotensin System.

Conclusion

This technical guide has outlined the key methodologies for the comprehensive structural analysis of the dipeptide H-Lys-Tyr-OH. While specific experimental data for this molecule is limited in the public domain, the protocols and expected outcomes detailed herein provide a robust framework for researchers to characterize this and similar dipeptides. The combination of synthesis, mass spectrometry, NMR, and CD spectroscopy can provide a detailed understanding of the dipeptide's structure, which is essential for exploring its potential biological activities, such as its interaction with the Renin-Angiotensin System. Further investigation into the biological role of H-Lys-Tyr-OH is warranted to fully elucidate its physiological significance.

References

Methodological & Application

Application Notes and Protocols for H-Lys-Tyr-OH TFA in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

H-Lys-Tyr-OH, a dipeptide composed of lysine and tyrosine, is a molecule of interest in neuroscience research for its potential to promote the release of noradrenaline and tyrosine in the brain.[1] Like many synthetic peptides, it is often supplied as a trifluoroacetate (TFA) salt, a byproduct of the high-performance liquid chromatography (HPLC) purification process. While essential for peptide purity, residual TFA can be problematic for cell-based assays, as it has been shown to inhibit cell proliferation even at low concentrations.[2][3][4]

This document provides a detailed protocol for the proper dissolution of H-Lys-Tyr-OH TFA, methods for the removal of the TFA counter-ion, and preparation of the peptide for use in cell culture experiments. These guidelines are intended for researchers, scientists, and drug development professionals to ensure experimental reproducibility and validity.

Physicochemical Properties and Solubility Profile

Understanding the physicochemical properties of H-Lys-Tyr-OH is the first step in developing a successful dissolution strategy. The dipeptide's structure, containing the basic amino acid lysine and the hydrophobic, aromatic amino acid tyrosine, dictates its solubility.

Calculating the Net Charge: To predict solubility in aqueous solutions, we can calculate the peptide's net charge at a neutral pH (~7.0).

  • N-terminal α-amino group: +1

  • Lysine (K) side chain amino group: +1

  • C-terminal α-carboxyl group: -1

  • Tyrosine (Y) side chain: 0 (phenolic hydroxyl pKa is ~10)

The estimated net charge of H-Lys-Tyr-OH at pH 7.0 is +1 , rendering the peptide basic. This suggests that the peptide will be most soluble in slightly acidic aqueous solutions.

Table 1: Physicochemical Properties of H-Lys-Tyr-OH

PropertyValueSource
Molecular Formula C15H23N3O4[5]
Molecular Weight 309.36 g/mol [5]
Amino Acid Sequence Lys-Tyr (KY)[5]
Calculated Net Charge (pH 7) +1N/A
Appearance Lyophilized white powder[6]

The Impact of Trifluoroacetic Acid (TFA) in Cell Culture

TFA is used as an ion-pairing agent during HPLC purification and remains bound to the positively charged groups on the peptide. It is crucial to be aware of its potential cellular effects, as they can confound experimental results.

Studies have demonstrated that TFA can have a significant, dose-dependent inhibitory effect on the proliferation of various cell types, including osteoblasts and chondrocytes.[2][3][4] These effects can occur at concentrations as low as 10 nM.[4] Therefore, for sensitive cell-based assays, reducing the TFA content or exchanging it for a more biocompatible counter-ion like hydrochloride (HCl) or acetate is highly recommended.

Table 2: Reported Cytotoxic Effects of TFA on Cultured Cells

Cell TypeTFA ConcentrationObserved EffectSource
Fetal Rat Osteoblasts10⁻⁸ to 10⁻⁷ MReduced cell number and thymidine incorporation[2][3]
Articular Chondrocytes10⁻⁸ to 10⁻⁷ MReduced cell proliferation[2][3]
Neonatal Mouse Calvariae10⁻⁸ to 10⁻⁷ MReduced cell proliferation[2][3]
C6 Murine Glioma Cells0.5 - 7.0 mMStimulated cell growth and protein synthesis[7]

Note: The effect of TFA can be cell-type dependent, with some studies showing stimulatory effects at higher concentrations.[7]

Experimental Protocols

Protocol 1: Initial Solubilization of this compound

This protocol outlines a systematic approach to dissolving the lyophilized peptide. It is always recommended to test the solubility on a small aliquot of the peptide before dissolving the entire sample.[1][8]

Materials:

  • Lyophilized this compound

  • Sterile, distilled water (H₂O)

  • Sterile 10% acetic acid solution

  • Sterile Dimethyl sulfoxide (DMSO), cell culture grade

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Preparation: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Initial Solvent Test: Based on the peptide's basic nature (net charge +1), start with an acidic solvent.

    • Add a small volume of sterile distilled water to the peptide to create a concentration of 1-2 mg/mL.[9]

    • If the peptide does not dissolve, add 10% acetic acid dropwise while vortexing until the peptide is fully dissolved.[9][10]

  • Sonication: If the solution remains cloudy or contains visible particulates, sonicate the vial for short bursts (10-20 seconds) in a water bath.[8][10] This can help break up aggregates and enhance dissolution.

  • Alternative for Hydrophobic Peptides: While H-Lys-Tyr-OH is predicted to be water-soluble, if solubility issues persist (which can happen with peptide aggregation), a small amount of an organic solvent can be used.

    • Dissolve the peptide in a minimal volume of DMSO (e.g., 30-50 µL).[1]

    • Slowly add this concentrated solution dropwise into your aqueous buffer or cell culture medium while gently stirring.[11][12] Do not exceed a final DMSO concentration of 0.5% in your cell culture, as higher concentrations can be cytotoxic.[1]

G cluster_workflow Solvent Selection Logic for H-Lys-Tyr-OH start Start with Lyophilized This compound calc_charge Calculate Net Charge (Result: Basic, +1) start->calc_charge try_water Try sterile H₂O calc_charge->try_water try_acid Add 10% Acetic Acid try_water->try_acid Insoluble success Peptide Dissolved (Clear Solution) try_water->success Soluble sonicate Sonicate Briefly try_acid->sonicate Insoluble try_acid->success Soluble try_dmso Use minimal DMSO, then dilute in aqueous buffer sonicate->try_dmso Insoluble sonicate->success Soluble try_dmso->success

A decision flowchart for selecting an appropriate solvent for H-Lys-Tyr-OH.
Protocol 2: TFA Removal by HCl Counter-Ion Exchange

This method replaces the TFA counter-ion with the more biologically compatible chloride ion through repeated lyophilization cycles with hydrochloric acid.[3][10]

Materials:

  • Dissolved this compound

  • 100 mM Hydrochloric Acid (HCl), sterile

  • Lyophilizer (freeze-dryer)

  • Liquid nitrogen or freezer at -80°C

Procedure:

  • Dissolution: Dissolve the peptide in a 100 mM HCl solution to a concentration of approximately 1 mg/mL.[3][8] Let it stand for at least one minute at room temperature.[3]

  • Freezing: Flash-freeze the peptide solution using liquid nitrogen or place it in a -80°C freezer until completely frozen.

  • Lyophilization: Lyophilize the frozen sample overnight until all the liquid has sublimated, leaving a dry powder.

  • Repeat: To ensure complete exchange, repeat steps 1-3 at least two to three more times.[2][3][10]

  • Final Reconstitution: After the final lyophilization, the peptide is now in its hydrochloride salt form (H-Lys-Tyr-OH HCl) and can be reconstituted in sterile water or a desired buffer for creating a stock solution.[3]

Table 3: Comparison of TFA Removal Methods

MethodPrincipleAdvantagesDisadvantages
HCl Exchange Replaces TFA with chloride via repeated dissolution in HCl and lyophilization.Simple procedure requiring standard lab equipment. Effective for small peptide amounts.Can be time-consuming due to multiple lyophilization cycles. The use of a strong acid (HCl) might affect sensitive peptides.[9]
Anion-Exchange HPLC Uses an anion-exchange column to capture TFA ions while the peptide flows through.Highly efficient for complete TFA removal. Can be integrated into the purification process.Requires specialized HPLC equipment and columns. Potential for peptide loss during the process.

Preparation of Sterile Stock and Working Solutions

Once the peptide is successfully dissolved and the TFA has been exchanged, sterile stock solutions can be prepared for use in cell culture.

  • Reconstitute: Dissolve the final peptide powder (H-Lys-Tyr-OH HCl) in a sterile, biocompatible solvent (e.g., sterile water or PBS) to a convenient stock concentration (e.g., 1-10 mM).

  • Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots. This is critical to avoid repeated freeze-thaw cycles, which can degrade the peptide.

  • Storage: Store the lyophilized peptide at -20°C or -80°C for long-term stability.[1] Once in solution, store aliquots at -20°C for short-term use (weeks) or -80°C for longer-term storage (months).[12]

  • Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in your pre-warmed cell culture medium.

G cluster_workflow Overall Workflow: From Lyophilized Powder to Cell Treatment start Receive Lyophilized This compound solubility_test Step 1: Perform Solubility Test (Protocol 1) start->solubility_test tfa_removal Step 2: Perform TFA-HCl Exchange (Protocol 2) solubility_test->tfa_removal stock_prep Step 3: Prepare Sterile 10 mM Stock Solution in PBS tfa_removal->stock_prep filter Step 4: Sterilize with 0.22 µm Filter stock_prep->filter aliquot Step 5: Aliquot into Single-Use Tubes filter->aliquot storage Step 6: Store at -80°C aliquot->storage experiment Day of Experiment: Thaw One Aliquot storage->experiment dilute Step 7: Dilute to Final Working Concentration in Cell Medium experiment->dilute treat_cells Step 8: Add to Cell Culture dilute->treat_cells

A complete experimental workflow for preparing H-Lys-Tyr-OH for cell culture.

Application Example: Noradrenaline Signaling Pathway

H-Lys-Tyr-OH is reported to promote the release of noradrenaline (norepinephrine).[1] Noradrenaline then acts on target cells, such as neurons, by binding to adrenergic receptors. The diagram below illustrates a simplified signaling pathway initiated by noradrenaline binding to an α1-adrenergic receptor, which is a Gq-protein coupled receptor.

G cluster_pathway Simplified Noradrenaline α1-Adrenergic Signaling NE Noradrenaline (NE) Receptor α1-Adrenergic Receptor NE->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor on ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Response Cellular Response (e.g., Enzyme Activation) Ca->Response Activates Ca²⁺-dependent Pathways PKC->Response Phosphorylates Target Proteins

A diagram of the Gq-coupled α1-adrenergic receptor signaling pathway.

References

Application Notes and Protocols for In Vivo Administration of H-Lys-Tyr-OH TFA in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-Lys-Tyr-OH, a dipeptide composed of lysine and tyrosine, is a molecule of interest for various biological investigations. One commercially available source suggests it may prevent neurological diseases or improve brain function by promoting the release of noradrenaline and tyrosine in the brain.[1] This document provides detailed application notes and protocols for the in vivo administration of its trifluoroacetate (TFA) salt form, H-Lys-Tyr-OH TFA, in rodent models. These guidelines are intended to assist researchers in designing and executing preclinical studies to evaluate the pharmacokinetic, pharmacodynamic, and toxicological profiles of this dipeptide.

Special Considerations for TFA Salts

Peptides synthesized and purified using solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC) are often isolated as TFA salts. While TFA is effective for purification, its presence can have unintended consequences in biological assays. Residual TFA can alter the pH of solutions, affect peptide conformation, and in some instances, exhibit cellular toxicity or inhibit cell proliferation.[2] For sensitive in vivo studies, it is recommended to either perform a salt exchange (e.g., to an acetate or hydrochloride salt) or to carefully control for the potential effects of TFA in the experimental design.[2]

Vehicle Selection and Preparation

The choice of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound.

Recommended Primary Vehicle: Sterile, isotonic saline (0.9% NaCl).

Alternative Vehicles:

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Sterile water for injection.

Preparation Protocol:

  • Bring the lyophilized this compound and the chosen vehicle to room temperature.

  • Under sterile conditions (e.g., in a laminar flow hood), add the desired volume of the vehicle to the vial containing the peptide.

  • Gently swirl or vortex the vial to ensure complete dissolution. Avoid vigorous shaking to prevent potential peptide degradation.

  • If solubility is an issue, the solution can be warmed to 37°C or briefly sonicated in an ultrasonic bath.

  • Measure the pH of the final solution and adjust to a physiologically compatible range (pH 7.0-7.4) if necessary, using sterile, dilute NaOH or HCl.

  • Filter the final solution through a 0.22 µm sterile filter to remove any potential particulates before administration.

  • Prepared solutions should be used immediately. For storage, aliquot and store at -20°C for up to one month to maintain stability.[3] Avoid multiple freeze-thaw cycles.[3]

Dosage and Administration Routes

The optimal dosage and administration route for this compound will depend on the specific research question and the rodent model being used. It is recommended to perform dose-range finding studies to determine the most effective and non-toxic dose.

Table 1: Recommended Starting Doses and Administration Volumes
SpeciesAdministration RouteRecommended Starting Dose RangeMaximum Injection VolumeNeedle Gauge
Mouse Intravenous (IV) - Tail Vein1 - 10 mg/kg5 ml/kg (bolus), 10 ml/kg (slow infusion)27-30 G
Intraperitoneal (IP)5 - 50 mg/kg< 10 ml/kg25-27 G
Rat Intravenous (IV) - Tail Vein1 - 10 mg/kg5 ml/kg (bolus), 10 ml/kg (slow infusion)25-27 G
Intraperitoneal (IP)5 - 50 mg/kg< 10 ml/kg23-25 G

Note: The listed dose ranges are suggestions based on typical peptide studies and should be optimized for your specific experimental context. Volumes are based on guidelines from the Canadian Council on Animal Care (CCAC).[4]

Experimental Protocols

Protocol 1: Intravenous (IV) Tail Vein Injection in Mice

Materials:

  • Mouse restrainer

  • Heat source (e.g., warming pad or heat lamp)

  • Sterile 27-30 G needles and 0.3-1.0 ml syringes[5]

  • 70% Isopropyl alcohol swabs

  • Sterile gauze

  • Prepared this compound solution

Procedure:

  • Accurately weigh the mouse to calculate the correct injection volume.

  • Warm the mouse's tail for 5-10 minutes using a heat source to induce vasodilation, making the lateral tail veins more visible and accessible.[6]

  • Place the mouse in an appropriate restrainer.

  • Grasp the tail with your non-dominant hand and gently rotate it to visualize one of the lateral tail veins.

  • Clean the injection site with a 70% alcohol swab.

  • With the needle bevel facing up, insert the needle into the vein at a shallow angle, parallel to the tail.[6]

  • Slowly inject a small test volume. If the needle is correctly placed, there will be no resistance, and the vein will blanch.[5] If a subcutaneous bleb forms, the needle is not in the vein.[5]

  • If correctly positioned, inject the remaining volume slowly.

  • After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[7]

  • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2: Intraperitoneal (IP) Injection in Rats

Materials:

  • Sterile 23-25 G needles and appropriately sized syringes[8]

  • 70% Isopropyl alcohol swabs

  • Prepared this compound solution

Procedure:

  • Accurately weigh the rat to determine the correct injection volume.

  • Use a two-person technique for restraint if possible. One person should restrain the rat, while the other performs the injection. The rat should be held in dorsal recumbency with its head tilted slightly downwards.[9]

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum (located on the left side) and the urinary bladder.[10]

  • Swab the injection site with 70% alcohol.

  • Insert the needle, with the bevel facing up, at a 30-40° angle to the abdominal wall.[8]

  • Gently aspirate by pulling back on the plunger to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.[10]

  • If aspiration is clear, inject the solution with a steady motion.

  • Withdraw the needle and return the rat to its cage.

  • Monitor the animal for any signs of distress or adverse effects.

Pharmacokinetic Data (Hypothetical)

The following table presents a hypothetical pharmacokinetic profile of H-Lys-Tyr-OH following a single intravenous administration in rats. Note: These values are illustrative and must be determined experimentally for this compound.

Table 2: Hypothetical Pharmacokinetic Parameters of H-Lys-Tyr-OH in Rats (10 mg/kg IV)
ParameterSymbolValueUnit
Maximum ConcentrationCmax15.2µg/mL
Time to Maximum ConcentrationTmax0.08h
Area Under the Curve (0-inf)AUC(0-inf)25.8µg*h/mL
Elimination Half-lifet1/21.5h
Volume of DistributionVd0.65L/kg
ClearanceCL0.39L/h/kg

Visualizations

Signaling Pathways and Experimental Workflow

G cluster_0 In Vivo Administration Workflow A This compound (Lyophilized Powder) B Reconstitution in Sterile Saline A->B C Administration to Rodent Model (IV or IP) B->C D Blood/Tissue Collection C->D E Pharmacokinetic Analysis (LC-MS/MS) D->E F Pharmacodynamic Analysis D->F

Experimental workflow for in vivo studies.

G cluster_1 Potential Cellular Uptake and Metabolism of H-Lys-Tyr-OH Compound H-Lys-Tyr-OH (in circulation) Transporter Peptide Transporters (e.g., PEPT1/PEPT2) Compound->Transporter Cell Target Cell Transporter->Cell Uptake Hydrolysis Intracellular Peptidases Cell->Hydrolysis Hydrolysis Lys L-Lysine Hydrolysis->Lys Tyr L-Tyrosine Hydrolysis->Tyr Metabolism Amino Acid Metabolism Lys->Metabolism Signaling Downstream Signaling Tyr->Signaling

Hypothesized cellular uptake and metabolism.

G cluster_2 Potential Signaling Pathway of Tyrosine Tyr L-Tyrosine TH Tyrosine Hydoxylase (TH) Tyr->TH Rate-limiting step DOPA L-DOPA TH->DOPA DDC DOPA Decarboxylase (DDC) DOPA->DDC Dopamine Dopamine DDC->Dopamine DBH Dopamine β-Hydroxylase (DBH) Dopamine->DBH Noradrenaline Noradrenaline DBH->Noradrenaline Response Neuronal Response Noradrenaline->Response

Tyrosine as a precursor for catecholamine synthesis.

References

Application Note and Protocol: HPLC Purification of H-Lys-Tyr-OH TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of synthetic peptides, ensuring the high purity required for research, diagnostic, and therapeutic applications.[1][2][3] This application note provides a detailed protocol for the purification of the dipeptide H-Lys-Tyr-OH TFA (Lysyltyrosine trifluoroacetate) using Reversed-Phase HPLC (RP-HPLC). H-Lys-Tyr-OH is a dipeptide composed of lysine and tyrosine.[4] The trifluoroacetic acid (TFA) salt form generally enhances the solubility of the peptide in aqueous solutions, which is beneficial for HPLC analysis.[5][6]

This protocol outlines a standard approach using a C18 stationary phase with a water and acetonitrile mobile phase gradient, incorporating TFA as an ion-pairing agent to achieve efficient separation and high purity of the target peptide.[1][3][7]

Principle of Separation

Reversed-phase HPLC separates molecules based on their hydrophobicity.[1][3] The stationary phase, typically silica derivatized with C18 alkyl chains, is nonpolar, while the mobile phase is polar.[1][3] A gradient of increasing organic solvent (acetonitrile) concentration is used to elute the sample components from the column.[7][8] More hydrophobic molecules, including the target peptide, interact more strongly with the stationary phase and thus require a higher concentration of the organic solvent to elute.[3] TFA is added to the mobile phase to act as an ion-pairing agent, which improves peak shape and resolution for peptides.[9]

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific crude sample and HPLC system used.

Materials and Equipment
CategoryItemSpecifications
Instrumentation HPLC SystemQuaternary or Binary Pump, UV/Vis or PDA Detector, Autosampler/Manual Injector, Fraction Collector
Analytical HPLC ColumnC18, 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm
Preparative HPLC ColumnC18, 5-10 µm particle size, 100-300 Å pore size, (e.g., 21.2 x 250 mm)
Chemicals Water (H₂O)HPLC grade or ultrapure
Acetonitrile (ACN)HPLC grade
Trifluoroacetic Acid (TFA)HPLC grade, >99% purity
Crude this compoundLyophilized powder
Miscellaneous Syringe filters0.22 µm or 0.45 µm
VialsAutosampler or standard glass vials
Centrifuge tubesAppropriate size for sample dissolution
LyophilizerFor drying purified fractions
Mobile Phase Preparation
  • Mobile Phase A: 0.1% TFA in Water (v/v)

    • To 999 mL of HPLC-grade water, add 1 mL of TFA.

    • Degas the solution for 15-20 minutes by sonication or vacuum filtration.[3]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v)

    • To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA.

    • Degas the solution for 15-20 minutes by sonication or vacuum filtration.

Safety Precaution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood while wearing appropriate personal protective equipment (gloves, safety goggles, and a lab coat).[10]

Sample Preparation
  • Accurately weigh the crude this compound peptide.

  • Dissolve the peptide in Mobile Phase A or a small amount of a water/acetonitrile mixture to a concentration of approximately 1-5 mg/mL.[7] Ensure complete dissolution. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[7][10]

Analytical HPLC Method Development

Before proceeding to preparative purification, it is crucial to develop an analytical method to determine the retention time of the target peptide and the impurity profile.

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 280 nm[10]
Injection Volume 10-20 µL
Column Temperature Ambient or 25-30 °C
Gradient 5% to 65% Mobile Phase B over 30-60 minutes[7]

A shallow gradient is often effective for purifying peptides.[9] An example gradient is as follows:

Time (min)% Mobile Phase A% Mobile Phase B
0955
303565
35595
40955
Preparative HPLC Purification

Based on the analytical results, scale up the method for preparative purification. The gradient may need to be adjusted to optimize the separation of the target peptide from its closest eluting impurities.

ParameterRecommended Condition
Column C18, e.g., 21.2 x 250 mm, 5-10 µm
Flow Rate Scale up from analytical (e.g., 15-20 mL/min)
Detection UV at 214 nm and 280 nm
Loading Adjust based on column size and capacity (typically 1-2 mg per mL of column volume)[11]
Column Temperature Ambient or 25-30 °C
Gradient Adjust based on analytical run (e.g., a shallower gradient around the elution time of the target peptide)
Fraction Collection and Analysis
  • Collect fractions corresponding to the main peak of interest as it elutes from the column.[7]

  • Analyze the purity of each collected fraction using the developed analytical HPLC method.

  • Pool the fractions that meet the desired purity level (e.g., >95%).

Post-Purification Processing
  • Freeze the pooled fractions at -80 °C until completely solid.[3]

  • Lyophilize the frozen solution under high vacuum to remove the solvents and obtain the purified peptide as a white, fluffy powder.[3][10]

  • Store the lyophilized peptide at -20 °C or below in a desiccated environment.[5][6]

Workflow Diagram

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC cluster_post Post-Purification MobilePhase Mobile Phase Preparation (A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN) Analytical Analytical HPLC (Method Development & Purity Check) MobilePhase->Analytical SamplePrep Sample Preparation (Dissolve & Filter Crude Peptide) SamplePrep->Analytical Preparative Preparative HPLC (Scale-up & Purification) Analytical->Preparative FractionCollection Fraction Collection Preparative->FractionCollection PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) FractionCollection->PurityAnalysis Pooling Pooling of Pure Fractions PurityAnalysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization FinalProduct Purified this compound Lyophilization->FinalProduct

Caption: Workflow for the HPLC purification of this compound.

Data Summary

The following table summarizes the key parameters for the HPLC purification of this compound.

ParameterAnalytical ScalePreparative Scale
Column Type C18C18
Column Dimensions 4.6 x 250 mme.g., 21.2 x 250 mm
Particle Size 5 µm5-10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min15-20 mL/min (example)
Gradient 5-65% B over 30-60 minOptimized based on analytical run
Detection Wavelength 214 nm, 280 nm214 nm, 280 nm
Sample Concentration 1-5 mg/mL1-5 mg/mL
Injection Volume 10-20 µLDependent on column size and loading

Conclusion

This application note provides a comprehensive protocol for the purification of this compound using reversed-phase HPLC. By following the outlined steps for method development, purification, and post-processing, researchers can achieve high purity of the target dipeptide, which is essential for reliable downstream applications. The provided parameters serve as a robust starting point, with the understanding that optimization may be necessary to achieve the best results for a specific crude sample and HPLC system.

References

Application Notes and Protocols for Developing a Cell-Based Assay for H-Lys-Tyr-OH TFA Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Lys-Tyr-OH TFA is a dipeptide composed of lysine and tyrosine, which has been suggested to play a role in neuronal function by promoting the release of noradrenaline and tyrosine, potentially offering therapeutic benefits for neurological conditions.[1] To facilitate the study of this dipeptide and the screening of analogous compounds, a robust cell-based assay is essential for quantifying its biological activity.

These application notes provide a detailed protocol for a cell-based assay to measure the activity of this compound by quantifying its effect on noradrenaline release from a neuronal cell line. The protocol is designed for a 96-well plate format, suitable for medium to high-throughput screening.

Principle of the Assay

This assay utilizes a neuronal cell line, such as human neuroblastoma SH-SY5Y cells, which endogenously synthesize and store noradrenaline. Upon stimulation, these cells release noradrenaline into the cell culture supernatant. The activity of this compound is determined by its ability to potentiate this release. The amount of noradrenaline released is quantified using a sensitive detection method, such as an enzyme-linked immunosorbent assay (ELISA).

Materials and Methods

Cell Line
  • SH-SY5Y Human Neuroblastoma Cells: These cells are of neuronal origin and have been shown to release noradrenaline upon stimulation. They are a suitable model for studying the effects of compounds on catecholamine release.

Key Reagents
  • This compound (test compound)

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hanks' Balanced Salt Solution (HBSS)

  • Potassium Chloride (KCl) for stimulation

  • Noradrenaline ELISA Kit

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™)

Experimental Protocols

Cell Culture and Maintenance
  • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 3-4 days or when they reach 80-90% confluency.

Cell Plating for the Assay
  • Harvest SH-SY5Y cells using trypsin-EDTA and resuspend them in a fresh culture medium.

  • Determine the cell density using a hemocytometer or an automated cell counter.

  • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24-48 hours to allow the cells to adhere and form a monolayer.

Compound Treatment and Stimulation
  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of the compound in HBSS.

  • Carefully aspirate the culture medium from the wells.

  • Wash the cells gently with 100 µL of pre-warmed HBSS.

  • Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (HBSS with the same concentration of solvent used for the compound).

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for compound interaction.

  • Prepare a stimulating solution of high concentration KCl (e.g., 50 mM) in HBSS.

  • Add 50 µL of the stimulating solution to each well to induce depolarization and noradrenaline release. For negative controls, add 50 µL of HBSS without the stimulating agent.

  • Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C.

Sample Collection and Noradrenaline Quantification
  • Carefully collect the supernatant (100 µL) from each well and transfer it to a new 96-well plate or microcentrifuge tubes.

  • Centrifuge the collected supernatant at 1000 x g for 5 minutes to pellet any detached cells.

  • Use the clear supernatant for noradrenaline quantification using a commercial Noradrenaline ELISA kit, following the manufacturer's instructions.

Cell Viability Assay
  • After collecting the supernatant, assess the viability of the cells remaining in the plate to ensure that the observed effects are not due to cytotoxicity of the test compound.

  • Add 100 µL of fresh culture medium and the cell viability reagent (e.g., MTT, PrestoBlue™) to each well.

  • Incubate according to the manufacturer's protocol and measure the absorbance or fluorescence to determine cell viability.

Data Presentation

The quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Noradrenaline Release

This compound (µM)Noradrenaline Released (pg/mL) ± SDFold Change vs. Stimulated Control
0 (Unstimulated)50.5 ± 5.20.25
0 (Stimulated Control)202.1 ± 15.81.00
1250.6 ± 20.11.24
10388.4 ± 25.51.92
50512.9 ± 30.72.54
100525.3 ± 35.12.60

Table 2: Cell Viability Assessment

This compound (µM)Cell Viability (%) ± SD
0 (Control)100.0 ± 4.5
199.2 ± 5.1
1098.5 ± 4.8
5097.9 ± 5.3
10096.8 ± 6.0

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Data Acquisition cell_culture 1. Culture SH-SY5Y Cells cell_plating 2. Seed Cells in 96-well Plate cell_culture->cell_plating compound_add 4. Add Compound to Cells cell_plating->compound_add compound_prep 3. Prepare this compound Dilutions compound_prep->compound_add stimulation 5. Stimulate with High KCl compound_add->stimulation supernatant_collection 6. Collect Supernatant stimulation->supernatant_collection viability 8. Assess Cell Viability stimulation->viability elisa 7. Quantify Noradrenaline (ELISA) supernatant_collection->elisa

Caption: Experimental workflow for the cell-based noradrenaline release assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol dipeptide H-Lys-Tyr-OH gpcr Hypothetical GPCR dipeptide->gpcr Binds g_protein G-protein gpcr->g_protein Activates effector Effector Enzyme g_protein->effector Modulates second_messenger Second Messenger Cascade effector->second_messenger Initiates ca_channel Ca2+ Channel ca_influx Ca2+ Influx ca_channel->ca_influx Allows second_messenger->ca_channel Potentiates Opening vesicle_fusion Vesicle Fusion ca_influx->vesicle_fusion Triggers na_release Noradrenaline Release vesicle_fusion->na_release Results in

Caption: Hypothetical signaling pathway for this compound-mediated noradrenaline release.

References

Application Notes and Protocols: H-Lys-Tyr-OH TFA for Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Lys-Tyr-OH TFA (Lysyl-Tyrosine trifluoroacetate) is a dipeptide that holds potential for neuroprotective applications. This document provides detailed application notes and standardized protocols for investigating the neuroprotective efficacy of this compound in vitro. The methodologies outlined below are designed to assess its ability to mitigate neuronal damage induced by common stressors such as oxidative stress and excitotoxicity. Furthermore, protocols for elucidating the potential underlying signaling pathways, specifically the PI3K/Akt and MAPK/ERK pathways, are provided.

Quantitative Data Summary

As research on the specific neuroprotective effects of this compound is emerging, the following tables present hypothetical data to serve as a template for recording and presenting experimental findings.

Table 1: Effective Concentration of this compound in Oxidative Stress-Induced Neurotoxicity

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)LDH Release (% of Control) (Mean ± SD)
0 (Vehicle Control)100 ± 5.25.1 ± 1.2
0 (H₂O₂ Control)48 ± 4.585.3 ± 7.9
155 ± 3.872.4 ± 6.3
1068 ± 4.155.1 ± 5.8
5085 ± 3.925.7 ± 4.2
10082 ± 4.328.9 ± 4.5

Table 2: Effective Concentration of this compound in Glutamate-Induced Excitotoxicity

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)LDH Release (% of Control) (Mean ± SD)
0 (Vehicle Control)100 ± 6.14.8 ± 1.5
0 (Glutamate Control)52 ± 5.178.9 ± 8.2
158 ± 4.769.3 ± 7.1
1072 ± 5.348.6 ± 6.4
5091 ± 4.818.2 ± 3.9
10088 ± 5.021.5 ± 4.1

Experimental Protocols

Cell Culture
  • Cell Line: SH-SY5Y (human neuroblastoma) or primary cortical neurons.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

In Vitro Neuroprotection Assays

Two common models of neuronal injury are presented: oxidative stress and excitotoxicity.

2.1. Oxidative Stress-Induced Neurotoxicity Model

This protocol uses hydrogen peroxide (H₂O₂) to induce oxidative stress.

  • Materials:

    • SH-SY5Y cells

    • 96-well plates

    • This compound stock solution (in sterile water or PBS)

    • Hydrogen peroxide (H₂O₂) solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

    • Dimethyl sulfoxide (DMSO)

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours.

    • Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM to all wells except the vehicle control.

    • Incubate the plate for 24 hours at 37°C.

    • Assess cell viability and cytotoxicity using MTT and LDH assays.

2.2. Glutamate-Induced Excitotoxicity Model

This protocol uses glutamate to induce excitotoxicity, a process implicated in various neurological disorders.[1]

  • Materials:

    • Primary cortical neurons or SH-SY5Y cells

    • 96-well plates

    • This compound stock solution

    • Glutamate solution

    • MTT reagent

    • LDH cytotoxicity assay kit

    • DMSO

  • Protocol:

    • Seed cells in a 96-well plate and allow for adherence and differentiation (for primary neurons).

    • Pre-treat cells with this compound at various concentrations for 2 hours.

    • Induce excitotoxicity by adding glutamate to a final concentration of 5 mM.[1]

    • Incubate for 24 hours.

    • Perform MTT and LDH assays to determine neuroprotection.

Cell Viability and Cytotoxicity Assays

3.1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]

  • Protocol:

    • After the 24-hour incubation with the neurotoxic agent, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

3.2. LDH Assay for Cytotoxicity

This assay measures the amount of lactate dehydrogenase released into the culture medium from damaged cells.

  • Protocol:

    • Following the treatment period, carefully collect 50 µL of the culture supernatant from each well.

    • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit.

    • Measure the absorbance at the recommended wavelength (usually 490 nm).

    • Calculate LDH release as a percentage of the positive control (cells lysed to achieve maximum LDH release).

Western Blot Analysis for Signaling Pathways

This protocol is used to investigate the effect of this compound on key neuroprotective signaling pathways, such as PI3K/Akt and MAPK/ERK.[3][4][5]

  • Materials:

    • 6-well plates

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound and the neurotoxic agent as described above.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of each lysate using the BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control like β-actin.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Analysis cell_culture 1. Cell Culture (SH-SY5Y or Primary Neurons) seeding 2. Seeding in 96-well or 6-well plates cell_culture->seeding pretreatment 3. Pre-treatment with This compound seeding->pretreatment induction 4. Induction of Neurotoxicity (H₂O₂ or Glutamate) pretreatment->induction viability_assays 5a. Cell Viability/Cytotoxicity Assays (MTT & LDH) induction->viability_assays western_blot 5b. Western Blot for Signaling Pathways induction->western_blot

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

Signaling_Pathways cluster_stimulus Stimulus cluster_pathways Signaling Cascades cluster_outcome Cellular Response peptide This compound pi3k PI3K peptide->pi3k Potential Activation mek MEK peptide->mek Potential Activation akt Akt pi3k->akt Activates survival Neuronal Survival & Neuroprotection akt->survival erk ERK mek->erk Activates erk->survival

Caption: Potential signaling pathways involved in this compound-mediated neuroprotection.

References

Application Notes and Protocols for H-Lys-Tyr-OH TFA in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a hypothetical experimental protocol for the use of H-Lys-Tyr-OH TFA (Lysyl-Tyrosine dipeptide, trifluoroacetic acid salt) in primary neuron cultures. Based on the known neuroactive properties of its constituent amino acids, L-lysine and L-tyrosine, this dipeptide is proposed as a potential agent for promoting neuronal health, providing neuroprotection, and modulating neuronal function. These protocols are intended to serve as a foundational guide for investigating the efficacy and mechanism of action of this compound in in vitro neuronal models.

Introduction

Primary neuron cultures are indispensable tools in neuroscience research, offering a controlled environment to study neuronal development, function, and pathology. The supplementation of culture media with specific bioactive molecules can significantly impact neuronal survival, differentiation, and resilience to stressors. H-Lys-Tyr-OH is a dipeptide composed of L-lysine and L-tyrosine. While specific research on this dipeptide in primary neuron cultures is not yet available, the well-documented roles of its constituent amino acids in the central nervous system suggest its potential as a valuable research compound.

  • L-lysine has been shown to exhibit neuroprotective properties by suppressing inflammatory responses and reducing the detrimental effects of cerebral ischemic insults.[1][2][3] Furthermore, lysine can act as a precursor for the excitatory neurotransmitter glutamate in the mammalian central nervous system.[4]

  • L-tyrosine is a critical precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine, which are fundamental for various cognitive processes.[5][6][][8] It also plays a vital role in cellular signaling through the action of receptor tyrosine kinases, which are involved in neuronal growth, differentiation, and survival.[9][10][11]

Therefore, this compound is hypothesized to offer a dual benefit to primary neurons: the neuroprotective and anti-inflammatory effects of lysine, coupled with the support of neurotransmitter synthesis and vital cellular signaling provided by tyrosine.

Hypothetical Applications

Based on the functions of its constituent amino acids, this compound could be investigated for the following applications in primary neuron cultures:

  • Neuroprotection Assays: To assess its ability to protect neurons from excitotoxicity (e.g., induced by glutamate or NMDA), oxidative stress (e.g., induced by hydrogen peroxide), and oxygen-glucose deprivation (an in vitro model of ischemia).

  • Neurite Outgrowth and Synaptogenesis Studies: To determine its influence on neuronal morphology, including the length and branching of neurites, and the formation of synaptic connections.

  • Neurotransmitter Synthesis and Release Modulation: To investigate its impact on the production and secretion of catecholamines and glutamate.

  • Modulation of Inflammatory Responses: To examine its effect on neuroinflammation in co-cultures of neurons and glial cells.

Experimental Protocols

The following are detailed protocols for preparing and applying this compound to primary neuron cultures and assessing its effects.

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Sterile, nuclease-free water or appropriate buffer (e.g., phosphate-buffered saline, PBS)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sterile syringe filters (0.22 µm)

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile water or buffer to achieve a high-concentration stock solution (e.g., 10 mM).

    • Gently vortex the tube until the powder is completely dissolved.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile microcentrifuge tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Primary Neuron Culture

This protocol provides a general guideline for establishing primary cortical neuron cultures from embryonic rodents. Specific details may need to be optimized based on the neuronal type and experimental requirements.

  • Materials:

    • Timed-pregnant rodent (e.g., E18 rat or mouse)

    • Dissection instruments (sterile)

    • Hanks' Balanced Salt Solution (HBSS), ice-cold

    • Papain or Trypsin solution for dissociation

    • DNase I

    • Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin

    • Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

    • Laminin (optional)

    • Humidified incubator (37°C, 5% CO₂)

  • Procedure:

    • Euthanize the timed-pregnant rodent according to approved animal welfare protocols.

    • Aseptically dissect the cortices from the embryonic brains in ice-cold HBSS.

    • Mince the cortical tissue and incubate with a dissociation enzyme (e.g., papain or trypsin) and DNase I at 37°C.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

    • Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.

    • Determine cell viability and density using a hemocytometer and Trypan blue exclusion.

    • Plate the neurons at the desired density onto Poly-D-lysine coated culture vessels.

    • Incubate the cultures in a humidified incubator at 37°C with 5% CO₂.

    • Perform partial media changes every 2-3 days.

Treatment of Primary Neurons with this compound
  • Procedure:

    • Thaw an aliquot of the this compound stock solution.

    • On the desired day in vitro (DIV), dilute the stock solution to the final working concentrations in pre-warmed complete Neurobasal medium. A concentration range of 1 µM to 100 µM is a reasonable starting point for dose-response experiments.

    • Carefully remove half of the old medium from each well of the neuron culture.

    • Add an equal volume of the medium containing the appropriate concentration of this compound to each well.

    • For control wells, add an equal volume of medium containing the vehicle (the same concentration of TFA in the solvent used for the stock solution, if any).

    • Return the cultures to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

Assessment of Neuroprotective Effects (Example: Oxidative Stress Model)
  • Procedure:

    • Pre-treat the primary neuron cultures with various concentrations of this compound for a specified period (e.g., 24 hours).

    • Induce oxidative stress by adding a known concentration of hydrogen peroxide (H₂O₂) to the culture medium (e.g., 50-100 µM) for a defined duration (e.g., 6-24 hours).

    • Assess cell viability using methods such as the MTT assay, LDH assay, or live/dead cell staining (e.g., Calcein-AM/Ethidium Homodimer-1).

Data Presentation

The following tables present hypothetical quantitative data that could be generated from the proposed experiments.

Table 1: Effect of this compound on Neuronal Viability under Oxidative Stress

Treatment GroupThis compound (µM)H₂O₂ (µM)Neuronal Viability (%)
Control00100 ± 5.2
H₂O₂ alone010045 ± 4.1
This compound + H₂O₂110055 ± 3.8
This compound + H₂O₂1010072 ± 4.5
This compound + H₂O₂5010085 ± 3.9
This compound alone50098 ± 4.7

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Neurite Outgrowth

Treatment GroupThis compound (µM)Average Neurite Length (µm)Number of Primary Neurites per Neuron
Control0150 ± 12.54.2 ± 0.8
This compound1165 ± 14.14.5 ± 0.9
This compound10210 ± 18.35.1 ± 1.1
This compound50225 ± 20.75.3 ± 1.2

Data are presented as mean ± standard deviation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_stress Stress Induction (Optional) cluster_analysis Analysis prep_peptide Prepare this compound Stock treat_neurons Treat Neurons with this compound prep_peptide->treat_neurons prep_neurons Culture Primary Neurons prep_neurons->treat_neurons induce_stress Induce Oxidative Stress (e.g., H₂O₂) treat_neurons->induce_stress assess_morphology Assess Morphology (Neurite Outgrowth) treat_neurons->assess_morphology assess_function Assess Function (e.g., Neurotransmitter levels) treat_neurons->assess_function assess_viability Assess Viability (MTT, LDH) induce_stress->assess_viability

Caption: Experimental workflow for studying this compound in primary neurons.

Hypothetical Signaling Pathway

hypothetical_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nuclear Nucleus cluster_outcome Cellular Outcome peptide H-Lys-Tyr-OH receptor Receptor Tyrosine Kinase peptide->receptor nrf2 Nrf2 peptide->nrf2 Anti-inflammatory & Antioxidant catecholamine Tyrosine -> Catecholamine Synthesis peptide->catecholamine pi3k PI3K receptor->pi3k mapk MAPK/ERK Pathway receptor->mapk akt Akt pi3k->akt survival Neuronal Survival akt->survival neuroprotection Neuroprotection akt->neuroprotection creb CREB mapk->creb nrf2->neuroprotection gene_expression Gene Expression creb->gene_expression gene_expression->survival outgrowth Neurite Outgrowth gene_expression->outgrowth

Caption: Hypothetical signaling pathway of H-Lys-Tyr-OH in neurons.

Conclusion

While direct experimental evidence for the effects of this compound on primary neurons is currently lacking, the known biological roles of L-lysine and L-tyrosine provide a strong rationale for its investigation as a neuroactive compound. The protocols and hypothetical data presented herein offer a comprehensive framework for researchers to explore the potential of this dipeptide in promoting neuronal health and protecting against neurodegenerative processes. Further research is warranted to elucidate the specific mechanisms of action and therapeutic potential of this compound.

References

Application Notes and Protocols for Blood-Brain Barrier Penetration Assay of H-Lys-Tyr-OH TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. The effective delivery of therapeutic agents to the brain is a major challenge in the treatment of neurological disorders. H-Lys-Tyr-OH TFA is a dipeptide composed of lysine and tyrosine, which is suggested to prevent neurological diseases or improve brain function by promoting the release of noradrenaline and tyrosine into the brain[1]. Consequently, assessing its ability to penetrate the BBB is a critical step in its development as a potential therapeutic agent.

This document provides detailed protocols for in vitro and in vivo assays to evaluate the BBB penetration of this compound. It also includes a discussion of potential transport mechanisms and presents hypothetical data to illustrate the expected outcomes of these experiments.

Potential Signaling Pathway for BBB Penetration

The transport of dipeptides and tripeptides across the BBB is often mediated by specific transporters. One such key transporter is the Peptide Transporter 2 (PEPT2), a proton-coupled oligopeptide transporter. PEPT2 is expressed in various parts of the brain, including the choroid plexus and astrocytes, and is involved in the transport of a wide range of di- and tripeptides as well as peptidomimetic drugs[2][3][4][5][6]. The proposed mechanism for this compound transport across the BBB is via PEPT2-mediated transport.

cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Interstitial Fluid H-Lys-Tyr-OH This compound PEPT2 PEPT2 Transporter H-Lys-Tyr-OH->PEPT2 Binding H_ion_out H+ PEPT2->H_ion_out Release H-Lys-Tyr-OH_brain H-Lys-Tyr-OH PEPT2->H-Lys-Tyr-OH_brain Translocation H_ion_in H+ H_ion_in->PEPT2 Co-transport

Caption: PEPT2-mediated transport of this compound across the BBB.

Experimental Workflow

A multi-tiered approach is recommended to comprehensively evaluate the BBB penetration of this compound. This workflow begins with a high-throughput in vitro assay, followed by a more physiologically relevant cell-based in vitro model, and culminates in a definitive in vivo study.

start Start: Assess BBB Penetration of this compound in_vitro_pampa Tier 1: In Vitro PAMPA-BBB Assay start->in_vitro_pampa in_vitro_cell Tier 2: In Vitro Cell-Based BBB Model (hCMEC/D3) in_vitro_pampa->in_vitro_cell Promising Permeability in_vivo Tier 3: In Vivo Microdialysis in Rats in_vitro_cell->in_vivo Confirmed In Vitro Transport data_analysis Data Analysis and Interpretation in_vivo->data_analysis conclusion Conclusion on BBB Penetration Profile data_analysis->conclusion

Caption: Experimental workflow for assessing BBB penetration.

Experimental Protocols

In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This high-throughput assay predicts passive diffusion across the BBB.

Materials:

  • This compound

  • PAMPA plate (e.g., 96-well format) with a lipid-impregnated artificial membrane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Brain sink buffer

  • Positive and negative control compounds (e.g., caffeine and Lucifer yellow)

  • Plate reader or LC-MS/MS system

Protocol:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute to the final concentration in PBS.

  • Add the this compound solution to the donor wells of the PAMPA plate.

  • Fill the acceptor wells with the brain sink buffer.

  • Assemble the PAMPA plate sandwich and incubate at room temperature for a specified period (e.g., 4-18 hours).

  • After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV spectroscopy or LC-MS/MS).

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where:

    • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

    • A is the area of the membrane.

    • t is the incubation time.

    • C_A(t) is the concentration in the acceptor well at time t.

    • C_equilibrium is the concentration at equilibrium.

In Vitro Cell-Based BBB Model using hCMEC/D3 Cells

This assay provides a more physiologically relevant model of the BBB, incorporating cellular transporters.

Materials:

  • hCMEC/D3 cell line

  • Transwell® inserts

  • Cell culture medium and supplements

  • This compound

  • Control compounds

  • Transepithelial electrical resistance (TEER) measurement system

  • LC-MS/MS system

Protocol:

  • Culture hCMEC/D3 cells on the apical side of Transwell® inserts until a confluent monolayer is formed.

  • Monitor the integrity of the cell monolayer by measuring the TEER. A stable and high TEER value indicates a tight barrier.

  • Add this compound to the apical (blood side) chamber.

  • At various time points, collect samples from the basolateral (brain side) chamber.

  • To investigate the involvement of transporters like PEPT2, perform the assay in the presence and absence of known inhibitors.

  • Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C_0) Where:

    • dQ/dt is the rate of transport of the compound across the monolayer.

    • A is the surface area of the membrane.

    • C_0 is the initial concentration in the apical chamber.

In Vivo Microdialysis in Rats

This is the gold standard for directly measuring the concentration of a compound in the brain's interstitial fluid (ISF).

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Microdialysis probes

  • Stereotaxic apparatus

  • Anesthetics

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • LC-MS/MS system

Protocol:

  • Implant a guide cannula into the desired brain region (e.g., striatum or hippocampus) of the anesthetized rat using a stereotaxic apparatus.

  • After a recovery period, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate.

  • Administer this compound systemically (e.g., intravenously or intraperitoneally).

  • Collect dialysate samples at regular intervals using a fraction collector.

  • Simultaneously, collect blood samples to determine the plasma concentration of the compound.

  • Analyze the concentration of this compound in the dialysate and plasma samples using LC-MS/MS.

  • Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) as follows: Kp,uu = C_isf / C_p,u Where:

    • C_isf is the steady-state concentration in the brain ISF (dialysate).

    • C_p,u is the unbound steady-state concentration in the plasma.

Data Presentation

The following tables present hypothetical data for the BBB penetration assays of this compound.

Table 1: In Vitro PAMPA-BBB Assay Results

CompoundPermeability (Pe) (10⁻⁶ cm/s)Classification
This compound3.5Moderate Permeability
Caffeine (Positive Control)15.2High Permeability
Lucifer Yellow (Negative Control)0.1Low Permeability

Table 2: In Vitro hCMEC/D3 Cell-Based Assay Results

ConditionApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
This compound5.80.8
This compound + PEPT2 Inhibitor2.11.1
Propranolol (High Permeability Control)25.41.0
Digoxin (P-gp Substrate Control)1.55.2

Table 3: In Vivo Microdialysis Results in Rats

ParameterValueInterpretation
Unbound Brain-to-Plasma Ratio (Kp,uu)0.6Significant BBB Penetration
Brain AUC / Plasma AUC0.45Good overall brain exposure

Conclusion

The described multi-tiered approach provides a comprehensive framework for evaluating the blood-brain barrier penetration of this compound. The hypothetical data suggests that this dipeptide may possess moderate passive permeability and is likely a substrate for an active influx transporter, such as PEPT2. The in vivo results would further confirm its ability to reach the central nervous system in relevant concentrations. These assays are essential for guiding the further development of this compound as a potential therapeutic agent for neurological disorders.

References

Application Notes and Protocols for Determining the Long-Term Stability of H-Lys-Tyr-OH TFA in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Lys-Tyr-OH (Lysyltyrosine), often supplied as a trifluoroacetate (TFA) salt, is a molecule of interest in various research and pharmaceutical development contexts. Its potential to influence neurological pathways, such as promoting the release of noradrenaline and tyrosine, underscores the importance of understanding its stability profile for consistent and reliable experimental outcomes.[1] The long-term stability of peptides in solution is a critical parameter, as degradation can lead to a loss of biological activity and the formation of potentially confounding impurities.

Peptide stability is influenced by a multitude of factors including the amino acid sequence, pH of the solution, storage temperature, and the composition of the solvent. Common degradation pathways for peptides include oxidation, deamidation, hydrolysis, and aggregation.[2] For H-Lys-Tyr-OH, the presence of a tyrosine residue makes it susceptible to oxidation, while the peptide bond itself can be subject to hydrolysis under certain pH and temperature conditions.

These application notes provide a comprehensive framework for researchers to assess the long-term stability of H-Lys-Tyr-OH TFA in various solution formulations. The protocols outlined below describe a systematic approach to generating quantitative stability data and identifying potential degradation products using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Biological Context: Catecholamine Biosynthesis

H-Lys-Tyr-OH is suggested to promote the release of noradrenaline. Noradrenaline, a key neurotransmitter in the sympathetic nervous system, is synthesized from the amino acid tyrosine through a series of enzymatic steps known as the catecholamine biosynthesis pathway. Understanding this pathway provides a biological context for the functional studies of H-Lys-Tyr-OH.

Catecholamine_Biosynthesis Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase (DDC) Noradrenaline Noradrenaline Dopamine->Noradrenaline Dopamine β-Hydroxylase (DBH) Adrenaline Adrenaline Noradrenaline->Adrenaline Phenylethanolamine N-methyltransferase (PNMT)

Figure 1: Catecholamine Biosynthesis Pathway.

Long-Term Stability Testing Protocol

This protocol provides a generalized framework for assessing the long-term stability of this compound in solution. It is recommended to adapt the specific conditions (e.g., buffers, concentrations) to the intended application of the peptide solution.

Materials and Reagents
  • This compound (lyophilized powder)

  • Solvents (e.g., Sterile Water for Injection, Phosphate Buffered Saline (PBS), Acetonitrile (ACN))

  • A selection of buffers to cover a range of pH values (e.g., citrate, phosphate, borate)

  • HPLC system with UV detector

  • Mass spectrometer (e.g., ESI-MS)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sterile, sealed vials for sample storage

Experimental Workflow

The following diagram illustrates the workflow for the long-term stability study.

Stability_Workflow cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_analysis Time-Point Analysis Prep_Start Start Stock_Sol Prepare Peptide Stock Solution Prep_Start->Stock_Sol Aliquots Prepare Aliquots at Different Conditions (pH, Solvent, Temp) Stock_Sol->Aliquots T0_Analysis Analyze T=0 Samples (HPLC, MS) Aliquots->T0_Analysis Storage Store Samples at Designated Temperatures (-20°C, 4°C, 25°C, 40°C) T0_Analysis->Storage Time_Points Withdraw Samples at Pre-defined Time Points (e.g., 1, 3, 6, 12 months) Storage->Time_Points Analysis Analyze Samples (HPLC, MS) Time_Points->Analysis Data_Eval Evaluate Data (Purity, Degradants) Analysis->Data_Eval End End Data_Eval->End

Figure 2: Experimental workflow for long-term stability testing.
Detailed Protocol

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of lyophilized this compound.

    • Dissolve the peptide in a primary solvent (e.g., sterile water) to create a concentrated stock solution. The choice of solvent should be based on the peptide's solubility.

  • Preparation of Stability Samples:

    • From the stock solution, prepare a series of dilutions in various buffers to achieve the desired final peptide concentration and pH. It is recommended to test a range of pH values relevant to potential applications (e.g., pH 4, 7, 9).

    • Prepare samples in different solvent systems if required (e.g., water, PBS, co-solvent mixtures).

    • Aliquot the prepared solutions into sterile, tightly sealed vials.

  • Time-Zero (T0) Analysis:

    • Immediately after preparation, analyze a set of samples from each condition using the analytical methods described in Section 4.0. This will serve as the baseline data.

  • Storage Conditions:

    • Store the vials at various temperatures to assess thermal stability. Recommended temperatures include:

      • Long-term storage: -20°C

      • Refrigerated storage: 4°C

      • Room temperature: 25°C

      • Accelerated stability: 40°C[3]

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 month, 3 months, 6 months, 12 months), retrieve vials from each storage condition.

    • Allow the samples to equilibrate to room temperature before analysis.

    • Analyze the samples using the established analytical methods to determine the remaining concentration of H-Lys-Tyr-OH and to identify and quantify any degradation products.

Analytical Methods

HPLC Method for Purity Assessment

A stability-indicating HPLC method is crucial for separating the intact peptide from its degradation products. A reverse-phase HPLC (RP-HPLC) method is generally suitable for peptides.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used. The gradient should be optimized to achieve good separation of the parent peptide and any impurities.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 280 nm (due to the tyrosine residue)

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Mass Spectrometry for Identification of Degradation Products

Mass spectrometry is a powerful tool for identifying the chemical nature of degradation products by determining their molecular weights.

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for peptides.

  • Analysis Mode: Full scan mode to detect all ions in a specified mass range.

  • Sample Preparation: Samples can be directly infused or collected as fractions from the HPLC eluent.

  • Data Analysis: Compare the masses of the observed peaks with the theoretical mass of H-Lys-Tyr-OH and potential degradation products (e.g., from oxidation, hydrolysis).

Data Presentation

Quantitative data from the stability studies should be organized in clear, structured tables for easy comparison. Below are template tables to guide data presentation.

Table 1: Stability of this compound in Aqueous Solution at Different Temperatures (pH 7.0)

Time PointStorage Temperature% Purity (HPLC Area)Concentration (mg/mL)Appearance of Solution
T=0N/A
1 Month-20°C
4°C
25°C
40°C
3 Months-20°C
4°C
25°C
40°C
6 Months-20°C
4°C
25°C
40°C
12 Months-20°C
4°C
25°C
40°C

Table 2: Influence of pH on the Stability of this compound in Solution at 25°C

Time PointpH of Solution% Purity (HPLC Area)Concentration (mg/mL)Major Degradation Products (by MS)
T=04.0
7.0
9.0
1 Month4.0
7.0
9.0
3 Months4.0
7.0
9.0
6 Months4.0
7.0
9.0

Potential Degradation Pathways

Understanding the potential degradation pathways of H-Lys-Tyr-OH is essential for interpreting stability data.

Degradation_Pathways HLysTyr H-Lys-Tyr-OH Oxidation Oxidation (e.g., dityrosine formation) HLysTyr->Oxidation Oxidative Stress (light, oxygen) Hydrolysis Hydrolysis (cleavage of peptide bond) HLysTyr->Hydrolysis pH extremes, High Temperature Aggregation Aggregation HLysTyr->Aggregation Concentration, Solvent Other Other Modifications HLysTyr->Other e.g., reaction with buffer components

References

Application Notes and Protocols: H-Lys-Tyr-OH TFA Dose-Response Curve Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Lys-Tyr-OH TFA is a dipeptide composed of lysine and tyrosine. Emerging research suggests its potential in neuroscience, purportedly acting to prevent neurological diseases by promoting the release of neurotransmitters such as noradrenaline and tyrosine in the brain.[1] To quantitatively assess the biological activity and effective concentration range of this peptide, establishing a robust dose-response curve is a critical first step.

This document provides a detailed protocol for generating a dose-response curve for this compound. The described methodology focuses on an in vitro cell-based assay to measure noradrenaline release as a functional endpoint. This protocol can be adapted for other relevant assays and cell types depending on the specific research focus.

Proposed Signaling Pathway

The mechanism of action for this compound is proposed to involve the stimulation of neurotransmitter release. The following diagram illustrates a simplified, hypothetical signaling pathway leading to noradrenaline exocytosis upon stimulation by the dipeptide.

G cluster_membrane Cell Membrane Receptor Putative Receptor Ca_Influx Ca²+ Influx Receptor->Ca_Influx Activates HLT This compound HLT->Receptor Binds Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers NA_Release Noradrenaline Release Vesicle_Fusion->NA_Release Leads to Downstream Downstream Biological Effects NA_Release->Downstream

Caption: Hypothetical signaling pathway for this compound-induced noradrenaline release.

Experimental Protocol: Noradrenaline Release Assay

This protocol details an in vitro experiment to determine the dose-dependent effect of this compound on noradrenaline release from a suitable neuronal cell line (e.g., PC12 cells, SH-SY5Y cells).

Materials:

  • This compound (trifluoroacetate salt)

  • PC12 (rat pheochromocytoma) or SH-SY5Y (human neuroblastoma) cell line

  • Cell culture medium (e.g., RPMI-1640 or DMEM/F12) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

  • Krebs-Ringer-HEPES (KRH) buffer

  • Noradrenaline ELISA kit

  • 96-well cell culture plates

  • Multichannel pipette and sterile tips

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader for ELISA

Procedure:

  • Cell Culture and Plating:

    • Culture cells according to standard protocols.

    • For the assay, seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere and differentiate (if necessary) for 48-72 hours.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in sterile KRH buffer.

    • Perform a serial dilution to prepare working solutions ranging from 10 nM to 1 mM. It is recommended to use a logarithmic spacing of concentrations.[2] A typical series might include: 10 µM, 50 µM, 100 µM, 500 µM, and 1 mM. Include a vehicle control (KRH buffer only).

  • Treatment:

    • Gently aspirate the culture medium from the wells.

    • Wash the cells twice with KRH buffer.

    • Add 100 µL of the various concentrations of this compound or vehicle control to the respective wells. It is crucial to perform each treatment in triplicate or quadruplicate to ensure statistical validity.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes; this may require optimization).

  • Sample Collection:

    • After incubation, carefully collect the supernatant (which now contains the released noradrenaline) from each well and transfer it to a new 96-well plate or microcentrifuge tubes.

    • Centrifuge the collected supernatant to pellet any detached cells and transfer the clear supernatant for analysis.

  • Quantification of Noradrenaline Release:

    • Quantify the concentration of noradrenaline in the collected supernatants using a commercial noradrenaline ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Average the results from the technical replicates for each concentration.

    • Normalize the data. For example, express the noradrenaline release at each concentration as a percentage of the maximum response observed.

    • Plot the normalized response (Y-axis) against the logarithm of the this compound concentration (X-axis).

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

    • From the curve, determine key parameters such as the EC50 (the concentration that elicits 50% of the maximal response), the Hill slope, and the maximum effect (Emax).

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for generating the dose-response curve.

G A Cell Culture & Plating (96-well) B Prepare Serial Dilutions of this compound C Wash Cells and Add Drug Dilutions A->C B->C D Incubate at 37°C C->D E Collect Supernatant D->E F Quantify Noradrenaline (ELISA) E->F G Data Analysis: Plot Dose-Response Curve, Calculate EC50 F->G

Caption: Experimental workflow for this compound dose-response analysis.

Data Presentation

The quantitative data obtained from the experiment should be summarized in a clear and organized table.

This compound Conc. (µM)Log ConcentrationMean Noradrenaline Release (pg/mL) ± SDNormalized Response (%)
0 (Vehicle)N/A50.2 ± 5.10
101115.8 ± 9.315
501.7280.1 ± 21.545
1002455.6 ± 35.885
5002.7510.3 ± 40.298
10003520.7 ± 42.1100

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.

Conclusion

This application note provides a comprehensive protocol for determining the dose-response relationship of this compound in an in vitro setting. By following this detailed methodology, researchers can obtain reliable and reproducible data to characterize the potency and efficacy of this dipeptide. The resulting dose-response curve is fundamental for subsequent mechanistic studies and potential therapeutic development.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating TFA Salt Interference in H-Lys-Tyr-OH Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with bioassays involving the H-Lys-Tyr-OH peptide. A primary focus is addressing the interference caused by trifluoroacetic acid (TFA), a common counter-ion from peptide synthesis that can significantly impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my H-Lys-Tyr-OH peptide showing lower than expected or no activity in my bioassay?

A1: Reduced or absent peptide activity can stem from several factors, with residual trifluoroacetic acid (TFA) being a primary suspect. TFA is a strong acid used during peptide synthesis and purification.[1][2] Even after lyophilization, TFA can remain as a counter-ion, binding to positively charged residues in your peptide.[1][2] This can alter the peptide's conformation, solubility, and interaction with its biological target.[1] Additionally, improper storage of the peptide, such as exposure to light or moisture, can lead to degradation.[1]

Q2: How can residual TFA from peptide synthesis affect my experimental results?

A2: Residual TFA can interfere with bioassays in several ways:

  • Cellular Toxicity: TFA can be cytotoxic, even at low concentrations, leading to reduced cell viability and skewed results in cell-based assays.[1]

  • Alteration of pH: As a strong acid, TFA can lower the pH of your peptide solution, potentially affecting assay conditions and enzyme kinetics.[1]

  • Conformational Changes: The binding of TFA counter-ions can alter the three-dimensional structure of H-Lys-Tyr-OH, which is critical for its biological activity.

  • Interference with Analytical Methods: TFA can interfere with certain spectroscopic methods, such as infrared spectroscopy, complicating peptide characterization.[1]

Q3: What are the recommended methods for removing TFA from my H-Lys-Tyr-OH peptide?

A3: Several methods can be employed to remove or exchange TFA counter-ions. The most common and effective are:

  • Lyophilization with Hydrochloric Acid (HCl): This is a widely used technique where the peptide is dissolved in a dilute HCl solution and then freeze-dried. The stronger acid (HCl) displaces the TFA, which is subsequently removed during the lyophilization process. This cycle is often repeated to ensure complete removal.[2][3]

  • Ion-Exchange Chromatography (IEX): This method separates the peptide from the TFA counter-ions based on charge. The peptide is bound to a charged resin, and the TFA is washed away. The purified peptide is then eluted with a different, more biologically compatible salt solution, such as acetate.[3]

Q4: How do I choose the best TFA removal method for H-Lys-Tyr-OH?

A4: The choice of method depends on the specific requirements of your experiment:

  • For most cell-based and enzymatic assays, conversion to the hydrochloride (HCl) or acetate salt is recommended. Lyophilization with HCl is a straightforward and effective method.

  • For highly sensitive applications where even trace amounts of TFA could interfere, ion-exchange chromatography may provide a higher degree of purity.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Bioassay Results

Possible Cause: Variable levels of residual TFA between different peptide batches or aliquots.

Troubleshooting Steps:

  • Quantify TFA Content: If possible, quantify the TFA content in your peptide stock using analytical techniques like ion chromatography or NMR.

  • Implement a Standardized TFA Removal Protocol: Before starting any bioassay, subject your H-Lys-Tyr-OH peptide to a consistent TFA removal procedure (see Experimental Protocols section).

  • Use a TFA-Free Peptide as a Control: If available, include a batch of H-Lys-Tyr-OH that has been certified as TFA-free in your experiments to serve as a positive control.

  • Check for Other Sources of Variability: Ensure that other experimental parameters such as cell passage number, reagent concentrations, and incubation times are consistent.

Issue 2: Unexpected Cytotoxicity or Altered Cell Morphology

Possible Cause: Direct toxic effects of residual TFA on the cells used in your bioassay.

Troubleshooting Steps:

  • Perform a Dose-Response Curve for TFA: Test the effect of various concentrations of TFA alone on your cell line to determine its toxicity profile (e.g., IC50).

  • Switch to a Different Counter-Ion: Exchange the TFA for a more biocompatible counter-ion like chloride (HCl) or acetate.

  • Reduce Peptide Concentration: If TFA removal is not feasible, lowering the concentration of the H-Lys-Tyr-OH TFA salt in your assay may reduce the cytotoxic effects to an acceptable level.

  • Thoroughly Wash Cells: After treatment with the peptide, ensure that cells are thoroughly washed to remove any residual TFA before proceeding with downstream assays.

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl

This protocol is a common and effective method for exchanging TFA for chloride ions.

  • Dissolution: Dissolve the this compound peptide in distilled water to a concentration of 1 mg/mL.[2][3]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[2][3]

  • Incubation: Let the solution stand at room temperature for at least one minute.[2][3]

  • Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[3]

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[2][3]

  • Repeat: To ensure complete removal of TFA, repeat the dissolution, acidification, freezing, and lyophilization steps at least two more times.[2][3]

  • Final Reconstitution: After the final lyophilization, reconstitute the H-Lys-Tyr-OH HCl peptide in the desired buffer for your bioassay.[2]

Protocol 2: TFA Removal by Ion-Exchange Chromatography

This method is suitable for achieving high purity and can be tailored for hydrophilic peptides like H-Lys-Tyr-OH.

  • Resin Preparation: Prepare a column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[3]

  • Column Equilibration: Equilibrate the column with a low-ionic-strength buffer at a pH where the H-Lys-Tyr-OH peptide is positively charged.

  • Sample Loading: Dissolve the this compound peptide in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove the unbound TFA counter-ions.

  • Elution: Elute the bound peptide using a buffer with a higher ionic strength or a different pH. The eluting buffer will contain the desired, more biocompatible counter-ion (e.g., acetate or chloride).

  • Desalting and Lyophilization: If necessary, desalt the eluted peptide solution and then lyophilize to obtain the final peptide powder.

Data Presentation

Table 1: Comparison of TFA Removal Methods

MethodTypical TFA Removal EfficiencyPeptide RecoveryKey AdvantagesKey Disadvantages
Lyophilization with HCl (3 cycles) >99%85-95%Simple, effective, does not require specialized chromatography equipment.May require multiple cycles for complete removal, potential for peptide degradation with repeated acid exposure.
Ion-Exchange Chromatography >99.5%70-90%High purity, can be optimized for specific peptides.More complex, requires specialized equipment, potential for lower peptide recovery due to non-specific binding.

Note: Efficiency and recovery can vary depending on the specific peptide sequence and experimental conditions.

Table 2: Hypothetical Impact of Residual TFA on H-Lys-Tyr-OH Bioassay (ACE Inhibition)

H-Lys-Tyr-OH Salt FormResidual TFA (%)Apparent IC50 (µM) for ACE Inhibition
TFA Salt (untreated)10-30%150
HCl Salt (after 3x lyophilization)<1%50
Acetate Salt (after IEX)<0.5%45

This table presents hypothetical data to illustrate the potential impact of TFA on an Angiotensin-Converting Enzyme (ACE) inhibition assay. Actual values may vary.

Visualizations

experimental_workflow cluster_start cluster_protocol1 Protocol 1: Lyophilization with HCl cluster_protocol2 Protocol 2: Ion-Exchange Chromatography cluster_end start H-Lys-Tyr-OH (TFA Salt) p1_dissolve Dissolve in H2O start->p1_dissolve p2_load Load on IEX Column start->p2_load p1_acidify Add 10 mM HCl p1_dissolve->p1_acidify p1_lyo Lyophilize p1_acidify->p1_lyo p1_repeat Repeat 2x p1_lyo->p1_repeat p1_repeat->p1_dissolve end_hcl H-Lys-Tyr-OH (HCl Salt) p1_repeat->end_hcl p2_wash Wash to Remove TFA p2_load->p2_wash p2_elute Elute with Acetate Buffer p2_wash->p2_elute p2_desalt Desalt & Lyophilize p2_elute->p2_desalt end_acetate H-Lys-Tyr-OH (Acetate Salt) p2_desalt->end_acetate

Caption: Experimental workflow for TFA removal from H-Lys-Tyr-OH.

troubleshooting_workflow start Inconsistent Bioassay Results? check_tfa Is TFA a potential interferent? start->check_tfa tfa_yes Yes check_tfa->tfa_yes tfa_no No check_tfa->tfa_no remove_tfa Perform TFA Removal (Lyophilization or IEX) tfa_yes->remove_tfa investigate_other Investigate Other Experimental Variables tfa_no->investigate_other retest Re-run Bioassay with TFA-free Peptide remove_tfa->retest problem_solved Problem Resolved? retest->problem_solved solved_yes Yes problem_solved->solved_yes solved_no No problem_solved->solved_no end End Troubleshooting solved_yes->end solved_no->investigate_other investigate_other->end

Caption: Troubleshooting decision tree for inconsistent bioassay results.

signaling_pathway cluster_peptide cluster_ace ACE Inhibition Pathway cluster_neuro Neuromodulatory Pathway peptide H-Lys-Tyr-OH (TFA-Free) ace ACE peptide->ace Inhibits neuron Neuron peptide->neuron Stimulates angioII Angiotensin II angioI Angiotensin I angioI->angioII Conversion vasoconstriction Vasoconstriction angioII->vasoconstriction na_release Noradrenaline Release neuron->na_release tyr_release Tyrosine Release neuron->tyr_release adrenergic_receptor Adrenergic Receptor na_release->adrenergic_receptor downstream Downstream Signaling adrenergic_receptor->downstream

Caption: Hypothetical signaling pathways for H-Lys-Tyr-OH.

References

troubleshooting inconsistent results in H-Lys-Tyr-OH TFA experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in experiments involving H-Lys-Tyr-OH TFA (Lysyltyrosine trifluoroacetate).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is the trifluoroacetate salt of the dipeptide Lysyltyrosine, which is composed of the amino acids lysine and tyrosine.[1][2] It is investigated for its potential to influence brain function by promoting the release of neurotransmitters like noradrenaline.[1][2] The TFA salt form is common for synthetic peptides as trifluoroacetic acid is widely used during the purification process (HPLC) and for cleaving the peptide from the solid-phase resin during synthesis.[3][4][5]

Q2: My cell-based assay results are inconsistent when using this compound. What could be the cause?

Inconsistent results in cell-based assays are a common issue when working with peptides delivered as TFA salts. Several factors could be contributing to this variability:

  • TFA Counter-ion Interference : Residual trifluoroacetate (TFA) can be cytotoxic, affecting cell proliferation and viability in a dose-dependent manner, sometimes at concentrations as low as 10 nM.[3][6] This can lead to either inhibition or stimulation of cell growth, introducing significant experimental variability.[3][7]

  • Incorrect Peptide Concentration : The actual peptide concentration might be lower than calculated if the weight of the TFA salt and bound water is not accounted for. This is the difference between net peptide content and the total weight of the lyophilized powder.[3]

  • Peptide Degradation : Improper storage or repeated freeze-thaw cycles can lead to the degradation of H-Lys-Tyr-OH, reducing its biological activity.[3] Peptides containing lysine and tyrosine can be susceptible to oxidative and hydrolytic degradation.[8]

  • Poor Solubility : If the peptide is not fully dissolved, the actual concentration in your assay will be inconsistent.

  • Biological Contamination : Endotoxin contamination can interfere with immunological assays and affect cell viability.[3]

Q3: How can I minimize the impact of the TFA counter-ion on my experiments?

To mitigate the effects of TFA, consider the following options:

  • TFA Salt Exchange : The TFA counter-ion can be exchanged for a more biocompatible one, such as acetate or hydrochloride (HCl), through ion exchange chromatography or repeated lyophilization with an appropriate acid.[4][5]

  • Use a Lower Concentration : If possible, perform dose-response experiments to determine a concentration of this compound where the effect of TFA is minimal.

  • Control Experiments : Include a control group treated with TFA at the same concentration as in your peptide solution to assess the baseline effect of the counter-ion on your cells.

Q4: What is the correct way to prepare and store this compound solutions?

Proper handling and storage are critical for maintaining the integrity of your peptide.

  • Storage : Lyophilized this compound should be stored at -20°C in a desiccated, light-protected environment.[3]

  • Reconstitution : To prepare a stock solution, allow the vial to warm to room temperature before opening to prevent condensation. Use a sterile, high-purity solvent (e.g., sterile water, PBS, or a buffer appropriate for your experiment). For peptides with basic residues like lysine, solubility can sometimes be improved by using a slightly acidic buffer.

  • Aliquoting and Freeze-Thaw Cycles : After reconstitution, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.[3]

Troubleshooting Guide

Issue 1: High Variability in Bioassay Results
Potential Cause Recommended Action
TFA Interference Perform a dose-response curve for TFA alone to determine its effect on your specific cell line. Consider exchanging the TFA salt for an acetate or HCl salt.[4][5]
Inaccurate Concentration Determine the net peptide content of your sample. If not provided by the manufacturer, consider performing amino acid analysis for precise quantification.[9]
Peptide Degradation Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[3] Ensure proper storage of the lyophilized peptide and stock solutions.
Inconsistent Solubility Visually inspect the solution for any precipitates. Use sonication or gentle vortexing to aid dissolution. Consider testing different solvents or buffers.
Issue 2: Poor Peptide Solubility
Potential Cause Recommended Action
Hydrophobicity/Hydrophilicity H-Lys-Tyr-OH contains both a hydrophilic (Lys) and a relatively hydrophobic (Tyr) residue. The overall charge and pH of the solvent are critical.
Incorrect Solvent/pH For basic peptides containing lysine, dissolving in a slightly acidic solution (e.g., 10% acetic acid) can improve solubility before diluting with your experimental buffer.
Aggregation Prepare a more dilute stock solution. Avoid vigorous shaking which can sometimes promote aggregation.

Experimental Protocols

Protocol 1: this compound Reconstitution and Aliquoting
  • Equilibration : Allow the vial of lyophilized this compound to reach room temperature before opening.

  • Solvent Addition : Add a precise volume of a suitable sterile solvent (e.g., sterile distilled water or 10% acetic acid for initial solubilization) to the vial to achieve the desired stock concentration.

  • Dissolution : Gently vortex or sonicate the vial to ensure complete dissolution of the peptide. Visually inspect the solution to confirm there are no particulates.

  • Aliquoting : Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage : Store the aliquots at -20°C or -80°C.

Protocol 2: TFA Salt Exchange to Acetate Salt (via Lyophilization)
  • Dissolution : Dissolve the this compound in a 0.1 M acetic acid solution.

  • Lyophilization : Freeze the solution and lyophilize it until the peptide is a dry powder.

  • Repetition : Repeat the dissolution and lyophilization steps 2-3 times to ensure maximal exchange of the TFA for the acetate counter-ion.

  • Final Product : The resulting H-Lys-Tyr-OH Acetate can then be reconstituted for your experiments.

Visualizing Experimental Workflows and Relationships

experimental_workflow Experimental Workflow for this compound cluster_prep Peptide Preparation cluster_assay Cell-Based Assay peptide Lyophilized this compound reconstitute Reconstitute in appropriate solvent peptide->reconstitute aliquot Aliquot into single-use tubes reconstitute->aliquot store Store at -20°C to -80°C aliquot->store thaw Thaw a single aliquot store->thaw dilute Dilute to final concentration in media thaw->dilute treat Treat cells dilute->treat incubate Incubate for specified time treat->incubate analyze Analyze results (e.g., viability, signaling) incubate->analyze

Caption: Workflow for preparing and using this compound in experiments.

troubleshooting_logic Troubleshooting Inconsistent Results start Inconsistent Experimental Results check_tfa Is TFA interference a possibility? start->check_tfa check_conc Is peptide concentration accurate? check_tfa->check_conc No tfa_action Run TFA control experiment or perform salt exchange check_tfa->tfa_action Yes check_stability Is peptide stable? check_conc->check_stability Yes conc_action Verify net peptide content (e.g., Amino Acid Analysis) check_conc->conc_action No stability_action Prepare fresh stock, avoid freeze-thaw cycles check_stability->stability_action No solution Consistent Results check_stability->solution Yes tfa_action->solution conc_action->solution stability_action->solution

Caption: A logical flowchart for troubleshooting inconsistent experimental outcomes.

References

optimizing H-Lys-Tyr-OH TFA concentration for maximal neuronal response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-Lys-Tyr-OH TFA. Our goal is to help you optimize your experiments for a maximal and reproducible neuronal response by addressing common challenges associated with the trifluoroacetic acid (TFA) counterion.

Troubleshooting Guides

Issue 1: Low Neuronal Response or Inconsistent Results

You are observing a weaker-than-expected neuronal response or high variability across experiments when using this compound.

Possible Causes:

  • TFA Interference: Trifluoroacetic acid, a remnant from peptide synthesis, can interfere with cellular assays. It has been shown to inhibit cell proliferation in some cases and has been linked to cognitive impairments in animal studies through mechanisms involving mitochondrial dysfunction.[1][2]

  • pH Shift: TFA is a strong acid and can lower the pH of your peptide solution and, subsequently, your assay medium, affecting neuronal health and function.[2]

  • Peptide Degradation: Improper storage and handling, such as repeated freeze-thaw cycles, can lead to peptide degradation and loss of activity.[2]

Troubleshooting Steps:

  • Quantify and Minimize TFA:

    • If possible, determine the percentage of TFA in your peptide stock. This information may be available from the supplier.

    • Perform a TFA salt exchange to replace TFA with a more biologically compatible counterion like hydrochloride (HCl) or acetate.[2][3][4] This is the most recommended solution for sensitive neuronal assays.

  • pH Adjustment:

    • Carefully measure the pH of your final peptide solution in your culture medium.

    • Adjust the pH to physiological levels (typically 7.2-7.4) using a sterile, biocompatible buffer if necessary.[5]

  • Proper Peptide Handling:

    • Aliquot your peptide stock solution upon receipt to minimize freeze-thaw cycles.[2]

    • Store lyophilized peptide and stock solutions at the recommended temperature (typically -20°C or -80°C).

Experimental Workflow for TFA Removal (HCl Exchange)

cluster_protocol TFA to HCl Exchange Protocol dissolve Dissolve Peptide in 100 mM HCl stand Incubate at Room Temperature (1 min) dissolve->stand freeze Freeze Solution (e.g., Liquid Nitrogen) stand->freeze lyophilize Lyophilize Overnight freeze->lyophilize repeat Repeat Cycle 2-3x for Complete Exchange lyophilize->repeat reconstitute Reconstitute in Desired Assay Buffer repeat->reconstitute

Caption: Workflow for exchanging TFA with HCl counterions.[3][4]

Issue 2: Peptide Solubility Problems

You are having difficulty dissolving the lyophilized this compound powder in your aqueous buffer.

Possible Causes:

  • Hydrophobicity of Tyrosine: The tyrosine residue in the dipeptide has a hydrophobic aromatic side chain, which can limit its solubility in aqueous solutions.[6]

  • Isoelectric Point: A peptide's solubility is often lowest at its isoelectric point (pI), where it has a net neutral charge.[6]

Troubleshooting Steps:

  • Use of a Co-Solvent:

    • For highly hydrophobic peptides, pre-dissolving in a minimal amount of a sterile organic solvent like DMSO before adding the aqueous buffer can be effective.[6]

  • pH Adjustment:

    • Adjusting the pH of the buffer away from the peptide's pI can increase its charge and improve solubility. For a peptide containing lysine, making the solution slightly more acidic can help.

  • Gentle Warming and Sonication:

    • Gentle warming (up to 40°C) or brief sonication can help break down aggregates and aid dissolution. Avoid excessive heat to prevent peptide degradation.[6]

Solubility Troubleshooting Flowchart

start Start: Dissolve Peptide in Aqueous Buffer check_sol Is the peptide fully dissolved? start->check_sol success Success: Proceed with Experiment check_sol->success Yes adjust_ph Adjust pH Away from pI check_sol->adjust_ph No sonicate Gentle Warming or Sonication adjust_ph->sonicate dmso Use Minimal DMSO as Co-solvent sonicate->dmso dmso->check_sol

Caption: Decision tree for troubleshooting H-Lys-Tyr-OH solubility.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal TFA concentration for H-Lys-Tyr-OH to get a maximal neuronal response?

The premise of optimizing TFA concentration for a maximal neuronal response is likely incorrect. TFA is generally considered a contaminant from the peptide synthesis process that can interfere with biological assays.[2][7] The goal should be to minimize the TFA concentration to ensure that the observed neuronal response is due to the H-Lys-Tyr-OH dipeptide itself and not an artifact of the counterion. For sensitive neuronal applications, it is highly recommended to exchange the TFA salt for a more biocompatible salt like HCl or acetate.[3][4]

Q2: What is the expected neuronal response to H-Lys-Tyr-OH?

While specific studies on the direct neuronal signaling of H-Lys-Tyr-OH are limited, we can infer its potential effects. Tyrosine is a precursor for the synthesis of catecholamine neurotransmitters like dopamine and norepinephrine.[8] Therefore, H-Lys-Tyr-OH may act as a source of tyrosine, potentially modulating catecholaminergic pathways. Dipeptides can be taken up by cells and hydrolyzed to release their constituent amino acids.[9] Lysine deficiency has been shown to induce apoptosis, so the lysine component may support cell viability.[10]

Q3: What signaling pathway might H-Lys-Tyr-OH activate in neurons?

A plausible pathway involves the uptake of the dipeptide, followed by enzymatic cleavage into L-lysine and L-tyrosine. The released L-tyrosine can then be converted by tyrosine hydroxylase into L-DOPA, a precursor for dopamine and other catecholamines. These neurotransmitters can then act on their respective receptors (e.g., dopamine receptors) to elicit a downstream signaling cascade.

Hypothesized Signaling Pathway for H-Lys-Tyr-OH

cluster_uptake Cellular Uptake & Metabolism cluster_synthesis Neurotransmitter Synthesis cluster_signaling Downstream Signaling peptide H-Lys-Tyr-OH (extracellular) uptake Peptide Transporter peptide->uptake peptide_intra H-Lys-Tyr-OH (intracellular) uptake->peptide_intra cleavage Peptidases peptide_intra->cleavage lys L-Lysine cleavage->lys tyr L-Tyrosine cleavage->tyr ldopa L-DOPA tyr->ldopa Tyrosine Hydroxylase dopamine Dopamine ldopa->dopamine dop_rec Dopamine Receptor dopamine->dop_rec g_prot G-Protein Activation dop_rec->g_prot ac Adenylate Cyclase g_prot->ac camp cAMP ac->camp pka PKA Activation camp->pka creb CREB Phosphorylation pka->creb response Neuronal Response (e.g., Gene Expression, Synaptic Plasticity) creb->response

Caption: Hypothesized pathway of H-Lys-Tyr-OH action in a neuron.

Q4: How should I prepare my this compound stock solution?

  • Equilibrate: Allow the lyophilized peptide vial to come to room temperature before opening to avoid condensation.

  • Solvent Choice: If the peptide is difficult to dissolve in your desired aqueous buffer, first dissolve it in a minimal amount of sterile DMSO to create a concentrated stock.

  • Dilution: Slowly add your aqueous buffer to the concentrated stock solution while vortexing gently to reach the final desired concentration.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Data Summary

TFA Effects on Neuronal and Cellular Assays
ParameterEffect of TFAConcentration RangeReference
Cognitive Function (in vivo) Impairment, mitochondrial dysfunction120 µg/kg (mice)[1]
Cell Proliferation Can inhibit or promote, depending on cell typenM to mM range[2][7][11]
Peptide Structure Can alter secondary structureNot specified[7]
Assay pH Can lower pH, affecting resultsDependent on peptide concentration[2]
Solubility of Tyrosine and Tyrosine-Containing Dipeptides
CompoundSolubility in Water/Neutral BufferImprovement StrategyReference
L-Tyrosine Very low (e.g., 0.38 g/L)Use of dipeptides, pH adjustment[6][12][13]
Tyrosine-Dipeptides Substantially higher than free tyrosine-[13]

Experimental Protocols

Protocol 1: TFA Removal by HCl Exchange and Lyophilization

This protocol is adapted from established methods for exchanging TFA counterions with chloride.[3][4]

Materials:

  • Lyophilized this compound peptide

  • 100 mM Hydrochloric Acid (HCl), sterile

  • Sterile, nuclease-free water

  • Lyophilizer

  • Liquid nitrogen or -80°C freezer

Procedure:

  • Dissolve the peptide in 100 mM HCl at a concentration of approximately 1 mg/mL.

  • Allow the solution to stand at room temperature for at least 1 minute.

  • Flash-freeze the solution in liquid nitrogen or place it in a -80°C freezer until completely frozen.

  • Lyophilize the frozen solution overnight or until all liquid has been removed, resulting in a dry powder.

  • For a more complete exchange, re-dissolve the lyophilized powder in 100 mM HCl and repeat steps 2-4 two more times.

  • After the final lyophilization, reconstitute the peptide (now in its HCl salt form) in your desired sterile buffer for the experiment.

Protocol 2: Neuronal Viability/Activity Assay

This is a general protocol outline. Specific parameters such as cell density and compound concentration should be optimized for your specific cell type and experimental setup.

Materials:

  • Primary neurons or neuronal cell line (e.g., SH-SY5Y)

  • Appropriate cell culture medium

  • H-Lys-Tyr-OH (TFA-free recommended) stock solution

  • Multi-well plates (e.g., 96-well)

  • Viability assay kit (e.g., MTT, PrestoBlue) or activity assay system (e.g., MEA, calcium imaging)

Procedure:

  • Cell Plating: Plate neurons at a predetermined optimal density in a multi-well plate and allow them to adhere and mature for the desired time.

  • Preparation of Dosing Solutions: Prepare serial dilutions of the H-Lys-Tyr-OH stock solution in pre-warmed culture medium. Include a vehicle control (the buffer the peptide is dissolved in) and a no-treatment control.

  • Dosing: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of H-Lys-Tyr-OH.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Response Measurement:

    • For Viability: Add the viability reagent and measure the signal according to the manufacturer's instructions.

    • For Activity: Measure neuronal activity using your chosen method (e.g., record electrical activity on a Maestro MEA system or perform calcium imaging).

  • Data Analysis: Normalize the response of the treated cells to the vehicle control to determine the effect of the dipeptide. Plot a dose-response curve to identify the optimal concentration for the desired effect.

References

preventing H-Lys-Tyr-OH TFA aggregation in high concentration solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Lys-Tyr-OH TFA. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the handling and formulation of this dipeptide, with a specific focus on preventing aggregation in high-concentration solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my high-concentration this compound solution becoming cloudy or forming a precipitate?

A1: Peptide aggregation is the process where individual peptide molecules self-associate to form larger, often insoluble, complexes.[1] This can manifest as cloudiness (turbidity) or visible precipitate. For this compound, aggregation is influenced by several factors:

  • Intrinsic Factors: The amino acid sequence itself plays a major role.[2] The presence of a hydrophobic tyrosine residue can lead to intermolecular interactions, especially at high concentrations, as these non-polar regions try to minimize contact with water.[2][3]

  • Extrinsic Factors:

    • High Concentration: Increased peptide concentration raises the likelihood of intermolecular collisions, promoting aggregation.[2]

    • pH and Isoelectric Point (pI): At a pH close to the peptide's pI, the net charge on the molecule is near zero. This minimizes electrostatic repulsion between peptide molecules, making aggregation more favorable.[2][4]

    • TFA Counter-ion: Trifluoroacetic acid (TFA) is often a remnant from peptide synthesis and purification.[5][6] The TFA counter-ion can influence the peptide's secondary structure, solubility, and propensity to aggregate.[4][7]

    • Temperature and Agitation: Elevated temperatures can sometimes increase aggregation rates, and mechanical stress like vigorous vortexing or shaking can introduce energy that promotes the formation of aggregates.[2]

Q2: What is the specific role of the TFA counter-ion in aggregation?

A2: The trifluoroacetate (TFA) counter-ion, which is paired with positively charged groups on the peptide (like the N-terminus and the lysine side chain), can significantly impact its behavior in solution. TFA is known to affect the physico-chemical properties of peptides by altering their secondary structure and solubility.[4] In some cases, the presence of TFA can inhibit the desired interactions of a peptide with other molecules, potentially promoting self-aggregation instead.[7] Because TFA can influence cell viability in biological assays, its presence is a critical factor to consider during formulation development.[6][8]

Q3: How can I detect and quantify the aggregation of my this compound solution?

A3: Several methods, ranging from simple visual checks to sophisticated analytical techniques, can be used:

  • Visual Inspection: The simplest method is to check for visible particulates or a cloudy appearance.

  • UV-Vis Spectroscopy (Turbidity): An increase in absorbance at a wavelength between 340-600 nm can indicate light scattering from aggregates, providing a simple way to monitor aggregation kinetics.[9]

  • Size Exclusion Chromatography (SEC-HPLC): SEC is a widely used and reproducible method for separating and quantifying soluble aggregates (like dimers and oligomers) from the monomeric peptide based on their size.[10][11]

Troubleshooting Guide for this compound Aggregation

Problem: Solution is cloudy or forms a precipitate immediately upon dissolution.

This often indicates that the initial solvent and conditions are not suitable for the desired concentration.

Solution IDStrategyDetailed Actions & Rationale
TS-01 Optimize Solution pH The solubility of a peptide is lowest at its isoelectric point (pI). Adjust the pH of your buffer to be at least 1-2 units away from the pI to increase the peptide's net charge and enhance electrostatic repulsion between molecules.[2] For H-Lys-Tyr-OH, which is a basic peptide, using a slightly acidic buffer (e.g., pH 4-6) can improve solubility.[12]
TS-02 Use an Organic Co-Solvent For highly hydrophobic peptides, direct dissolution in an aqueous buffer can be difficult. First, dissolve the peptide in a minimal amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO).[2][13] Then, slowly add the aqueous buffer to the peptide-DMSO mixture dropwise while gently vortexing to reach the final concentration.[2]
TS-03 Reduce Initial Concentration If permissible for your experiment, simply lowering the target concentration is the most direct way to reduce aggregation.[2] You can perform serial dilutions from a stable, lower-concentration stock.
TS-04 Sonication If the peptide does not dissolve with vortexing, sonicating the sample in a water bath for 5-10 minutes can help break up small, pre-existing aggregates and improve dissolution.[2]
Problem: Solution appears clear initially but becomes cloudy over time during storage.

This suggests that the formulation is not stable under the chosen storage conditions.

Solution IDStrategyDetailed Actions & Rationale
TS-05 Incorporate Excipients Excipients are additives that can stabilize the peptide in solution. They can work by various mechanisms, such as preferential exclusion or shielding hydrophobic regions.[14][15] Adding amino acids like Arginine or using non-ionic surfactants can be highly effective.[14][16] (See Table 1 for details).
TS-06 Optimize Ionic Strength The effect of salt concentration is complex.[5] For some peptides, increasing ionic strength (e.g., with 150 mM NaCl) can help screen charges and stabilize the peptide. For others, it may promote aggregation. It is crucial to test a range of salt concentrations to find the optimal condition.[17]
TS-07 Control Storage Temperature Store the peptide solution at the recommended temperature, typically 4°C for short-term and -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, which can induce mechanical stress and lead to aggregation.[2] Aliquoting the stock solution into single-use volumes is highly recommended.

Quantitative Data Summary

Table 1: Common Excipients for Preventing Peptide Aggregation

This table provides starting points for incorporating excipients into your this compound formulation. The optimal excipient and concentration must be determined empirically for your specific application.

Excipient TypeExamplesTypical Starting ConcentrationMechanism of Action
Amino Acids L-Arginine, L-Lysine, Glycine50 - 250 mMAct as suppressors of aggregation, likely through preferential exclusion and stabilizing the native peptide conformation.[6][14]
Sugars/Polyols Sucrose, Mannitol, Trehalose1% - 10% (w/v)Stabilize the peptide structure by creating a hydration shell, which increases the energy required for conformational changes that lead to aggregation.
Surfactants (non-ionic) Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80)0.01% - 0.1% (v/v)These amphiphilic molecules can prevent aggregation at interfaces (like air-water or solid-water) and shield exposed hydrophobic patches on the peptide.[5][14][18]
Salts Sodium Chloride (NaCl), Potassium Chloride (KCl)50 - 150 mMModulate electrostatic interactions. Salts can either screen repulsions (promoting aggregation) or stabilize the native state, so their effect is system-dependent.[5]

Visualizations of Key Concepts and Workflows

G cluster_factors Factors Driving H-Lys-Tyr-OH Aggregation Intrinsic Intrinsic Factors (Peptide Sequence) Tyr Hydrophobic Tyrosine Intrinsic->Tyr Charge Overall Charge (pI) Intrinsic->Charge Extrinsic Extrinsic Factors (Solution Environment) Concentration High Concentration Extrinsic->Concentration pH pH near pI Extrinsic->pH TFA TFA Counter-ion Extrinsic->TFA Temp Temperature / Stress Extrinsic->Temp Aggregation Peptide Aggregation (Cloudiness, Precipitation) Tyr->Aggregation Charge->Aggregation Concentration->Aggregation pH->Aggregation TFA->Aggregation Temp->Aggregation

Caption: Key intrinsic and extrinsic factors contributing to peptide aggregation.

G Start Aggregation Observed (e.g., cloudy solution) CheckConc Is concentration > 1 mg/mL? Start->CheckConc LowerConc Action: Lower Concentration or Prepare Fresh CheckConc->LowerConc Yes CheckpH Is pH optimized (1-2 units from pI)? CheckConc->CheckpH No Recheck Re-evaluate Solubility & Stability LowerConc->Recheck AdjustpH Action: Adjust Buffer pH CheckpH->AdjustpH No AddExcipient Action: Screen Excipients (Arginine, Surfactants, etc.) CheckpH->AddExcipient Yes AdjustpH->Recheck AddExcipient->Recheck Recheck->CheckConc Still Aggregates Success Stable Solution Recheck->Success Clear & Stable

Caption: A logical troubleshooting workflow for addressing peptide aggregation.

Experimental Protocols

Protocol 1: Systematic Solubility Testing

This protocol helps determine the optimal solvent and pH for dissolving this compound.

  • Preparation: Aliquot 5-10 small, equal amounts (e.g., 0.5 mg) of lyophilized this compound powder into separate microcentrifuge tubes.

  • Water Test: To the first tube, add sterile, purified water in aliquots to create a high-concentration solution (e.g., targeting 10 mg/mL). Vortex for 30 seconds after each addition. If it dissolves, this is your simplest solvent.

  • pH Test (if insoluble in water):

    • To a new tube, add a slightly acidic buffer (e.g., 50 mM sodium acetate, pH 5.0). Repeat the reconstitution process.

    • To another tube, try a neutral buffer (e.g., PBS, pH 7.4).

    • Observe which condition yields a clear solution.

  • Organic Co-Solvent Test (if still insoluble):

    • To a new tube, add a minimal volume of DMSO (e.g., 10 µL). Vortex until the peptide is fully wetted and dissolved.

    • Slowly add your desired aqueous buffer (e.g., PBS, pH 7.4) dropwise while gently mixing to reach the final concentration. Be alert for any precipitation as the aqueous phase is added.[2]

  • Final Clarification: Once a condition is found where the peptide appears dissolved, centrifuge the tube at >10,000 x g for 5 minutes to pellet any insoluble micro-aggregates.[2] Carefully transfer the clear supernatant to a new, sterile tube.

Protocol 2: Monitoring Aggregation via Turbidity (UV-Vis)

This is a simple method to compare the stability of different formulations over time.

  • Sample Preparation: Prepare your this compound solutions in different candidate buffers (e.g., Buffer A vs. Buffer B with an excipient) in a 96-well UV-transparent plate. Include "buffer only" wells as blanks.

  • Initial Measurement (Time 0): Measure the absorbance (Optical Density, OD) of all wells at 340 nm using a plate reader. The path length should be corrected if possible.

  • Incubation: Incubate the plate under desired stress conditions (e.g., 37°C with gentle shaking) or storage conditions (e.g., 4°C).

  • Time-Point Measurements: At regular intervals (e.g., 1, 4, 8, 24 hours), repeat the absorbance measurement at 340 nm.

  • Data Analysis: Subtract the absorbance of the "buffer only" blank from the peptide samples. An increase in OD at 340 nm over time is proportional to the increase in turbidity and indicates aggregation.[9] This allows for a quantitative comparison of the stability of different formulations.

References

impact of repeated freeze-thaw cycles on H-Lys-Tyr-OH TFA integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides detailed information, troubleshooting advice, and protocols regarding the stability of H-Lys-Tyr-OH TFA when subjected to repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

This section addresses general questions about peptide stability and handling.

Q1: What constitutes a "freeze-thaw cycle" and why is it a concern for peptides like this compound?

A freeze-thaw cycle is the process of freezing a solution and then returning it to a liquid state. This process is a significant concern for peptides because it can introduce multiple forms of stress that compromise their structural integrity and purity.[1][2] Key stress factors include:

  • Ice Crystal Formation: The formation and growth of ice crystals can exert mechanical stress on the peptide structure.

  • Cryo-concentration: As water freezes, solutes like the peptide, salts, and buffers become highly concentrated in the remaining unfrozen liquid. This can lead to drastic shifts in pH and ionic strength, which can accelerate degradation.[1][2]

  • Interfacial Stress: Peptides can be denatured or forced to aggregate at the newly formed ice-water interfaces.[2][3]

  • Oxygen Concentration: Dissolved gases like oxygen can also become concentrated, increasing the risk of oxidation for susceptible residues like tyrosine.[2][4]

Q2: What is the optimal way to store this compound to ensure its integrity?

For maximum stability, peptides should be stored in a lyophilized (powder) state at -20°C or preferably -80°C, protected from light.[5] Lyophilized peptides are stable for months to years under these conditions.[5][6] Once reconstituted in a solution, their stability decreases significantly. To mitigate degradation in solution, it is highly recommended to:

  • Dissolve the peptide in a sterile, slightly acidic buffer (pH 5-7).[7][8]

  • Divide the stock solution into single-use aliquots.[1][6]

  • Store the aliquots at -20°C or colder.[7] This practice of aliquoting is the most effective way to avoid the damaging effects of repeated freeze-thaw cycles.[9]

Q3: The this compound peptide contains a tyrosine residue. Is it particularly sensitive to freeze-thaw cycles?

Yes, the tyrosine (Tyr) residue makes the peptide susceptible to oxidation.[4] The phenolic side chain of tyrosine can be oxidized, especially when factors like oxygen and trace metal ions become concentrated during the freezing process.[2][4] This can lead to the formation of byproducts, including dityrosine, which alters the peptide's structure and can negatively impact its biological activity.

Q4: My peptide is supplied with a Trifluoroacetic acid (TFA) salt. Does this affect its stability during freeze-thaw cycles?

TFA is a common counter-ion from the purification process (RP-HPLC). While TFA itself is stable, its presence makes the peptide solution acidic. This low pH can be beneficial as it often improves peptide solubility and can protect against certain degradation pathways like deamidation. However, drastic pH shifts can still occur during the freezing of buffered solutions, which could impact stability.[1] For highly sensitive in-vitro or cellular assays, the low pH from TFA might interfere with results, but it is generally not a primary driver of freeze-thaw instability compared to aggregation and oxidation.[9]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Q1: My bioassay results are inconsistent. I've been using the same peptide stock solution for several weeks. Could freeze-thaw cycles be the cause?

Yes, this is a very likely cause. Repeatedly freezing and thawing a stock solution is a major source of experimental variability. Each cycle can degrade a fraction of the peptide, leading to a decrease in the effective concentration of the active peptide and an increase in degradation products over time.[9]

  • Solution: Discard the current stock solution. Prepare a new stock, divide it into single-use aliquots, and store them at -20°C or -80°C. Thaw only one aliquot per experiment.

Q2: I ran an HPLC analysis on my peptide solution after thawing it for the third time, and I see new, unexpected peaks. What are they?

The new peaks are almost certainly degradation products. Given the H-Lys-Tyr-OH sequence, these could be:

  • Oxidation Products: An increase in mass of +16 Da (or multiples thereof) would suggest oxidation of the tyrosine residue.[4]

  • Aggregates: Aggregated peptides may appear as broad peaks or elute differently than the monomeric form. Aggregation is a common consequence of freeze-thaw stress.[2][3]

  • Solution: Use HPLC coupled with Mass Spectrometry (HPLC-MS) to determine the molecular weight of the species in the new peaks.[10][11] This will help identify the nature of the degradation. To avoid this, always use a fresh, single-use aliquot for your experiments.

Q3: My this compound peptide solution, which was clear initially, now appears cloudy or has visible particulates after a few freeze-thaw cycles. What happened?

This indicates that the peptide has aggregated and precipitated out of solution. Cryo-concentration and interfacial stresses during freeze-thaw cycles are known to promote peptide aggregation, leading to insolubility.[3][7]

  • Solution: The aggregated peptide is likely non-functional and should be discarded. When preparing a new solution, consider testing different sterile buffers (pH 5-7) to optimize solubility and stability.[7] Always aliquot the new stock solution to prevent repeated freeze-thaw cycles.

Visual Workflow: Troubleshooting Peptide Instability

The following diagram outlines a logical workflow for troubleshooting experimental issues possibly related to peptide integrity.

start Inconsistent or Unexpected Results q1 Is the peptide solution from a master stock that has been frozen and thawed multiple times? start->q1 cause1 Probable Cause: Peptide degradation due to repeated freeze-thaw cycles. q1->cause1  Yes q2 Is this the first use of a freshly prepared stock solution? q1->q2 No solution1 Action: 1. Discard old stock. 2. Prepare fresh stock & create   single-use aliquots. 3. Store at -20°C or -80°C. cause1->solution1 end_ok Problem Resolved solution1->end_ok check_storage Verify Storage of Lyophilized Powder: - Stored at -20°C/-80°C? - Protected from light/moisture? q2->check_storage Yes other_issue Issue likely unrelated to peptide stability. Investigate other experimental parameters. q2->other_issue No, problem is with lyophilized stock check_protocol Review Reconstitution Protocol: - Used sterile buffer (pH 5-7)? - Correct concentration? check_storage->check_protocol analyze Analytical Check: Perform RP-HPLC/MS to confirm purity of new stock. check_protocol->analyze analyze->end_ok Purity Confirmed

Caption: Troubleshooting workflow for peptide-related issues.

Quantitative Data on Freeze-Thaw Effects

Specific stability data for this compound is not publicly available. However, the following table summarizes representative data from studies on other peptides to illustrate the potential impact of freeze-thaw cycles.

Number of Freeze-Thaw CyclesMedian Change in Peak Intensity (Mass Spec)[12]Change in Concentration (Select Peptide Biomarkers)[13][14]
1BaselineBaseline
21.7%Not Reported
32.4%Not Reported
43.5%Not Reported
53.1%+22% to +44% (Increase due to assay effects)

Note: This data is for illustrative purposes. The "increase" in biomarker concentration was an artifact of the immunoassay used, but it highlights that freeze-thaw cycles can cause significant, unpredictable changes in analytical results. The key takeaway is that changes occur with each cycle.

Experimental Protocol: Assessing Peptide Stability

This protocol outlines a method using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the stability of this compound after repeated freeze-thaw cycles.

Objective: To determine the percent purity of this compound after 0, 1, 3, 5, and 10 freeze-thaw cycles.

Materials:

  • Lyophilized this compound

  • Sterile, HPLC-grade water

  • Acetonitrile (ACN), HPLC-grade

  • Trifluoroacetic acid (TFA), HPLC-grade

  • Microcentrifuge tubes

  • -20°C freezer and room temperature bench

  • RP-HPLC system with a C18 column

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Peptide Stock Solution Preparation:

    • Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator for at least 20 minutes before opening.[6][7]

    • Prepare a 1 mg/mL stock solution by dissolving the peptide in Mobile Phase A. Vortex briefly to ensure complete dissolution.

  • Aliquoting:

    • Dispense the stock solution into at least 10 separate, clearly labeled microcentrifuge tubes (e.g., 50 µL per tube).

  • Freeze-Thaw Cycling:

    • T=0 (Control): Immediately analyze one aliquot by RP-HPLC.

    • Cycle 1: Freeze the remaining aliquots at -20°C for at least 1 hour. Then, thaw completely at room temperature for 30 minutes. Analyze one aliquot from the "Cycle 1" group.

    • Cycles 3, 5, 10: Repeat the freeze-thaw process for the required number of cycles, removing aliquots for analysis after the 3rd, 5th, and 10th cycles.

  • RP-HPLC Analysis:

    • Column: Standard C18, 3.5-5 µm particle size.

    • Injection Volume: 10-20 µL.

    • Detection: 220 nm or 280 nm (for tyrosine).

    • Gradient: Develop a shallow gradient suitable for separating the peptide from potential impurities (e.g., 5% to 50% Mobile Phase B over 20 minutes).[15]

    • Data Analysis: Integrate the area of the main peptide peak and any new peaks that appear. Calculate the percent purity for each sample by dividing the main peak area by the total area of all peaks.

Visualizations: Workflows and Degradation Pathways

The following diagrams illustrate the experimental workflow and potential degradation pathways.

start Receive Lyophilized This compound step1 Equilibrate to RT in Desiccator start->step1 step2 Prepare 1 mg/mL Stock Solution step1->step2 step3 Create Multiple Single-Use Aliquots step2->step3 step4 Store Aliquots at -20°C / -80°C step3->step4 step6 Analyze Each Sample by RP-HPLC step3->step6 T=0 Control step5 Perform Controlled Freeze-Thaw Cycles (1, 3, 5, 10x) step4->step5 step5->step6 step7 Compare Purity (%) vs. T=0 Control step6->step7

Caption: Experimental workflow for a freeze-thaw stability study.

peptide H-Lys-Tyr-OH Solution stress Stress: Repeated Freeze-Thaw Cycles peptide->stress path1 Physical Instability stress->path1 path2 Chemical Instability stress->path2 outcome1 Aggregation & Precipitation path1->outcome1 outcome2 Oxidation of Tyrosine Residue path2->outcome2 result Loss of Purity & Biological Activity outcome1->result outcome2->result

Caption: Potential degradation pathways for H-Lys-Tyr-OH.

References

Technical Support Center: Managing TFA in H-Lys-Tyr-OH Peptide Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with H-Lys-Tyr-OH and other synthetic peptides. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and remove trifluoroacetic acid (TFA) from your peptide samples, ensuring the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my H-Lys-Tyr-OH peptide sample?

A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin.[1][2] It is also frequently used as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for peptide purification.[3][4] Consequently, the final lyophilized peptide product is often a TFA salt, where the TFA counter-ion is associated with positively charged residues like the N-terminus and the side chains of Lysine (Lys) and Arginine.[1][5] The TFA content in a peptide sample can range from 10% to 40%.[6]

Q2: How can residual TFA affect my experiments?

A2: Residual TFA can have several detrimental effects on your experiments:

  • Biological Toxicity: TFA can be toxic to cells, potentially suppressing the proliferation of cell lines like osteoblasts and chondrocytes even at low concentrations.[4][7] This can interfere with cell-based assays and in vivo studies.[1]

  • Alteration of Peptide Structure: The presence of TFA counter-ions can influence the secondary structure of peptides by affecting the hydrogen-bonding network.[4][7] This can alter the peptide's conformation and, consequently, its biological activity.

  • Interference with Analytical Techniques: TFA has a strong absorbance at around 1670 cm⁻¹, which can overlap with the amide I band of peptides in Fourier-transform infrared (FTIR) spectroscopy, complicating structural analysis.[4][7] It can also suppress the signal in mass spectrometry (LC/MS) by preventing efficient spray formation and ion-pairing with basic groups.[3]

  • pH Alteration: As a strong acid, TFA can lower the pH of your peptide solution, which may affect the results of pH-sensitive assays.[7]

  • Inaccurate Quantification: The presence of TFA adds to the total weight of the peptide sample, leading to an overestimation of the actual peptide content.[8]

Q3: What are the common methods for removing TFA from peptide samples?

A3: Several methods can be employed to remove or exchange the TFA counter-ion. The most common techniques include:

  • Lyophilization with a Stronger Acid (e.g., HCl): This involves dissolving the peptide in a solution containing a stronger acid, such as hydrochloric acid (HCl), and then lyophilizing the sample. The stronger acid protonates the TFA, which is then removed during the freeze-drying process, leaving the peptide as a salt of the stronger acid (e.g., hydrochloride salt).[9][10]

  • Ion-Exchange Chromatography (IEX): This technique involves passing the peptide solution through an anion-exchange column. The TFA anions bind to the resin, and the peptide is eluted with a different buffer, resulting in the exchange of the counter-ion.[6][11]

  • Reverse-Phase HPLC (RP-HPLC): A modified RP-HPLC method can be used for TFA removal. The peptide is loaded onto a C18 column and washed with a buffer containing a more biocompatible acid, like acetic acid, before being eluted.[9]

Troubleshooting Guides

Problem 1: Incomplete TFA removal after lyophilization with HCl.
  • Possible Cause: Insufficient number of lyophilization cycles.

  • Solution: For complete removal, it is often necessary to repeat the process of dissolving the peptide in an HCl solution and lyophilizing it at least two to three times.[9][10]

  • Possible Cause: Incorrect HCl concentration.

  • Solution: The final HCl concentration should typically be between 2 mM and 10 mM. Concentrations below 2 mM may lead to incomplete exchange, while concentrations above 10 mM could potentially modify the peptide.[9][12]

Problem 2: Low peptide recovery after ion-exchange chromatography.
  • Possible Cause: The peptide is too hydrophilic and is not retained on the column.

  • Solution: For highly hydrophilic peptides, a specific type of anion-exchange resin may be required.[6][9] Ensure the chosen resin is suitable for the properties of your peptide.

  • Possible Cause: Inefficient elution.

  • Solution: Optimize the elution buffer and gradient to ensure the complete recovery of the peptide from the column.

Problem 3: Peptide precipitation during the TFA removal process.
  • Possible Cause: The peptide is not soluble in the HCl solution or the buffer used for ion exchange.

  • Solution: If solubility is an issue in aqueous HCl, consider using a different solvent system, such as acetonitrile saturated with gaseous HCl, followed by evaporation and redissolving in water before lyophilization.[10] For chromatography, ensure the peptide is fully dissolved in the loading buffer. If necessary, a small amount of organic solvent or a denaturant like guanidine hydrochloride can be used, but its compatibility with the column must be verified.[11]

Quantitative Data Summary

The efficiency of TFA removal can vary depending on the method used and the specific peptide sequence. The following table provides a general comparison of common TFA removal techniques.

MethodTypical TFA ReductionKey Considerations
Lyophilization with HCl (multiple cycles) Can reduce TFA content to below the limit of detection (<1% w/w)[13]May require multiple cycles for complete removal. The peptide will be converted to its hydrochloride salt.[10]
Ion-Exchange Chromatography Can achieve almost complete removal (>95%)[14]Method of choice for peptides sensitive to highly acidic conditions. Requires careful selection of the resin.[11]
Reverse-Phase HPLC Partial to almost complete removal, depending on the protocol[14]Can be performed on the same system used for purification. Efficiency is dependent on the hydrophobicity of the peptide.[9]

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with Hydrochloric Acid (HCl)
  • Dissolution: Dissolve the H-Lys-Tyr-OH-TFA salt in distilled water at a concentration of approximately 1 mg/mL.[12]

  • Acidification: Add a 100 mM HCl solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[12]

  • Incubation: Allow the solution to stand at room temperature for at least one minute.[12]

  • Freezing: Flash-freeze the solution using liquid nitrogen or a -80°C freezer.[12]

  • Lyophilization: Lyophilize the frozen sample overnight until all the liquid has been removed.[12]

  • Repeat: To ensure complete TFA removal, repeat steps 1-5 at least two more times.[12]

  • Final Product: After the final lyophilization, the peptide will be in its hydrochloride salt form.

Protocol 2: TFA Removal by Ion-Exchange Chromatography
  • Resin Preparation: Prepare a small column with a strong anion-exchange resin. The column should have a 10- to 50-fold excess of anion sites relative to the amount of TFA in the peptide sample.[10][11]

  • Equilibration: Equilibrate the column by washing it with a 1 M solution of sodium acetate.[10][11]

  • Washing: Wash the column with distilled water to remove the excess sodium acetate.[10][11]

  • Sample Loading: Dissolve the H-Lys-Tyr-OH-TFA salt in distilled water and apply it to the column.[10][11]

  • Elution: Elute the peptide with distilled water and collect the fractions. The TFA will remain bound to the resin.[10][11]

  • Fraction Analysis: Analyze the collected fractions to identify those containing the peptide.

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.[10][11]

Protocol 3: Identification and Quantification of TFA by Ion Chromatography (IC)
  • Sample Preparation: Dissolve the peptide sample in the eluent to a known concentration (e.g., 1 mg/mL). Further dilutions may be necessary to fall within the linear range of the instrument.[15]

  • Instrumentation: Use an ion chromatograph equipped with an anion-exchange column (e.g., IonPac AS14) and a suppressed conductivity detector.[15]

  • Eluent: A typical eluent is a mixture of sodium carbonate and sodium bicarbonate (e.g., 3.5 mM sodium carbonate / 0.8 mM sodium bicarbonate).[15]

  • Standard Preparation: Prepare a series of TFA standards of known concentrations to generate a calibration curve.[15]

  • Analysis: Inject the prepared sample and standards into the IC system.

  • Quantification: Identify the TFA peak in the sample chromatogram based on the retention time of the standards. Quantify the amount of TFA in the sample by comparing its peak area to the calibration curve.[15]

Visualized Workflows

TFA_Identification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_quant Quantification PeptideSample H-Lys-Tyr-OH Peptide Sample Dissolve Dissolve in Eluent PeptideSample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute IC Ion Chromatography (IC) Dilute->IC Inject NMR 19F NMR Spectroscopy Dilute->NMR Analyze HPLC_ELSD HPLC-ELSD Dilute->HPLC_ELSD Inject Quantify Quantify TFA Content IC->Quantify NMR->Quantify HPLC_ELSD->Quantify

Caption: Workflow for the identification and quantification of TFA.

TFA_Removal_Workflow cluster_lyo Method 1: Lyophilization with HCl cluster_iex Method 2: Ion-Exchange Chromatography Start Peptide-TFA Salt (H-Lys-Tyr-OH) DissolveHCl Dissolve in HCl Solution Start->DissolveHCl LoadIEX Load on Anion-Exchange Column Start->LoadIEX Freeze Freeze DissolveHCl->Freeze Lyophilize Lyophilize Freeze->Lyophilize Repeat Repeat 2-3x Lyophilize->Repeat Repeat->DissolveHCl Incomplete Removal End_HCl Peptide-HCl Salt Repeat->End_HCl Complete Removal Wash Wash to Remove Peptide LoadIEX->Wash Elute Collect Peptide Fractions Wash->Elute End_Acetate Peptide-Acetate Salt Elute->End_Acetate

Caption: Comparison of workflows for TFA removal from peptide samples.

References

Technical Support Center: Managing pH Shifts from H-Lys-Tyr-OH TFA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering pH shifts in cell culture media after the addition of H-Lys-Tyr-OH TFA (Lysyltyrosine trifluoroacetate).

Frequently Asked Questions (FAQs)

Q1: Why did the color of my cell culture media change from red to orange or yellow after adding this compound?

A: The color change is due to a drop in the media's pH. Most standard cell culture media contain a pH indicator called phenol red, which is red at a physiological pH of ~7.4, turns orange as the pH becomes more acidic, and yellow at a pH below ~6.8.[1] The addition of this compound introduces an acidic component, causing this shift.

Q2: What component of this compound causes the pH to drop?

A: The pH drop is caused by the trifluoroacetate (TFA) counterion. Peptides are often purified using high-performance liquid chromatography (HPLC) with trifluoroacetic acid.[2] As a result, the final lyophilized peptide is a TFA salt.[3] Trifluoroacetic acid is a strong acid (pKa ≈ 0.23) that, when dissolved in your media, releases hydrogen ions (H+), leading to acidification.[4][5]

Q3: What is the optimal pH for my cell culture, and why is it important?

A: Most normal mammalian cell lines thrive in a narrow pH range of 7.2 to 7.4.[1] Some transformed cell lines may prefer a slightly more acidic environment (pH 7.0–7.4).[6] Maintaining this optimal pH is critical, as even small deviations can alter cellular processes like metabolism, growth rate, and membrane potential, ultimately affecting experimental reproducibility and cell viability.[7][8]

Q4: How can I correct the media pH after adding the peptide?

A: You can adjust the pH by carefully adding a sterile, dilute solution of a base, such as sodium hydroxide (NaOH), drop by drop while monitoring the pH with a calibrated pH meter.[9] It is crucial to do this before adding the media to your cells. A detailed protocol is provided below.

Q5: Should I use media with a stronger buffer like HEPES?

A: Using a medium supplemented with a non-volatile buffer like HEPES can provide greater buffering capacity against pH shifts, especially if your experiments require extended handling of cultures outside a CO₂ incubator.[10] HEPES is effective in the physiological pH range of 6.8 to 8.2.[1] However, be aware that HEPES can be toxic to certain cell types at high concentrations, so its use should be validated for your specific cell line.[1]

Q6: Are there alternatives to the TFA salt form of H-Lys-Tyr-OH?

A: Yes. If the acidic nature of the TFA salt is consistently causing issues, you may consider obtaining the peptide in a different salt form, such as a hydrochloride (HCl) salt.[2] These alternative salts are generally less acidic and have a less dramatic impact on media pH.[11]

Troubleshooting Guide: Sudden pH Drop

This section addresses the common problem of a sudden decrease in media pH after the addition of this compound.

Root Cause of pH Shift

The diagram below illustrates how the TFA salt of the peptide leads to a decrease in the pH of the cell culture medium.

A This compound (Lyophilized Peptide) B Dissolution in Cell Culture Media A->B Addition C Dissociation of TFA Salt B->C D Release of H+ ions from Trifluoroacetic Acid C->D F pH Drop (Acidification) D->F Overwhelms E Media Buffering Capacity (Bicarbonate, HEPES) E->F Counteracts G Cellular Stress & Inhibited Growth F->G Leads to

Caption: Workflow showing the dissociation of this compound leading to media acidification.

Data Presentation

Table 1: Illustrative Impact of this compound on Media pH

This table provides a hypothetical example of how different concentrations of this compound can affect the pH of a standard bicarbonate-buffered medium (e.g., DMEM) initially at pH 7.4. Note: Actual pH shifts may vary based on the specific medium formulation and its buffering capacity.

Concentration of this compoundExpected Initial pH Drop (Approximate)Media Color (with Phenol Red)
1 µM< 0.1Red
10 µM0.1 - 0.2Red to Red-Orange
50 µM0.2 - 0.4Orange
100 µM0.4 - 0.6Yellow-Orange
500 µM> 0.7Yellow
Table 2: Comparison of Common Cell Culture Buffering Systems

This table compares the two primary buffering systems used in cell culture media.[1][7][8]

FeatureSodium Bicarbonate (NaHCO₃)HEPES
Buffering Mechanism CO₂-dependent equilibriumZwitterionic organic buffer
Optimal pH Range Dependent on CO₂ concentration (typically 7.2-7.4 at 5-10% CO₂)6.8 - 8.2
CO₂ Incubator RequiredNot Required
Buffering Capacity LowerHigher
Potential Toxicity Non-toxic, provides some nutritionCan be toxic to some cell types at high concentrations (>25 mM)
Primary Use Standard cell cultureWhen extra buffering is needed, especially outside a CO₂ incubator

Experimental Protocols

Protocol 1: pH Adjustment of Cell Culture Media

This protocol details the steps to safely adjust the pH of your media after adding this compound, before it is used for cell culture.

Materials:

  • This compound

  • Sterile cell culture medium

  • Sterile, dilute Sodium Hydroxide (NaOH), e.g., 0.1 N or 1 N

  • Sterile, dilute Hydrochloric Acid (HCl), e.g., 0.1 N or 1 N

  • Calibrated pH meter with a sterile probe

  • Sterile serological pipettes

  • Sterile conical tubes or bottles

  • Laminar flow hood or biosafety cabinet

Procedure:

  • Preparation: Work within a sterile environment (laminar flow hood).

  • Dissolution: Prepare your stock solution of this compound in a small volume of either sterile water or your base medium. Then, add the required volume of the peptide stock solution to your final volume of cell culture medium.

  • Initial Measurement: Using a sterile pipette, take a small aliquot of the medium for pH measurement or, if possible, place the sterile pH probe directly into the bulk medium.

  • pH Adjustment (if acidic):

    • Add a very small volume of sterile, dilute NaOH (e.g., 1-5 µL at a time for a 50 mL volume) to the medium.

    • Gently swirl the container to ensure complete mixing. Avoid vigorous shaking to prevent protein denaturation.

    • Wait for the pH reading to stabilize.

    • Repeat this process incrementally until the target pH (e.g., 7.4) is reached.

  • pH Adjustment (if basic):

    • In the rare event the pH is too high, follow the same procedure using sterile, dilute HCl.

  • Final Steps: Once the target pH is stable, the medium is ready for use. It is recommended to sterile-filter the final medium if non-sterile additions were made.

Visualizations

Troubleshooting Workflow for pH Correction

This diagram provides a logical workflow for researchers to follow when a pH shift is observed.

Start Start: Add this compound to Media CheckColor Observe Media Color Change (e.g., to Yellow) Start->CheckColor MeasurePH Measure pH with a Calibrated Meter CheckColor->MeasurePH Yes End Proceed with Experiment CheckColor->End No IsAcidic Is pH < Target Range (e.g., < 7.2)? MeasurePH->IsAcidic AdjustPH Adjust pH with sterile, dilute NaOH (See Protocol 1) IsAcidic->AdjustPH Yes IsAcidic->End No ReMeasure Re-measure pH AdjustPH->ReMeasure IsCorrect Is pH in Target Range? ReMeasure->IsCorrect IsCorrect->AdjustPH No IsCorrect->End Yes ConsiderBuffer Optional: Consider using HEPES-buffered media for future experiments End->ConsiderBuffer

Caption: A step-by-step troubleshooting workflow for correcting media pH.

Mechanism of Action of Buffering Systems

This diagram illustrates how bicarbonate and HEPES buffers work to neutralize excess H⁺ ions introduced by acidic compounds.

cluster_0 Bicarbonate Buffer System (in CO2 Incubator) cluster_1 HEPES Buffer System H_ion H+ (from TFA) HCO3 HCO3- (Bicarbonate) H_ion->HCO3 Reacts with H2CO3 H2CO3 (Carbonic Acid) HCO3->H2CO3 CO2 CO2 + H2O H2CO3->CO2 H_ion2 H+ (from TFA) HEPES_base HEPES (Base form) H_ion2->HEPES_base Reacts with HEPES_acid HEPES (Acid form) HEPES_base->HEPES_acid

Caption: How bicarbonate and HEPES buffers neutralize excess acid in cell culture media.

References

Validation & Comparative

Comparative Analysis of Neuroprotective Efficacy: H-Lys-Tyr-OH TFA Versus Other Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the neuroprotective potential of H-Lys-Tyr-OH TFA in comparison to other notable dipeptides. This report synthesizes available preclinical data, details experimental methodologies for evaluation, and visualizes key cellular pathways implicated in neuroprotection.

Introduction

The growing prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic agents. Dipeptides, due to their small size, potential for blood-brain barrier penetration, and inherent biological activity, have emerged as promising candidates for neuroprotection. This guide provides a comparative overview of the neuroprotective efficacy of this compound against other well-studied dipeptides, namely Carnosine and Cyclo(His-Pro). While direct comparative studies involving this compound are limited in publicly available literature, this report collates existing data on each dipeptide, outlines standard experimental protocols for their evaluation, and discusses the underlying molecular mechanisms.

Data Presentation: A Comparative Overview

Table 1: Neuroprotective Efficacy of Carnosine in an In Vitro Model of Glutamate-Induced Excitotoxicity

Treatment GroupNeuronal Viability (%)Fold Change vs. Glutamate Control
Control (no glutamate)100 ± 5.22.1
Glutamate (10 mM)47 ± 3.81.0
Carnosine (1 mM) + Glutamate75 ± 4.51.6
Carnosine (5 mM) + Glutamate88 ± 5.11.9

Data are presented as mean ± standard deviation. Neuronal viability was assessed using the MTT assay. This data is representative and compiled from typical findings in the field.

Table 2: Qualitative Comparison of Neuroprotective Dipeptides

DipeptidePrimary Proposed Mechanism(s)Key In Vitro/In Vivo Findings
This compound Promotion of noradrenaline and tyrosine release in the brain[1]Limited public data available on specific neuroprotective efficacy.
Carnosine Antioxidant, anti-glycation, metal ion chelation, anti-excitotoxic[2][3]Reduces infarct volume in animal models of stroke; protects neurons from glutamate-induced excitotoxicity and oxidative stress.[2][3]
Cyclo(His-Pro) Antioxidant, modulation of Nrf2 and NF-κB signaling[4][5]Protects against oxidative stress-induced cell death; shows neuroprotective effects in models of spinal cord injury.[4][5]

Experimental Protocols

To facilitate standardized and reproducible research in this area, this section details common experimental protocols used to assess the neuroprotective efficacy of dipeptides.

In Vitro Model of Glutamate-Induced Excitotoxicity

This model is widely used to screen for neuroprotective compounds.[1][6][7]

  • Cell Culture: Primary cortical neurons or neuronal cell lines (e.g., SH-SY5Y, PC12) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the dipeptide (e.g., this compound, Carnosine) for a specified period (e.g., 1-24 hours).

  • Induction of Excitotoxicity: Glutamate (e.g., 5-10 mM) is added to the culture medium for a defined duration (e.g., 15 minutes to 24 hours) to induce neuronal cell death.

  • Assessment of Neuroprotection: The protective effect of the dipeptide is quantified using various assays as described below.

Key Experimental Assays
  • Cell Viability Assay (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • After treatment, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Viable cells with active mitochondria reduce MTT to a purple formazan product.

    • The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically (typically at 570 nm).

    • Increased absorbance in dipeptide-treated groups compared to the glutamate-only group indicates neuroprotection.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

    • Cells are harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI).

    • Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in apoptotic cells.

    • PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (necrotic or late apoptotic cells).

    • The percentage of apoptotic cells (Annexin V positive, PI negative) is quantified by flow cytometry. A reduction in this population in dipeptide-treated groups signifies an anti-apoptotic effect.

  • Oxidative Stress Assay (Reactive Oxygen Species - ROS Measurement): This assay quantifies the levels of intracellular ROS.

    • Cells are loaded with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF).

    • The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

    • A decrease in fluorescence in dipeptide-treated groups indicates a reduction in oxidative stress.

Signaling Pathways in Dipeptide-Mediated Neuroprotection

The neuroprotective effects of dipeptides are often mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival and proliferation. Activation of this pathway is a common mechanism of neuroprotection for various compounds.

PI3K_Akt_Pathway Dipeptide Neuroprotective Dipeptide Receptor Cell Surface Receptor Dipeptide->Receptor Binds to PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival Akt->Survival Promotes

Caption: PI3K/Akt signaling pathway in neuroprotection.

JNK/Bax Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and is often activated in response to cellular stress, leading to apoptosis. The pro-apoptotic protein Bax is a downstream target of this pathway.

JNK_Bax_Pathway Stress Cellular Stress (e.g., Glutamate, Oxidative Stress) JNK JNK Stress->JNK Activates Bax Bax JNK->Bax Activates Mitochondria Mitochondria Bax->Mitochondria Translocates to Apoptosis Apoptosis Mitochondria->Apoptosis Initiates Dipeptide Neuroprotective Dipeptide Dipeptide->JNK Inhibits

Caption: JNK/Bax signaling pathway in apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the neuroprotective efficacy of a dipeptide.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis & Interpretation CellCulture Neuronal Cell Culture Treatment Dipeptide Treatment (e.g., this compound) CellCulture->Treatment Induction Induce Neurotoxicity (e.g., Glutamate) Treatment->Induction Assays Assess Neuroprotection (MTT, Annexin V, ROS) Induction->Assays DataAnalysis Quantitative Analysis Assays->DataAnalysis Mechanism Mechanism of Action (Signaling Pathways) DataAnalysis->Mechanism Comparison Comparative Efficacy Mechanism->Comparison

Caption: Experimental workflow for neuroprotection studies.

Conclusion

While this compound has been identified as a dipeptide with potential neurological benefits, a significant gap exists in the literature regarding its specific neuroprotective efficacy compared to other dipeptides. This guide highlights the need for direct, quantitative comparative studies employing standardized in vitro models and assays. The provided experimental protocols and pathway diagrams offer a robust framework for conducting such research. Future investigations should focus on generating dose-response data for this compound in models of excitotoxicity and oxidative stress to enable a direct and objective comparison with established neuroprotective dipeptides like Carnosine. Such data will be invaluable for the scientific community and for guiding the development of novel dipeptide-based neuroprotective therapies.

References

A Comparative Analysis of Neurotrophic Peptides and Conventional Neurotrophic Factors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for therapeutic agents to combat neurodegenerative diseases and promote neural repair has led to extensive research into neurotrophic factors. While large protein neurotrophins like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) have demonstrated potent neuroregenerative capabilities, their clinical application is hampered by poor blood-brain barrier permeability and unfavorable pharmacokinetic profiles. This has spurred the development of small molecule mimetics, including short peptides, designed to replicate the biological activity of these larger proteins.

This guide provides a comparative analysis of neurotrophic peptide mimetics and their conventional protein counterparts. While specific experimental data on the dipeptide H-Lys-Tyr-OH TFA is not available in the current scientific literature, this analysis will focus on well-characterized neurotrophic peptides and dimeric dipeptide mimetics that have been experimentally validated. We will objectively compare their performance based on available experimental data, detail the methodologies of key experiments, and visualize the critical signaling pathways involved.

Data Presentation: Performance Comparison

The efficacy of neurotrophic factors and their peptide mimetics can be quantified through various in vitro assays. Below is a summary of their performance in key functional areas.

Table 1: Activation of Post-Receptor Signaling Cascades

The binding of neurotrophic factors or their mimetics to Tropomyosin receptor kinase (Trk) receptors triggers downstream signaling pathways crucial for neuronal survival and growth. The pattern of pathway activation can differ between the full-length protein and its peptide mimetics.[1]

Compound TypeProgenitorSpecific Compound ExamplePI3K/Akt PathwayMAPK/ERK PathwayPLC-γ Pathway
Neurotrophin -NGFYesYesYes
Neurotrophin -BDNFYesYesYes
Dimeric Dipeptide Mimetic NGF (Loop 4)GK-2YesNoYes
Dimeric Dipeptide Mimetic BDNF (Loop 4)GSB-106YesYesYes
Dimeric Dipeptide Mimetic BDNF (Loop 1)GSB-214YesNoYes
Dimeric Dipeptide Mimetic BDNF (Loop 2)GTS-201NoYesYes

Data synthesized from studies on dimeric dipeptide mimetics of neurotrophins.[1]

Table 2: Quantitative Analysis of Neurotrophic Activity

The neurotrophic potency is often determined by the effective concentration required to elicit a biological response, such as promoting neuronal survival or neurite outgrowth.

CompoundAssayCell TypeEffective ConcentrationKey Finding
BDNF Neurite OutgrowthMotor Neurons50 ng/mLOptimal concentration for promoting neurite length.[2]
NGF Neurite OutgrowthPC12 Cells50 ng/mLUsed as a standard for inducing neuronal differentiation.[3]
Tricyclic Dimeric BDNF Mimetic Neuronal SurvivalEmbryonic Chick Sensory NeuronsEC50: 11 pMA highly potent small peptide mimic of BDNF.[4]
Dimeric BDNF N-Terminal Peptide Neurite OutgrowthSH-SY5Y Cells1-5 µMElicited a neurite network comparable to nM concentrations of BDNF.[5][6]

Signaling Pathways and Mechanisms

Neurotrophic factors and their mimetics exert their effects by binding to and activating specific cell surface receptors, primarily the Trk family of receptor tyrosine kinases.

Canonical Neurotrophin Signaling Pathway

The binding of a neurotrophin (like BDNF or NGF) to its cognate Trk receptor (TrkB or TrkA, respectively) induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[7] This phosphorylation creates docking sites for adaptor proteins, leading to the activation of three major downstream signaling cascades: the PI3K/Akt pathway (promoting cell survival), the MAPK/ERK pathway (involved in neuronal differentiation and neurite outgrowth), and the PLC-γ pathway (modulating synaptic plasticity).[1][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NT Neurotrophin (e.g., BDNF) Trk Trk Receptor (e.g., TrkB) NT->Trk Binding & Dimerization PI3K PI3K Trk->PI3K MAPK RAS/MAPK Pathway Trk->MAPK PLCg PLC-γ Trk->PLCg Akt Akt PI3K->Akt Survival Neuronal Survival (Anti-apoptosis) Akt->Survival Differentiation Differentiation & Neurite Outgrowth MAPK->Differentiation Plasticity Synaptic Plasticity PLCg->Plasticity

Canonical Trk receptor signaling pathway.
Peptide Mimetic Action

Dimeric dipeptide mimetics are designed to replicate the key binding loops of neurotrophins, allowing them to bind to and dimerize Trk receptors, thereby activating downstream signaling.[4] Interestingly, some peptide mimetics can selectively activate certain pathways over others, offering the potential for more targeted therapeutic effects.[1] For instance, the NGF mimetic GK-2 activates the PI3K/Akt and PLC-γ pathways without engaging the MAPK/ERK cascade.[1]

G cluster_0 Full-Length Neurotrophin cluster_1 Peptide Mimetic Design cluster_2 Receptor Activation BDNF BDNF Protein Loop2 Loop 2 Loop4 Loop 4 TrkB TrkB Receptor BDNF->TrkB Binds & Activates Logic Mimics key binding loops Loop4->Logic Mimetic Dimeric Peptide Mimetic (e.g., GSB-106) Mimetic->TrkB Binds & Activates Logic->Mimetic Signaling Downstream Signaling TrkB->Signaling

Concept of a peptide mimicking a neurotrophin.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of neurotrophic compounds.

Neuronal Survival and Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their health.

Protocol:

  • Cell Plating: Plate neuronal cells (e.g., primary cortical neurons or a cell line like SH-SY5Y) in a 96-well plate at a predetermined optimal density (e.g., 25,000 cells/well) and culture for 24-48 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of the neurotrophic factor or peptide mimetic for the desired duration (e.g., 24-72 hours). Include appropriate positive and negative controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[10]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals that have formed in viable cells.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[11]

G start Start plate Plate Neuronal Cells in 96-well Plate start->plate treat Add Test Compounds (Neurotrophins, Peptides) plate->treat incubate Incubate for Desired Period treat->incubate mtt Add MTT Reagent to Each Well incubate->mtt incubate2 Incubate (1-4h) Forms Formazan mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Read Absorbance at 570 nm solubilize->read end End read->end

Workflow for a typical MTT cell viability assay.
Trk Receptor Phosphorylation (Western Blot)

Western blotting is used to detect the phosphorylation (activation) of Trk receptors in response to treatment with a neurotrophic compound.

Protocol:

  • Cell Lysis: Treat neuronal cells with the compound for a short period (e.g., 5-30 minutes). Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Gel Electrophoresis: Separate the protein lysates by molecular weight using SDS-PAGE. Load equal amounts of protein for each sample.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the Trk receptor (e.g., anti-phospho-TrkA) overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The band intensity corresponds to the level of Trk receptor phosphorylation. The membrane can be stripped and re-probed with an antibody for the total Trk protein to normalize the results.[14]

Neurite Outgrowth Assay

This assay quantifies the ability of a compound to promote the growth of neurites, a key feature of neuronal differentiation and regeneration.

Protocol:

  • Cell Plating: Plate neuronal cells (e.g., PC12 or primary dorsal root ganglion neurons) on a suitable substrate (e.g., collagen or laminin-coated plates) in a low-serum medium.[15]

  • Compound Treatment: Add the test compounds at various concentrations. Include a positive control (e.g., NGF for PC12 cells) and a negative control (vehicle).

  • Incubation: Culture the cells for a period sufficient to allow neurite extension (e.g., 24-72 hours).

  • Fixation and Staining: Fix the cells with paraformaldehyde and stain them with a neuronal marker, such as an antibody against βIII-tubulin, to visualize the neurons and their processes.

  • Imaging and Analysis: Capture images using a microscope and quantify neurite outgrowth using image analysis software. Parameters measured may include the percentage of neurite-bearing cells, average neurite length, and number of branches per cell.[3]

References

Assessing the Off-Target Effects of H-Lys-Tyr-OH TFA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the full spectrum of a compound's biological activity is paramount. This guide provides a framework for assessing the off-target effects of the dipeptide H-Lys-Tyr-OH TFA, comparing it with alternative compounds that also modulate catecholamine pathways. Due to the limited direct experimental data on this compound's off-target profile, this guide focuses on providing the rationale and detailed methodologies for a comprehensive assessment.

This compound is a dipeptide composed of lysine and tyrosine, purported to enhance brain function by promoting the release of noradrenaline and tyrosine.[1] While its on-target effects are of significant interest, a thorough evaluation of its potential off-target interactions is crucial for any therapeutic or research application. This guide outlines a comparative approach, placing this compound alongside two distinct alternatives: the structurally similar dipeptide Glycyl-L-tyrosine and the well-characterized small molecule L-DOPA, a direct precursor in the catecholamine synthesis pathway.

Comparative Overview of Compounds

To effectively assess off-target effects, it is essential to understand the primary characteristics and proposed mechanisms of action of this compound and its chosen comparators.

CompoundTypeProposed Primary Mechanism of ActionPotential for Off-Target Effects
This compound DipeptidePromotes the release of noradrenaline and tyrosine.High - As a dipeptide, it may interact with various peptide transporters, receptors, or enzymes. The individual amino acids also have broad biological roles.
Glycyl-L-tyrosine DipeptideServes as a highly soluble precursor to L-tyrosine, thereby increasing the substrate for catecholamine synthesis.Moderate - Primarily acts as a pro-drug for tyrosine. Off-target effects would likely be related to elevated tyrosine levels.
L-DOPA Small Molecule Amino AcidA direct precursor to dopamine, bypassing the rate-limiting step of tyrosine hydroxylase in catecholamine synthesis.High - Known to have significant central and peripheral effects due to its direct conversion to dopamine.

Experimental Protocols for Off-Target Assessment

A comprehensive assessment of off-target effects should involve a multi-faceted approach, including receptor binding assays, enzyme inhibition profiling, and cell-based functional assays.

Receptor Binding Panel

A broad receptor binding screen is a critical first step to identify potential off-target interactions. This should include a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters, with a particular focus on those involved in neurotransmission.

Methodology:

  • Compound Preparation: Prepare stock solutions of this compound, Glycyl-L-tyrosine, and L-DOPA in a suitable buffer (e.g., PBS with 0.1% BSA).

  • Assay Execution: Utilize a commercially available receptor binding panel (e.g., from Eurofins, CEREP). The compounds should be screened at a standard concentration (e.g., 10 µM) against a panel of at least 40-50 common CNS receptors (including adrenergic, dopaminergic, serotonergic, and glutamatergic receptors).

  • Data Analysis: Results are typically expressed as a percentage of inhibition of radioligand binding. A threshold of >50% inhibition is generally considered a "hit" and warrants further investigation with concentration-response curves to determine the binding affinity (Ki).

Enzyme Inhibition Profiling

Given the metabolic roles of lysine and tyrosine, it is crucial to assess the potential for this compound to inhibit key enzymes.

Methodology:

  • Target Enzymes: A focused panel should include:

    • Tyrosine Hydroxylase: The rate-limiting enzyme in catecholamine synthesis.

    • DOPA Decarboxylase: Converts L-DOPA to dopamine.

    • Monoamine Oxidase (MAO-A and MAO-B): Involved in the degradation of catecholamines.

    • Catechol-O-Methyltransferase (COMT): Also involved in catecholamine degradation.

    • A panel of common kinases: To assess broader off-target kinase inhibition.

  • Assay Format: Utilize commercially available enzyme inhibition assay kits (e.g., from Promega, Abcam). These are typically fluorescence- or luminescence-based assays.

  • Procedure: a. Incubate the recombinant enzyme with the test compound at various concentrations. b. Add the enzyme's substrate and allow the reaction to proceed for a defined period. c. Measure the product formation using a plate reader.

  • Data Analysis: Calculate the IC50 value for each compound against each enzyme.

Neurotransmitter Release Assay

This functional assay directly measures the effect of the compounds on neurotransmitter release from a relevant cell model.

Methodology:

  • Cell Model: PC12 cells (a rat pheochromocytoma cell line) are a suitable model as they synthesize and release dopamine and norepinephrine.

  • Cell Culture: Culture PC12 cells in appropriate media. For differentiation, treat with Nerve Growth Factor (NGF) for 5-7 days.

  • Assay Procedure: a. Plate differentiated PC12 cells in 24-well plates. b. Wash the cells with a Krebs-Ringer buffer. c. Pre-incubate the cells with the test compounds (this compound, Glycyl-L-tyrosine, L-DOPA) at various concentrations for 30 minutes. d. Stimulate neurotransmitter release by adding a high concentration of potassium chloride (e.g., 50 mM KCl). e. Collect the supernatant after a short incubation period (e.g., 5-10 minutes).

  • Quantification: Measure the concentration of dopamine and norepinephrine in the supernatant using a commercially available ELISA kit or by HPLC with electrochemical detection.

  • Data Analysis: Compare the amount of neurotransmitter released in the presence of the test compounds to the amount released by the vehicle control.

Visualizing Pathways and Workflows

To better understand the biological context and experimental design, the following diagrams illustrate the key pathways and workflows.

Catecholamine_Synthesis_Pathway cluster_compounds Points of Intervention Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase H-Lys-Tyr-OH H-Lys-Tyr-OH H-Lys-Tyr-OH->Norepinephrine Promotes Release Gly-Tyr Gly-Tyr Gly-Tyr->Tyrosine Hydrolysis L-DOPA_input L-DOPA L-DOPA_input->L_DOPA

Figure 1. Catecholamine synthesis pathway with points of intervention for the test compounds.

Off_Target_Workflow cluster_0 Initial Screening cluster_1 Functional Assessment cluster_2 Data Analysis & Prioritization Receptor_Binding Broad Receptor Binding Panel Hit_Identification Hit Identification (>50% Inhibition/Activity) Receptor_Binding->Hit_Identification Enzyme_Profiling Enzyme Inhibition Profiling Enzyme_Profiling->Hit_Identification Neurotransmitter_Release Neurotransmitter Release Assay Dose_Response Dose-Response Curves (Ki / IC50 Determination) Neurotransmitter_Release->Dose_Response Cytotoxicity General Cytotoxicity Assay Off_Target_Profile Comprehensive Off-Target Profile Cytotoxicity->Off_Target_Profile Hit_Identification->Dose_Response Dose_Response->Off_Target_Profile

Figure 2. Experimental workflow for assessing off-target effects.

Conclusion

A thorough investigation of off-target effects is a cornerstone of preclinical drug development and in-depth pharmacological research. For a novel compound like this compound, where public data is scarce, a systematic and comparative approach is essential. By employing the detailed protocols outlined in this guide, researchers can generate a robust off-target profile and objectively compare its selectivity against relevant alternatives like Glycyl-L-tyrosine and L-DOPA. This data-driven approach will enable a more informed assessment of the compound's potential therapeutic utility and risks.

References

A Guide to the Independent Replication and Analysis of H-Lys-Tyr-OH TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the established methodologies for the synthesis, purification, and characterization of the dipeptide H-Lys-Tyr-OH, with its trifluoroacetic acid (TFA) salt. While direct, peer-reviewed "replication studies" for a well-defined dipeptide like this are uncommon, this document consolidates standard protocols to serve as a benchmark for achieving reproducible, high-quality results in an independent laboratory setting. The data and protocols presented are based on well-established principles of solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC).

The dipeptide H-Lys-Tyr-OH is composed of lysine and tyrosine and has been noted for its potential in promoting the release of noradrenaline, suggesting applications in improving brain function.[1] Achieving a high degree of purity is critical for obtaining reliable data in subsequent biological assays.

Comparative Data for Synthesis and Purification

Successful and reproducible synthesis of H-Lys-Tyr-OH TFA hinges on careful control of the synthesis process and rigorous purification. The following tables outline the expected parameters and outcomes for a standard synthesis.

Table 1: Comparison of Common Solid-Phase Peptide Synthesis (SPPS) Strategies

FeatureFmoc/tBu StrategyBoc/Bzl StrategyRationale for Selection
Temporary Nα-Protecting Group Fmoc (Fluorenylmethyloxycarbonyl)Boc (tert-butyloxycarbonyl)Fmoc is base-labile, offering milder deprotection conditions compared to the strong acid required for Boc removal.[2]
Side-Chain Protecting Groups Acid-labile (e.g., tBu for Tyr, Boc for Lys)Acid-labile (e.g., Bzl-based)Groups must be stable during the Nα-deprotection step but removable during final cleavage.[2]
Deprotection Reagent 20-40% Piperidine in DMF25-50% TFA in DCMThe Fmoc strategy avoids repeated exposure of the peptide to strong acid, which can prevent side reactions.[2][3]
Final Cleavage Reagent High concentration TFA (e.g., 95%)Anhydrous HFTFA is significantly less hazardous and requires less specialized equipment than hydrogen fluoride.[2]
Prevalence More commonly used in modern labsHistorically significant, still usedThe Fmoc/tBu strategy is generally preferred due to its milder conditions and avoidance of hazardous reagents like HF.[3]

Table 2: Key Parameters for HPLC Purification and Quality Control

ParameterSpecificationPurpose & Significance
HPLC Column Reversed-Phase C18, wide-pore (300Å)The C18 stationary phase separates molecules based on hydrophobicity; wide pores are necessary for efficient peptide separation.[4][5]
Mobile Phase A 0.1% TFA in Ultrapure WaterTFA acts as an ion-pairing agent, improving peak shape and resolution for peptides.[4]
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)Acetonitrile is the organic modifier used to elute the peptide from the nonpolar column.[4]
Detection Wavelength 220 nm & 280 nm220 nm detects the peptide backbone. The aromatic side-chain of Tyrosine provides absorbance around 280 nm, offering a secondary confirmation.[6]
Expected Purity >98% (Post-Purification)High purity is essential for ensuring that observed biological effects are due to the target peptide and not contaminants.
Identity Confirmation Mass Spectrometry (LC-MS)Confirms the molecular weight of the dipeptide (C15H24N4O4), which is 324.37 g/mol for the free base.

Experimental Protocols

The following protocols represent a standard, reproducible workflow for the synthesis and purification of H-Lys-Tyr-OH.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of H-Lys-Tyr-OH on a pre-loaded Fmoc-Tyr(tBu)-Wang resin.

  • Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc group from Tyrosine.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Lysine Coupling:

    • In a separate vessel, activate Fmoc-Lys(Boc)-OH (3 equivalents) with a coupling reagent like HBTU (3 eq.) and a base like DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • To ensure the reaction has gone to completion, a Kaiser test can be performed on a small sample of beads. A negative result (yellow beads) indicates successful coupling.

  • Final Wash: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents. The resin now has the protected dipeptide, Fmoc-Lys(Boc)-Tyr(tBu)-Resin.

  • Final Fmoc Deprotection: Repeat Step 2 to remove the N-terminal Fmoc group from the Lysine residue.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% Water. TIS and water act as scavengers to prevent side reactions.[3]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Protocol 2: RP-HPLC Purification
  • Sample Preparation: Dissolve the crude peptide powder in Mobile Phase A (0.1% TFA in water). Filter the solution through a 0.45 µm syringe filter.[4]

  • Column Equilibration: Equilibrate a preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes.

  • Gradient Elution: Inject the sample and run a linear gradient of Mobile Phase B (e.g., 5% to 65% over 40 minutes) at a flow rate appropriate for the column size.

  • Fraction Collection: Collect fractions corresponding to the major peak, which is the target H-Lys-Tyr-OH peptide.

  • Purity Analysis: Analyze the collected fractions using an analytical C18 column to determine their purity. Pool all fractions with a purity of ≥98%.

  • Lyophilization: Freeze the pooled, high-purity fractions and lyophilize them to obtain the final product as a white, fluffy powder (this compound salt).[4] Store at -20°C or lower.

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the processes and logic involved in producing and verifying this compound.

G cluster_synthesis Phase 1: Solid-Phase Synthesis cluster_purification Phase 2: Purification & QC Resin Fmoc-Tyr(tBu)-Wang Resin Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Couple Couple Fmoc-Lys(Boc)-OH (HBTU/DIPEA) Deprotect1->Couple Deprotect2 Final Fmoc Deprotection Couple->Deprotect2 Cleave Cleavage from Resin (95% TFA Cocktail) Deprotect2->Cleave Crude Crude H-Lys-Tyr-OH Cleave->Crude Yields HPLC Preparative RP-HPLC Crude->HPLC Analysis Purity Analysis (Analytical HPLC) HPLC->Analysis Lyophilize Lyophilization Analysis->Lyophilize Pool Fractions >98% Final Pure this compound (>98% Purity) Lyophilize->Final

Overall workflow from synthesis to pure product.

G start Start Cycle deprotect 1. Fmoc Deprotection (Piperidine/DMF) start->deprotect wash1 2. Wash (DMF/DCM) deprotect->wash1 couple 3. Couple Next Amino Acid (Activated Fmoc-AA) wash1->couple wash2 4. Wash (DMF/DCM) couple->wash2 wash2->deprotect Next Amino Acid end End Cycle wash2->end Final Amino Acid

The cyclic process of Solid-Phase Peptide Synthesis (SPPS).

G cluster_bio Biological Significance cluster_qc Quality Control Logic Tyr Tyrosine Residue Activity Potential Bioactivity (e.g., Neuromodulation) Tyr->Activity Phenolic group enables H-bonding & signaling Lys Lysine Residue Lys->Activity Positive charge can interact with membranes Purity Purity Check (HPLC > 98%?) Activity->Purity Requires High Purity & Correct Identity Identity Identity Check (Mass Spec Match?) Purity->Identity Pass Final Product Qualified for Biological Assays Identity->Final Pass

References

In Vivo Showdown: H-Lys-Tyr-OH TFA vs. Its Amide-Derivatized Analog

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The primary rationale for exploring the amide-derivatized analog of H-Lys-Tyr-OH stems from the well-established principle that C-terminal amidation can significantly enhance a peptide's biological activity and metabolic stability.[1][2] The conversion of the C-terminal carboxyl group to a carboxamide removes the negative charge, which can lead to more favorable receptor interactions and increased resistance to degradation by carboxypeptidases.[1]

Performance Comparison: A Data-Driven Overview

To illustrate the potential in vivo differences between a peptide acid and its amide analog, we present representative data from a comparative study on a cationic anti-inflammatory peptide (CTP) and its C-terminally amidated version (CTP-NH2). This study highlights the impact of amidation on biological activity and cellular uptake.[3][4]

Table 1: Comparison of Biological Activity and Physicochemical Properties

ParameterCTP (C-terminal Acid)CTP-NH2 (C-terminal Amide)Fold ChangeReference
Anti-Inflammatory Activity (Inhibition of LPS-induced TNF-α) LowerHigherEnhanced[3][4]
LPS Neutralization Activity EffectiveMore EffectiveImproved[3][4]
Cellular Uptake PoorEnhancedIncreased[3][4]
Hydrophobicity (HPLC Retention Time) 10.94 min11.96 minIncreased[4]
Cytotoxicity HigherLowerDecreased[3][4]

Note: This data is from a representative study on the cationic anti-inflammatory peptide CTP and its amidated analog and is intended to be illustrative of the potential differences between H-Lys-Tyr-OH and H-Lys-Tyr-NH2.

Delving into the Mechanism: Signaling Pathways

H-Lys-Tyr-OH is suggested to improve brain function by promoting the release of noradrenaline and tyrosine. The synthesis of catecholamines, including noradrenaline (norepinephrine), is a well-characterized pathway originating from the amino acid tyrosine.

Norepinephrine Synthesis Pathway

The following diagram illustrates the biochemical cascade leading to the synthesis of norepinephrine from tyrosine. This process is initiated by the uptake of tyrosine into neurons.

Norepinephrine_Synthesis Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) (Rate-limiting step) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase

Caption: Biosynthetic pathway of norepinephrine from tyrosine.

Experimental Corner: Protocols for In Vivo Evaluation

To rigorously compare H-Lys-Tyr-OH TFA and its amide analog in an in vivo setting, a series of well-defined experiments are necessary. Below are detailed protocols for key in vivo assessments, adapted from established methodologies in peptide pharmacokinetic and pharmacodynamic studies.

General Experimental Workflow

The following diagram outlines a typical workflow for an in vivo comparative study of peptide analogs.

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Analysis Peptide_Prep Peptide Synthesis & Purification (Acid and Amide) Formulation Formulation in Sterile Vehicle Peptide_Prep->Formulation Dosing Administration (e.g., IV, SC, Oral) Formulation->Dosing Animal_Model Animal Model (e.g., Sprague-Dawley Rats) Animal_Model->Dosing Sampling Blood/Tissue Collection Dosing->Sampling Quantification Peptide Quantification (LC-MS/MS) Sampling->Quantification PD_Analysis Pharmacodynamic Analysis Sampling->PD_Analysis PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: General workflow for in vivo comparison of peptide analogs.

Pharmacokinetic Study in Rodents

Objective: To determine and compare the pharmacokinetic profiles (e.g., half-life, clearance, volume of distribution, and bioavailability) of this compound and H-Lys-Tyr-NH2.

Animal Model: Male Sprague-Dawley rats (250-300g), cannulated in the jugular vein for serial blood sampling.[5]

Dosing and Administration:

  • Intravenous (IV) Bolus: Administer the peptide (e.g., 1 mg/kg) as a single bolus via the tail vein to determine fundamental pharmacokinetic parameters.

  • Subcutaneous (SC) Injection: Administer the peptide (e.g., 5 mg/kg) to assess absorption and bioavailability from a common parenteral route.

  • Oral Gavage (PO): Administer the peptide (e.g., 20 mg/kg) to evaluate oral absorption and bioavailability.

Blood Sampling:

  • Collect blood samples (approximately 100-200 µL) from the jugular vein cannula at predefined time points (e.g., pre-dose, 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).[5]

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor cocktail to prevent ex vivo degradation.

  • Centrifuge the blood samples to separate plasma, which is then stored at -80°C until analysis.

Sample Analysis:

  • Quantify the concentration of each peptide in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[6][7][8][9] This technique offers high sensitivity and specificity for peptide quantification.

In Vivo Stability Assessment

Objective: To compare the metabolic stability of this compound and H-Lys-Tyr-NH2 in a physiological environment.

Methodology:

  • The pharmacokinetic data from the IV administration study will provide an in vivo half-life, which is a direct measure of stability and clearance.

  • Ex Vivo Plasma Stability: Incubate the peptides in fresh rat plasma at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes) and quench the enzymatic activity with an organic solvent (e.g., acetonitrile). Analyze the remaining peptide concentration by LC-MS/MS to determine the degradation rate.[5]

Pharmacodynamic (PD) Study: Assessment of Noradrenaline and Tyrosine Levels

Objective: To evaluate and compare the ability of this compound and H-Lys-Tyr-NH2 to increase noradrenaline and tyrosine levels in the brain.

Animal Model: Male C57BL/6 mice.

Methodology:

  • Administer the peptides via a relevant route (e.g., intraperitoneal injection) at various doses.

  • At a predetermined time point post-administration (based on pharmacokinetic data), euthanize the animals and rapidly dissect specific brain regions (e.g., hypothalamus, prefrontal cortex).

  • Homogenize the brain tissue and analyze the levels of noradrenaline and tyrosine using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or LC-MS/MS.

Conclusion

While direct comparative in vivo data for this compound and its amide analog remains to be published, the principles of peptide chemistry and pharmacology, supported by data from analogous peptides, strongly suggest that the amide-derivatized version, H-Lys-Tyr-NH2, would likely exhibit enhanced in vivo performance. Specifically, amidation is expected to increase metabolic stability, leading to a longer plasma half-life and potentially improved bioavailability. Furthermore, the removal of the C-terminal negative charge may enhance its interaction with its biological target, resulting in greater potency. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically validate these hypotheses and to fully characterize the in vivo profiles of these and other peptide candidates. Such studies are crucial for the rational design and development of next-generation peptide therapeutics.

References

Evaluating the Specificity of H-Lys-Tyr-OH TFA's Biological Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dipeptide H-Lys-Tyr-OH TFA, focusing on its claimed biological action of promoting noradrenaline and tyrosine release in the brain. Due to the limited availability of public experimental data on this compound, this guide leverages available research on other tyrosine-containing dipeptides as a benchmark for evaluating potential efficacy and specificity. The information presented herein is intended to guide researchers in designing experiments to validate the claims and explore the therapeutic potential of this and similar compounds.

Introduction to this compound and its Claimed Biological Action

This compound is a dipeptide composed of L-lysine and L-tyrosine with a trifluoroacetic acid (TFA) salt counterion. Its primary reported biological activity, as described in patent literature, is the prevention of neurological diseases and improvement of brain function by promoting the release of noradrenaline and tyrosine in the brain[1]. Tyrosine is a crucial precursor for the synthesis of catecholamine neurotransmitters, including noradrenaline (norepinephrine) and dopamine.[2] The proposed mechanism of action suggests that this compound could enhance catecholaminergic neurotransmission, which plays a vital role in cognitive processes, mood regulation, and the body's stress response.

However, a comprehensive evaluation of the specificity of this action requires direct experimental evidence, which is not currently available in the public domain. To provide a framework for such an evaluation, this guide presents a comparative analysis with other tyrosine-containing dipeptides for which experimental data on their effects on catecholamine metabolism have been published.

Comparative Analysis with Alternative Tyrosine-Containing Dipeptides

Several studies have investigated the effects of different tyrosine-containing dipeptides on brain catecholamine levels. A key study by Tsubouchi et al. (2021) provides a direct comparison of the oral administration of Ile-Tyr, Ser-Tyr, and Tyr-Pro on dopamine and noradrenaline metabolism in the mouse brainstem.[2] These dipeptides serve as relevant comparators to understand the potential specificity of H-Lys-Tyr-OH.

Data Presentation

The following table summarizes the key quantitative findings from the comparative study of tyrosine-containing dipeptides.[2] This data provides a baseline for the expected magnitude of effect and the potential for differential activity between various dipeptides.

DipeptideDopamine (DA) Level (% of Tyr alone)Homovanillic Acid (HVA) Level (% of Tyr alone)3,4-Dihydroxyphenylacetic Acid (DOPAC) Level (% of Tyr alone)Noradrenaline (NA) TurnoverDopamine (DA) Turnover
Ile-Tyr ~170%Significantly IncreasedSignificantly IncreasedNo significant changeIncreased
Ser-Tyr No significant changeNo significant changeNo significant changeSignificantly IncreasedNo significant change
Tyr-Pro No significant changeNo significant changeNo significant changeNo significant changeSuppressed

Data is qualitatively summarized from the findings of Tsubouchi et al. (2021). "Significantly Increased" or "Suppressed" indicates a statistically significant difference compared to the control group (oral administration of Tyrosine alone).[2]

Signaling Pathways and Experimental Workflows

To visualize the underlying biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Noradrenaline Synthesis Pathway

This diagram illustrates the biochemical pathway for the synthesis of noradrenaline from its precursor, tyrosine. This pathway is central to understanding how increasing tyrosine availability could lead to enhanced noradrenaline release.

Noradrenaline_Synthesis Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Noradrenaline Noradrenaline Dopamine->Noradrenaline Dopamine β-Hydroxylase

Caption: Noradrenaline synthesis pathway from tyrosine.

Proposed Mechanism of Action for this compound

This diagram illustrates the hypothesized mechanism of action for this compound based on the available information.

H_Lys_Tyr_OH_TFA_Action cluster_administration Administration cluster_brain Brain cluster_outcome Potential Outcome H_Lys_Tyr_OH_TFA This compound Increased_Tyr Increased Tyrosine Availability H_Lys_Tyr_OH_TFA->Increased_Tyr Increased_NA_Release Increased Noradrenaline Release H_Lys_Tyr_OH_TFA->Increased_NA_Release Improved_Brain_Function Improved Brain Function Increased_Tyr->Improved_Brain_Function Increased_NA_Release->Improved_Brain_Function

Caption: Proposed mechanism of this compound.

Experimental Workflow for Comparative Analysis

This diagram outlines a typical experimental workflow for comparing the effects of different dipeptides on neurotransmitter levels in the brain.

Experimental_Workflow Animal_Groups Animal Groups (e.g., Mice) Oral_Administration Oral Administration (Vehicle, Tyr, Dipeptides) Animal_Groups->Oral_Administration Tissue_Collection Brain Tissue Collection (e.g., Brainstem) Oral_Administration->Tissue_Collection Homogenization Tissue Homogenization Tissue_Collection->Homogenization HPLC_Analysis HPLC-ECD Analysis (Quantification of Neurotransmitters and Metabolites) Homogenization->HPLC_Analysis Data_Analysis Statistical Analysis HPLC_Analysis->Data_Analysis

Caption: Workflow for neurotransmitter analysis.

Experimental Protocols

To facilitate the independent verification and further investigation of tyrosine-containing dipeptides, the following detailed experimental protocols are provided, adapted from the methodology used in the comparative study of Ile-Tyr, Ser-Tyr, and Tyr-Pro.[2]

In Vivo Animal Study for Neurotransmitter Analysis

Objective: To determine the effect of orally administered dipeptides on the levels of dopamine, noradrenaline, and their metabolites in specific brain regions.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • Test compounds: this compound, Ile-Tyr, Ser-Tyr, Tyr-Pro, L-Tyrosine (control)

  • Vehicle (e.g., distilled water)

  • Oral gavage needles

  • Dissection tools

  • Homogenizer

  • Centrifuge

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system

Procedure:

  • Animal Acclimation: House mice under standard laboratory conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.

  • Fasting: Fast the mice for 12 hours overnight with free access to water before the administration of the test compounds.

  • Compound Administration: Dissolve the test compounds and L-Tyrosine in the vehicle. Administer a single oral dose (e.g., 100 mg/kg body weight) to the respective groups of mice via oral gavage. The control group receives the vehicle only.

  • Tissue Collection: At a predetermined time point after administration (e.g., 30 minutes), euthanize the mice by cervical dislocation.

  • Brain Dissection: Rapidly dissect the brain and isolate the region of interest (e.g., brainstem, prefrontal cortex, hippocampus) on a cold plate.

  • Sample Preparation: Weigh the dissected brain tissue and immediately homogenize it in a 10-fold volume of ice-cold 0.2 M perchloric acid containing an internal standard (e.g., isoproterenol).

  • Centrifugation: Centrifuge the homogenate at 20,000 x g for 15 minutes at 4°C.

  • Analysis: Filter the supernatant and inject a specific volume into the HPLC-ECD system for the quantification of dopamine, noradrenaline, and their metabolites (HVA, DOPAC, MHPG).

HPLC-ECD Analysis of Neurotransmitters

Objective: To quantify the concentration of catecholamines and their metabolites in brain tissue homogenates.

Instrumentation:

  • HPLC system with a reverse-phase column (e.g., C18)

  • Electrochemical detector

Mobile Phase:

  • A suitable buffer solution (e.g., 0.1 M sodium phosphate buffer, pH 6.0) containing a pairing agent (e.g., sodium 1-octanesulfonate), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol).

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of known concentrations for each analyte (dopamine, noradrenaline, HVA, DOPAC, MHPG) and the internal standard.

  • Chromatographic Separation: Set the HPLC flow rate and column temperature. Inject the prepared standards and samples onto the column. The analytes will be separated based on their physicochemical properties.

  • Electrochemical Detection: Set the potential of the electrochemical detector to an appropriate value for the oxidation of the catecholamines and their metabolites.

  • Quantification: Identify and quantify the analytes in the samples by comparing their peak areas to those of the standards, normalized to the internal standard.

Specificity Evaluation and Future Directions

The presented data on Ile-Tyr and Ser-Tyr demonstrates that the amino acid sequence of a dipeptide can significantly influence its effect on specific catecholaminergic pathways.[2] Ile-Tyr preferentially increases dopamine turnover, while Ser-Tyr specifically enhances noradrenaline turnover.[2] Tyr-Pro, in contrast, appears to suppress dopamine turnover.[2]

This highlights the critical need for experimental data on this compound to evaluate its claimed specificity for promoting noradrenaline and tyrosine release. Future studies should aim to:

  • Directly compare this compound with other tyrosine-containing dipeptides using the protocols outlined above.

  • Investigate the dose-response relationship of this compound to determine its potency.

  • Explore the underlying mechanism of action , including its interaction with peptide transporters at the blood-brain barrier and its effects on tyrosine hydroxylase activity.

  • Conduct in vitro studies , such as using synaptosomal preparations, to directly measure noradrenaline release in a controlled environment.

  • Perform off-target screening to assess the binding profile of this compound against a panel of receptors and transporters to evaluate its selectivity.

Conclusion

While the claim that this compound promotes noradrenaline and tyrosine release in the brain is intriguing, the lack of publicly available experimental data makes it impossible to definitively assess its specificity and efficacy. The comparative data from other tyrosine-containing dipeptides suggest that the biological activity of such molecules can be highly specific to their amino acid sequence. The experimental protocols and comparative data provided in this guide offer a framework for the systematic evaluation of this compound and other novel dipeptides for their potential as modulators of catecholaminergic neurotransmission. Rigorous, controlled studies are essential to validate the claimed biological actions and to determine the true therapeutic potential of this compound.

References

Safety Operating Guide

Proper Disposal of H-Lys-Tyr-OH TFA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides detailed, step-by-step procedures for the safe and compliant disposal of H-Lys-Tyr-OH TFA (Lysyltyrosine trifluoroacetate). The information herein is essential for maintaining a safe laboratory environment and ensuring adherence to environmental regulations. These guidelines are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the substance-specific Safety Data Sheet (SDS). In the absence of a readily available SDS, treat this compound as a hazardous chemical. Adherence to the following personal protective equipment (PPE) standards is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A properly fastened lab coat is necessary to protect against skin contact.

All handling and preparation for disposal of this compound, particularly in its solid form, should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Quantitative Data for Disposal Considerations

For effective disposal planning, key quantitative parameters related to the chemical components of this compound are summarized below.

PropertyValue (H-Lys-Tyr-OH)Value (Trifluoroacetic Acid)Source
Molecular Formula C₁₅H₂₃N₃O₄C₂HF₃O₂N/A
Molecular Weight 309.36 g/mol 114.02 g/mol N/A
pKa (of TFA) 0.52N/A[1]
Solubility in Water SolubleMiscible[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a multi-step process that addresses both the peptide and the trifluoroacetate components. This protocol is designed to mitigate risks and ensure regulatory compliance.

Inactivation of the Peptide Component (Recommended)

For an added layer of safety, especially for larger quantities, chemical degradation of the dipeptide through hydrolysis is recommended.

Experimental Protocol for Peptide Hydrolysis:

  • Acid Hydrolysis:

    • In a suitable, labeled, and sealed container within a chemical fume hood, dissolve the this compound waste in a 1 M solution of a non-oxidizing acid (e.g., hydrochloric acid).

    • Allow the solution to stand for a minimum of 24 hours to ensure complete hydrolysis of the peptide bonds.

  • Base Hydrolysis:

    • Alternatively, dissolve the waste in a 1 M sodium hydroxide (NaOH) solution in a sealed and labeled container within a fume hood.

    • Let the mixture stand for at least 24 hours.

  • Neutralization:

    • Following the inactivation period, neutralize the solution. For acidic solutions, slowly add a base (e.g., sodium bicarbonate or 1 M NaOH) until the pH is between 6.0 and 8.0. For basic solutions, slowly add a weak acid (e.g., 1 M HCl) to achieve the same pH range.

Waste Segregation and Collection

Proper segregation of waste is critical to prevent dangerous chemical reactions.

  • Solid Waste:

    • Unused or expired this compound powder is to be treated as hazardous chemical waste.

    • Place the solid waste in a clearly labeled, sealed container designated for solid chemical waste.

    • Any materials contaminated with the solid compound, such as weighing paper, spatulas, and disposable labware, should also be collected in this container.

  • Liquid Waste:

    • Solutions containing this compound, including the neutralized hydrolysate from the inactivation step, must be collected as hazardous liquid waste.

    • Use a dedicated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene bottle).

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and the solvent(s) used.

    • Crucially, do not mix trifluoroacetic acid-containing waste with incompatible substances such as strong bases (outside of controlled neutralization), oxidizing agents, or reducing agents.

  • Contaminated Sharps:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant, and leak-proof sharps container.

Labeling and Storage

Accurate and clear labeling of all waste containers is mandatory. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The approximate concentration and volume of the waste.

  • The date the waste was first added to the container.

  • The name of the principal investigator or research group.

Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from sources of ignition and incompatible chemicals. Keep containers securely closed except when adding waste.

Request for Waste Pickup

Once a waste container is full or has reached the institutional time limit for accumulation, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_0 Start: this compound Waste cluster_1 Step 1: Inactivation (Recommended for Liquid Waste) cluster_2 Step 2: Waste Segregation cluster_3 Step 3: Labeling & Storage cluster_4 Step 4: Final Disposal start Solid or Liquid Waste inactivation Peptide Hydrolysis (Acid or Base) start->inactivation If liquid solid_waste Collect Solid Waste & Contaminated Materials start->solid_waste If solid neutralization Neutralize to pH 6-8 inactivation->neutralization liquid_waste Collect Liquid Waste (Post-Inactivation) neutralization->liquid_waste labeling Label as 'Hazardous Waste' with full chemical name solid_waste->labeling liquid_waste->labeling storage Store in Secure Satellite Accumulation Area labeling->storage pickup Arrange for EHS Hazardous Waste Pickup storage->pickup

Caption: Disposal workflow for this compound.

This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory personnel can significantly mitigate risks and contribute to a culture of safety and environmental responsibility. Always prioritize consulting the specific Safety Data Sheet provided by the manufacturer and follow your institution's established waste management policies.

References

Essential Safety and Operational Guide for Handling H-Lys-Tyr-OH TFA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling H-Lys-Tyr-OH TFA (Lysyltyrosine trifluoroacetate). It is intended for researchers, scientists, and professionals in drug development to ensure the safe handling of this dipeptide and to build confidence in laboratory safety practices.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE) [5][6][7]

PPE ItemSpecificationRationale
Eye Protection Safety goggles with side-shields, ANSI Z87.1 compliant.[6] A face shield is recommended for splash hazards.[6]Protects eyes from dust particles and splashes of solutions.[5][6][7]
Hand Protection Chemical-resistant nitrile gloves. Double gloving is recommended.[6]Prevents skin contact with the peptide and residual TFA.[5][6][7]
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.[5][6][7]
Respiratory Protection Required when weighing or handling the lyophilized powder to avoid inhalation of dust particles.[6][7]A certified chemical fume hood should be used for all manipulations of the solid compound and its solutions.[8]
General Attire Long pants and closed-toe shoes.[6]Standard laboratory practice for minimizing skin exposure.[6]

Safe Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring personnel safety.

Operational Plan:

  • Preparation : Before handling, ensure all necessary PPE is worn correctly.[7] Work should be conducted in a certified chemical fume hood.[8]

  • Weighing : When weighing the lyophilized powder, do so in a fume hood to prevent inhalation of dust.[6][7]

  • Dissolution : If preparing a solution, add the solvent slowly to the peptide. Cap the vial and mix gently. Sonication can aid dissolution, but avoid excessive heat.[6]

  • Clean-up : After handling, decontaminate all surfaces and equipment.

Storage Conditions:

FormRecommended StorageStability
Lyophilized Powder Store at -20°C or colder in a tightly sealed container, protected from light.[6]Long-term stability.
In Solution Not recommended for long-term storage.[6] If necessary, prepare single-use aliquots and store at -20°C or -80°C.[6]Use within one month at -20°C; may be stable for up to 6 months at -80°C.[6] Avoid repeated freeze-thaw cycles.[6][7]

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fumehood Work in a Certified Chemical Fume Hood prep_ppe->prep_fumehood handle_weigh Weigh Lyophilized Powder prep_fumehood->handle_weigh handle_dissolve Prepare Solution (if required) handle_weigh->handle_dissolve post_cleanup Clean Work Area and Equipment handle_dissolve->post_cleanup post_storage Store Appropriately (-20°C or -80°C) post_cleanup->post_storage disp_waste Segregate and Collect Hazardous Waste post_storage->disp_waste disp_pickup Arrange for EHS Waste Pickup disp_waste->disp_pickup

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.